PF-03654764
Beschreibung
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Structure
3D Structure
Eigenschaften
IUPAC Name |
3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]-N-(2-methylpropyl)cyclobutane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28F2N2O/c1-14(2)12-23-19(25)16-10-20(22,11-16)17-6-5-15(18(21)9-17)13-24-7-3-4-8-24/h5-6,9,14,16H,3-4,7-8,10-13H2,1-2H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRDLCHHQYHQQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1CC(C1)(C2=CC(=C(C=C2)CN3CCCC3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401114525 | |
| Record name | trans-3-Fluoro-3-[3-fluoro-4-(1-pyrrolidinylmethyl)phenyl]-N-(2-methylpropyl)cyclobutanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401114525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
935840-35-0 | |
| Record name | PF-03654764 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0935840350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-03654764 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12360 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | trans-3-Fluoro-3-[3-fluoro-4-(1-pyrrolidinylmethyl)phenyl]-N-(2-methylpropyl)cyclobutanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401114525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PF-03654764 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FPI2G03BJ1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
PF-03654764: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, properties, and pharmacological profile of PF-03654764, a potent and selective histamine H3 receptor antagonist. The information is curated to support research and development efforts in fields such as allergic rhinitis, for which this compound has been investigated.[1]
Chemical Structure and Properties
This compound, with the IUPAC name trans-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]-N-(2-methylpropyl)cyclobutane-1-carboxamide, is a small molecule antagonist of the histamine H3 receptor.[2] Its chemical and physical properties are summarized in the tables below.
Chemical Identification
| Identifier | Value |
| IUPAC Name | trans-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]-N-(2-methylpropyl)cyclobutane-1-carboxamide[2] |
| SMILES | CC(C)CNC(=O)[C@H]1C--INVALID-LINK--(C1)C1=CC(F)=C(CN2CCCC2)C=C1[3] |
| Molecular Formula | C20H28F2N2O[2] |
| CAS Number | 935840-35-0 |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 350.45 g/mol |
| pKa (Strongest Basic) | 8.15 |
| Solubility | 10 mM in DMSO |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bond Count | 6 |
Pharmacological Properties
This compound is a potent and selective antagonist of the histamine H3 receptor, a G protein-coupled receptor primarily expressed in the central nervous system.[4]
Mechanism of Action
As a histamine H3 receptor antagonist, this compound blocks the inhibitory presynaptic autoreceptors on histaminergic neurons.[4] This action prevents the negative feedback loop of histamine, leading to increased histamine synthesis and release in the brain.[4] The H3 receptor also functions as a heteroreceptor, and its antagonism can modulate the release of other neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[4]
Binding Affinity
This compound exhibits high binding affinity for the human and rat histamine H3 receptors.
| Receptor | Cell Line | Ki (nM) | pKi |
| Human H3 | Whole cell assay | 1.2 | 8.98 |
| Rat H3 | Whole cell assay | 7.9 | 8.10 |
| Human H3 | HEK-293 cells | 1.4 | 8.84 |
| Rat H3 | HEK-293 cells | 19 | 7.73 |
This compound demonstrates over 1000-fold selectivity for the H3 receptor compared to other histamine receptor subtypes.[1][2]
Pharmacokinetics
Pharmacokinetic studies have been conducted in preclinical animal models.
| Species | Dose | Cmax (ng/mL) | AUC0-24 (ng·h/mL) |
| Sprague-Dawley Rat | 10 mg/kg (oral, 14 days) | 8057 | 67400 |
| Beagle Dog | 1 mg/kg (oral, 7 days) | 6302 | 18175 |
In human liver microsomes, this compound has a half-life (T1/2) of 120 minutes.[2]
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a Gαi/o-coupled receptor. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound blocks these downstream effects.
Caption: Histamine H3 Receptor Signaling Pathway.
Experimental Protocols
Synthesis of this compound
While a detailed, step-by-step synthesis protocol is proprietary, the general synthetic scheme can be found in the primary literature describing its discovery. The synthesis involves a multi-step process culminating in the formation of the final cyclobutanecarboxamide structure.
Histamine H3 Receptor Radioligand Binding Assay
This protocol outlines a general method for determining the binding affinity of a test compound like this compound to the histamine H3 receptor.
Materials:
-
Cell Membranes: Membranes from HEK293 or CHO cells stably expressing the human histamine H3 receptor.
-
Radioligand: [3H]Nα-methylhistamine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound at various concentrations.
-
Scintillation Fluid.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell pellets expressing the H3 receptor and homogenize in ice-cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes, then wash and resuspend them in the assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the [3H]Nα-methylhistamine radioligand, and varying concentrations of this compound.
-
Incubation: Incubate the plate for 60-120 minutes at room temperature to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Add scintillation fluid to each filter and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.
Caption: Radioligand Binding Assay Workflow.
Preclinical Development Workflow for Allergic Rhinitis
The preclinical development of a histamine H3 receptor antagonist for allergic rhinitis typically follows a structured workflow to assess efficacy and safety before clinical trials.
Caption: Preclinical Development Workflow.
References
- 1. Multiple Targeting Approaches on Histamine H3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Participation of histamine H3 receptors in experimental allergic rhinitis of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety, tolerability and pharmacokinetics of the histamine H3 receptor antagonist, ABT-288, in healthy young adults and elderly volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PF-03654764 (CAS: 935840-35-0): A Selective Histamine H3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-03654764 is a potent and selective histamine H3 receptor (H3R) antagonist that was investigated for its therapeutic potential, particularly in the context of allergic rhinitis.[1][2] As a member of the G protein-coupled receptor (GPCR) family, the H3 receptor is a key regulator of neurotransmitter release in the central nervous system.[3] this compound's mechanism of action involves blocking the inhibitory effects of histamine on its own release and the release of other neurotransmitters, leading to increased levels of these signaling molecules in the synaptic cleft.[4][5] This whitepaper provides a comprehensive technical overview of this compound, including its physicochemical properties, detailed pharmacology, and a summary of its preclinical data. Experimental methodologies for key assays are described, and the relevant signaling pathways are visualized to provide a thorough resource for researchers in the field. Although development of this compound was discontinued, the data gathered provides valuable insights into the pharmacology of H3R antagonists.[1]
Physicochemical Properties
This compound is a synthetic, small molecule compound with the following identifiers and properties.[2][6]
| Property | Value | Source |
| IUPAC Name | trans-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]-N-(2-methylpropyl)cyclobutanecarboxamide | [7] |
| CAS Number | 935840-35-0 | [5] |
| Molecular Formula | C20H28F2N2O | [6] |
| Molecular Weight | 350.45 g/mol | [6] |
| Predicted Water Solubility | 0.00908 mg/mL | [2] |
| Predicted logP | 3.75 | [2] |
Pharmacology
Mechanism of Action
This compound functions as a selective antagonist of the histamine H3 receptor.[4] The H3 receptor is primarily expressed in the central nervous system and acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[4] It also functions as a heteroreceptor on other neurons, modulating the release of various neurotransmitters, including acetylcholine, dopamine, and norepinephrine.[4]
By blocking the H3 receptor, this compound removes this inhibitory feedback, leading to an increase in the release of histamine and other neurotransmitters.[4] This enhanced neurotransmission is the basis for its potential therapeutic effects.[4]
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor that primarily couples to the Gαi/o subunit.[3] Activation of the H3 receptor by histamine initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7] This, in turn, affects the activity of protein kinase A (PKA) and other downstream effectors.[7] Additionally, H3 receptor activation has been shown to modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) and the PI3K/Akt pathways.[7]
Caption: Histamine H3 Receptor Signaling Pathway.
Potency and Selectivity
This compound demonstrates high potency and selectivity for the histamine H3 receptor.[4] The inhibitory constant (Ki) values, which represent the concentration of the drug that occupies 50% of the receptors, are in the low nanomolar range.[4]
| Parameter | Species | Cell Line | Value |
| Ki (Whole Cell Assay) | Human | - | 1.2 nM[4] |
| Ki (Whole Cell Assay) | Rat | - | 7.9 nM[4] |
| Ki (HEK-293 Cells) | Human | HEK-293 | 1.4 nM[4] |
| Ki (HEK-293 Cells) | Rat | HEK-293 | 19 nM[4] |
| pKi (Whole Cell Assay) | Human | - | 8.98[4] |
| pKi (Whole Cell Assay) | Rat | - | 8.10[4] |
| pKi (HEK-293 Cells) | Human | HEK-293 | 8.84[4] |
| pKi (HEK-293 Cells) | Rat | HEK-293 | 7.73[4] |
| Selectivity | - | - | >1000-fold for H3 over other histamine receptor subtypes[4] |
Pharmacokinetics
Preclinical pharmacokinetic studies were conducted in Sprague-Dawley rats and beagle dogs to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.[4] The compound was found to be orally active.[4]
| Parameter | Species | Dosing | Value |
| Cmax | Sprague-Dawley Rat | 10 mL/kg; oral; 14 days | 8057 ng/mL[4] |
| AUC0-24 | Sprague-Dawley Rat | 10 mL/kg; oral; 14 days | 67400 ngh/mL[4] |
| Cmax | Beagle Dog | 1 mL/kg; oral; 7 days | 6302 ng/mL[4] |
| AUC0-24 | Beagle Dog | 1 mL/kg; oral; 7 days | 18175 ngh/mL[4] |
| Human Liver Microsome T1/2 | Human | - | 120 min[4] |
| Human Liver Microsome CLh | Human | - | <5 mL/min/kg[4] |
Experimental Protocols
The following sections describe representative methodologies for the key in vitro and in vivo assays used to characterize this compound.
Histamine H3 Receptor Binding Assay (Radioligand Displacement)
This assay determines the binding affinity of a test compound to the H3 receptor by measuring its ability to displace a radiolabeled ligand.
Caption: Workflow for a Radioligand Binding Assay.
Methodology:
-
Membrane Preparation: Cell membranes expressing the histamine H3 receptor are prepared from a suitable cell line (e.g., HEK-293 or CHO cells).
-
Reaction Mixture: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]Nα-methylhistamine) and varying concentrations of this compound in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Incubation: The plate is incubated for a sufficient time to reach equilibrium (e.g., 60-120 minutes at 25°C).
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filtermat using a cell harvester.
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a dose-response curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the functional activity of this compound as an antagonist by quantifying its ability to block the agonist-induced inhibition of cAMP production in cells expressing the H3 receptor.
Caption: Workflow for a cAMP Functional Assay.
Methodology:
-
Cell Culture: HEK-293 cells stably expressing the histamine H3 receptor are cultured and seeded into 96-well plates.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of this compound.
-
Stimulation: The cells are then stimulated with a known H3 receptor agonist (e.g., (R)-α-methylhistamine) in the presence of an adenylyl cyclase activator like forskolin to induce a measurable cAMP response.
-
Cell Lysis: After a defined incubation period, the cells are lysed to release the intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a commercially available detection kit (e.g., HTRF, AlphaScreen, or ELISA).
-
Data Analysis: The results are used to generate a dose-response curve, and the IC50 value for the antagonist activity of this compound is calculated.
Human Liver Microsome (HLM) Metabolic Stability Assay
This in vitro assay assesses the metabolic stability of a compound by incubating it with human liver microsomes, which contain a high concentration of drug-metabolizing enzymes.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing human liver microsomes, a NADPH-regenerating system (as a source of cofactors for cytochrome P450 enzymes), and this compound in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Incubation: The reaction is initiated by adding the cofactor and incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.
-
Sample Processing: The samples are centrifuged to pellet the precipitated proteins.
-
LC-MS/MS Analysis: The supernatant, containing the remaining parent compound, is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of this compound at each time point.
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear portion of this curve is used to calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint).
In Vivo Pharmacokinetic Study in Rats and Dogs
This study determines the pharmacokinetic profile of a compound after oral administration to animal models.
Methodology:
-
Animal Dosing: A solution or suspension of this compound is administered orally (e.g., by gavage) to a group of fasted rats or dogs at a specified dose.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Sample Analysis: The concentration of this compound in the plasma samples is quantified using a validated analytical method, typically LC-MS/MS.
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).
Clinical Development and Status
This compound was advanced into Phase 2 clinical trials for the treatment of allergic rhinitis. However, its development was subsequently discontinued.[1] A clinical trial (NCT01033396) evaluated the effect of this compound in combination with fexofenadine on the symptoms of allergic rhinitis in subjects exposed to ragweed pollen. While the combination of this compound and fexofenadine did not show superiority to pseudoephedrine and fexofenadine, it did show a significant reduction in the Total Nasal Symptom Score (TNSS) compared to placebo in post-hoc analyses.[1] An increased incidence of adverse events was noted in the groups treated with this compound.[1]
Conclusion
This compound is a well-characterized, potent, and selective histamine H3 receptor antagonist with oral bioavailability. Its mechanism of action, involving the enhancement of histaminergic and other neurotransmitter systems, made it a candidate for conditions such as allergic rhinitis. The preclinical data demonstrated favorable potency and pharmacokinetic properties in animal models. Although its clinical development was halted, the information and data generated for this compound remain a valuable resource for researchers and scientists working on the development of new H3 receptor modulators for various therapeutic indications. The detailed experimental approaches outlined in this guide can serve as a foundation for the evaluation of new chemical entities targeting this important receptor.
References
- 1. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.plos.org [journals.plos.org]
- 4. Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ligand-guided homology modeling drives identification of novel histamine H3 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of PF-03654764
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-03654764 is a potent and selective antagonist of the histamine H3 receptor (H3R), a G protein-coupled receptor predominantly expressed in the central nervous system. As a presynaptic autoreceptor and heteroreceptor, the H3R plays a crucial role in modulating the release of histamine and other neurotransmitters. Antagonism of the H3R by this compound leads to an increase in the synthesis and release of histamine and other neurotransmitters, a mechanism that has been explored for its therapeutic potential in various conditions, including allergic rhinitis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its binding characteristics, impact on downstream signaling pathways, and relevant clinical trial findings.
Core Mechanism of Action: Histamine H3 Receptor Antagonism
The primary mechanism of action of this compound is its high-affinity binding to and subsequent blockade of the histamine H3 receptor. The H3R is a Gαi/o-coupled receptor that, upon activation by its endogenous ligand histamine, inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By acting as an antagonist, this compound prevents the binding of histamine to the H3R, thereby disinhibiting adenylyl cyclase and restoring or increasing intracellular cAMP levels. This blockade of the H3R's inhibitory tone leads to an enhanced release of histamine from histaminergic neurons and also modulates the release of other neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin.[1][2]
Quantitative Binding and Functional Data
The potency and selectivity of this compound have been characterized through various in vitro assays.
| Parameter | Species | Cell Line/Assay Type | Value |
| Ki | Human | Whole cell assay | 1.2 nM |
| Ki | Rat | Whole cell assay | 7.9 nM |
| pKi | Human | Whole cell assay | 8.98 |
| pKi | Rat | Whole cell assay | 8.10 |
| Ki | Human | HEK-293 cells | 1.4 nM |
| Ki | Rat | HEK-293 cells | 19 nM |
| Selectivity | Human | Over H1, H2, H4 receptors | >1000-fold |
| Functional Activity | Human/Rat | cAMP reporter gene assay (β-lactamase) in HEK293 cells | Potent antagonist properties |
Data compiled from multiple sources.[3]
Downstream Signaling Pathways
The antagonism of the H3R by this compound initiates a cascade of downstream signaling events. The primary pathway involves the disinhibition of the Gαi/o protein, leading to the activation of adenylyl cyclase and a subsequent increase in cAMP production. Elevated cAMP levels can then activate Protein Kinase A (PKA), which in turn can phosphorylate various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB).
Furthermore, H3 receptor signaling has been shown to intersect with other critical cellular pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K) pathways. By blocking the H3 receptor, this compound can potentially influence these pathways, although direct experimental evidence for this compound's effects on these specific pathways is not yet extensively documented.
Figure 1: Simplified signaling pathway of this compound's mechanism of action.
Experimental Protocols
Radioligand Binding Assay
A common method to determine the binding affinity (Ki) of a compound is through a competitive radioligand binding assay.
Figure 2: General workflow for a radioligand binding assay.
Protocol Outline:
-
Membrane Preparation: Cell membranes expressing the histamine H3 receptor are prepared.
-
Assay Buffer: A suitable buffer is used to maintain pH and ionic strength.
-
Incubation: Membranes are incubated with a fixed concentration of a radiolabeled H3 receptor ligand (e.g., [3H]Nα-methylhistamine) and varying concentrations of unlabeled this compound.
-
Separation: The reaction is terminated, and bound radioligand is separated from free radioligand, typically by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that displaces 50% of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assay (cAMP Measurement)
To assess the antagonist activity of this compound, a functional assay measuring changes in intracellular cAMP levels is employed.
Figure 3: General workflow for a functional cAMP assay.
Protocol Outline:
-
Cell Culture: Cells stably expressing the human or rat H3 receptor are cultured.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: The cells are then stimulated with a known H3 receptor agonist (e.g., R-α-methylhistamine) to induce a decrease in cAMP levels.
-
Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a suitable method, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay (e.g., β-lactamase).
-
Data Analysis: The ability of this compound to inhibit the agonist-induced decrease in cAMP is plotted against the concentration of this compound to determine its IC50 value, a measure of its functional potency as an antagonist.
Clinical Investigation in Allergic Rhinitis
The therapeutic potential of this compound has been investigated in a clinical trial for the treatment of allergic rhinitis (ClinicalTrials.gov Identifier: NCT01033396).[4]
Study Design: A randomized, double-blind, placebo-controlled, four-way crossover study was conducted to evaluate the effects of this compound in combination with fexofenadine on the symptoms of allergic rhinitis in subjects exposed to ragweed pollen in an environmental exposure unit.[4]
Primary Objective: The primary goal was to compare the efficacy of this compound plus fexofenadine to pseudoephedrine plus fexofenadine in relieving nasal congestion and other nasal symptoms.[4]
Key Findings:
-
The combination of this compound and fexofenadine was not superior to the combination of pseudoephedrine and fexofenadine in reducing nasal symptoms.[4]
-
However, in post-hoc analyses, the combination of this compound and fexofenadine did significantly reduce the Total Nasal Symptom Score (TNSS) compared to placebo.[4]
-
The onset of action for the reduction in TNSS with the this compound combination was 60 minutes.[4]
-
An increased incidence of adverse events was noted in the groups treated with this compound.[4]
Another Phase 1 clinical trial (NCT00989391) was conducted to investigate the safety, tolerability, and pharmacokinetics of multiple oral doses of this compound in healthy subjects.
Conclusion
This compound is a well-characterized, potent, and selective histamine H3 receptor antagonist. Its mechanism of action is centered on the blockade of the inhibitory H3 receptor, leading to an increase in the release of histamine and other neurotransmitters. While clinical trials in allergic rhinitis did not demonstrate superiority over an active comparator, the compound did show a statistically significant improvement in nasal symptoms compared to placebo, providing clinical validation of its mechanism of action. Further research may explore the therapeutic potential of this compound in other indications where modulation of histaminergic and other neurotransmitter systems is desired.
References
- 1. New antihistamines – perspectives in the treatment of some allergic and inflammatory disorders [archivesofmedicalscience.com]
- 2. tandfonline.com [tandfonline.com]
- 3. h3 receptor (human) — TargetMol Chemicals [targetmol.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
PF-03654764: A Comprehensive Technical Review of its Histamine H3 Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding characteristics of PF-03654764, a selective antagonist for the histamine H3 receptor (H3R). The document outlines the quantitative binding affinity, detailed experimental protocols for its determination, and the associated signaling pathways, offering a comprehensive resource for researchers in pharmacology and drug development.
Quantitative Binding Affinity of this compound
This compound demonstrates high affinity and selectivity for the histamine H3 receptor. The binding affinity has been quantified in various studies, primarily through radioligand binding assays. The key quantitative data are summarized in the table below.
| Species/Cell Line | Assay Type | Kᵢ (nM) | pKᵢ | Reference |
| Human | Whole Cell Assay | 1.2 | 8.98 | [1][2][3][4][5] |
| Rat | Whole Cell Assay | 7.9 | 8.10 | [1][2][3][4][5] |
| Human | HEK-293 Cells | 1.4 | 8.84 | [1][2] |
| Rat | HEK-293 Cells | 19 | 7.73 | [1][2] |
Kᵢ (Inhibition Constant): Represents the concentration of a ligand that will bind to half the available receptors at equilibrium in the absence of a competing ligand. A lower Kᵢ value indicates a higher binding affinity.
pKᵢ: The negative logarithm of the Kᵢ value, providing a more intuitive scale where a higher pKᵢ indicates a higher binding affinity.
This compound exhibits over 1000-fold selectivity for the H3 receptor compared to other histamine receptor subtypes[1][2].
Histamine H3 Receptor Signaling Pathways
The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily coupled to the Gαi/o subunit. Its activation initiates a cascade of intracellular events that modulate neurotransmitter release. As a presynaptic autoreceptor, it inhibits the synthesis and release of histamine.[6] It also functions as a heteroreceptor, regulating the release of other neurotransmitters such as dopamine, acetylcholine, norepinephrine, and serotonin.[6][7][8]
The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9] Additionally, H3 receptor activation can modulate other signaling pathways, including the MAPK/ERK and PI3K/AKT pathways.[10]
Caption: Histamine H3 Receptor Signaling Pathway.
Experimental Protocols
The binding affinity of this compound to the histamine H3 receptor is typically determined using radioligand competition binding assays and functional assays such as GTPγS binding assays.
Radioligand Competition Binding Assay
This assay measures the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand from the H3 receptor.[11]
Materials and Reagents:
-
Cell Membranes: Membranes prepared from cells stably expressing the human or rat histamine H3 receptor (e.g., HEK293 or CHO cells).[11]
-
Radioligand: A tritiated H3 receptor ligand, such as [³H]Nα-methylhistamine ([³H]NAMH).[11][12]
-
Test Compound: this compound.
-
Assay Buffer: Typically 50 mM Tris-HCl (pH 7.4) containing MgCl₂.[11]
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail. [11]
Procedure:
-
Membrane Preparation: Homogenize cell pellets expressing the H3 receptor in an ice-cold lysis buffer and centrifuge to pellet the membranes. Wash and resuspend the membranes in the assay buffer.[13]
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound).[11]
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.[11]
-
Filtration: Rapidly filter the mixture through a glass fiber filtermat to separate the bound from the free radioligand. The membranes with the bound radioligand are trapped on the filter.[11][13]
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[11]
-
Quantification: Dry the filters and add a scintillation cocktail. Measure the radioactivity using a scintillation counter.[11]
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[13]
Caption: Radioligand Competition Binding Assay Workflow.
GTPγS Binding Assay
This functional assay measures the activation of G proteins upon receptor stimulation.[9] For an antagonist like this compound, its ability to inhibit agonist-stimulated GTPγS binding is determined.
Materials and Reagents:
-
Cell Membranes: Membranes from cells expressing the H3 receptor.[9]
-
[³⁵S]GTPγS or Europium-labeled GTP: A non-hydrolyzable GTP analog.[9][14]
-
Agonist: A known H3 receptor agonist (e.g., Imetit).[14][15]
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, and 0.1% BSA.[9]
-
Unlabeled GTPγS: For determining non-specific binding.[9]
Procedure:
-
Assay Setup: In a 96-well plate, add the cell membranes, assay buffer, a fixed concentration of the H3R agonist, and varying concentrations of the test compound (this compound).[14]
-
Pre-incubation: Incubate the mixture to allow the compounds to bind to the receptor.[14]
-
Initiation of Binding: Add [³⁵S]GTPγS or Eu-GTP to start the binding reaction.[9]
-
Incubation: Incubate the plate to allow for GTPγS binding to the activated G proteins.[9]
-
Termination and Separation: The method of termination and separation depends on the label used. For [³⁵S]GTPγS, the reaction is typically stopped by rapid filtration, similar to the radioligand binding assay.[16] For Eu-GTP, time-resolved fluorescence is measured.[14]
-
Data Analysis: Plot the amount of bound GTPγS against the log of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which reflects the potency of the antagonist in inhibiting agonist-stimulated G protein activation.
Caption: GTPγS Binding Assay Workflow for Antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Histamine Receptor | TargetMol [targetmol.com]
- 6. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 7. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are H3 receptor modulators and how do they work? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. biorxiv.org [biorxiv.org]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. Histamine H3-receptor-mediated [35S]GTP gamma[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
In-Depth Technical Guide: Selectivity of PF-03654764 for the Histamine H3 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of PF-03654764, a potent and selective histamine H3 receptor antagonist. The document collates quantitative binding affinity data, details the experimental methodologies used for its determination, and presents visual diagrams of key pathways and workflows to support research and development efforts in histamine receptor pharmacology.
Quantitative Selectivity Profile
This compound exhibits a high degree of selectivity for the human histamine H3 receptor over other histamine receptor subtypes (H1, H2, and H4).[1] The affinity of this compound for various histamine receptors has been determined through radioligand binding assays, with the key quantitative data summarized in the table below.
Table 1: Binding Affinity (Ki) of this compound for Human and Rat Histamine Receptors
| Receptor Subtype | Species | Kᵢ (nM) | Selectivity vs. Human H3 |
| H3 | Human | 1.2 [1][2][3][4] | - |
| 1.4 [1] | |||
| Rat | 7.9 [1][2][3][4] | - | |
| 19 [1] | |||
| H1 | Human | >1000 | >833-fold |
| H2 | Human | >1000 | >833-fold |
| H4 | Human | >1000 | >833-fold |
Note: Data for H1, H2, and H4 receptors is based on the statement that this compound has >1000-fold selectivity for the H3 receptor over other histamine receptor subtypes.[1] The exact Ki values were not explicitly found in the searched literature.
Experimental Protocols
The determination of the binding affinity of this compound for histamine receptors is primarily achieved through competitive radioligand binding assays. The following is a generalized protocol based on standard methodologies in the field.
Radioligand Binding Assay for Histamine H3 Receptor
This protocol outlines the methodology for determining the binding affinity of this compound to the H3 receptor using whole cells or membrane preparations from cells expressing the recombinant human or rat H3 receptor (e.g., HEK-293 cells).[1]
Materials:
-
Receptor Source: Whole cells or membrane preparations from HEK-293 cells stably expressing the human or rat histamine H3 receptor.
-
Radioligand: [³H]-N-α-methylhistamine (a selective H3 receptor agonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known H3 receptor ligand (e.g., unlabeled N-α-methylhistamine or clobenpropit).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Cell Harvester and Scintillation Counter.
Procedure:
-
Incubation: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand ([³H]-N-α-methylhistamine, typically at its Kd concentration), and varying concentrations of the test compound (this compound).
-
Total and Non-specific Binding: For total binding, omit the test compound. For non-specific binding, add a high concentration of the non-specific binding control.
-
Equilibration: Incubate the plates at room temperature for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Selectivity Assays for H1, H2, and H4 Receptors
The selectivity of this compound is determined by performing similar competitive radioligand binding assays using cell lines expressing the human H1, H2, and H4 receptors, respectively. The choice of radioligand will vary depending on the receptor subtype:
-
H1 Receptor: Typically [³H]-mepyramine.
-
H2 Receptor: Typically [³H]-tiotidine.
-
H4 Receptor: Typically [³H]-histamine or [³H]-JNJ7777120.
The experimental procedure remains fundamentally the same as described for the H3 receptor assay. The resulting Ki values are then compared to the Ki value for the H3 receptor to determine the selectivity ratio.
Visualizations
This compound Selectivity Profile
The following diagram illustrates the high selectivity of this compound for the H3 receptor compared to other histamine receptor subtypes.
Caption: Selectivity of this compound for histamine receptors.
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound blocks the constitutive activity of the H3 receptor and the binding of histamine, thereby preventing this signaling cascade.
Caption: Histamine H3 receptor signaling pathway.
Competitive Radioligand Binding Assay Workflow
The following diagram outlines the key steps in the competitive radioligand binding assay used to determine the binding affinity of this compound.
Caption: Workflow of a competitive radioligand binding assay.
References
An In-Depth Technical Guide to the Synthesis and Purification of PF-03654764
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and purification methods for PF-03654764, a potent and selective histamine H3 receptor antagonist. The document details the chemical synthesis, including key reactions and intermediates, as well as the purification protocols necessary to achieve high-purity final product. Furthermore, it includes a summary of the compound's key pharmacological data and a visualization of its mechanism of action through the histamine H3 receptor signaling pathway. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development of similar small molecule therapeutics.
Introduction
This compound, with the IUPAC name trans-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]-N-(2-methylpropyl)cyclobutanecarboxamide, is a selective antagonist of the histamine H3 receptor.[1] Developed by Pfizer, this compound has been investigated for its potential therapeutic applications, particularly in the treatment of allergic rhinitis.[2] Its mechanism of action involves blocking the H3 receptor, which is primarily expressed in the central nervous system and to a lesser extent in the periphery. This inhibition modulates the release of various neurotransmitters. The synthesis of this compound involves a multi-step process culminating in the formation of the characteristic cyclobutane carboxamide structure.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the construction of the key cyclobutane ring system and subsequent functional group manipulations. While the specific, step-by-step proprietary details are often found within patent literature, the general synthetic strategy can be inferred from publications and related chemical syntheses. The following represents a plausible and commonly utilized synthetic route for compounds of this class.
General Synthetic Scheme
The synthesis of this compound and its analogues typically involves the formation of a substituted cyclobutane ring, followed by amidation and the introduction of the pyrrolidinylmethyl side chain. A general, illustrative synthetic workflow is presented below.
Caption: Illustrative workflow for the synthesis of this compound.
Key Experimental Protocols
While the exact, detailed experimental protocols from the primary developers are proprietary, the following are representative procedures for the key transformations involved in the synthesis of similar cyclobutane carboxamide derivatives, based on established organic chemistry principles.
Protocol 1: Amide Coupling
-
To a solution of the cyclobutanecarboxylic acid intermediate (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide) is added a coupling agent (e.g., HATU, HOBt/EDC) (1.1 eq) and a tertiary amine base (e.g., triethylamine or diisopropylethylamine) (2.0 eq).
-
The reaction mixture is stirred at room temperature for 15-30 minutes.
-
Isobutylamine (1.2 eq) is then added, and the reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).
-
Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with aqueous acid, aqueous base, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude amide product.
Protocol 2: Reductive Amination for Pyrrolidinylmethyl Group Introduction
-
To a solution of the aldehyde or ketone precursor (1.0 eq) in a suitable solvent (e.g., dichloromethane or methanol) is added pyrrolidine (1.5 eq).
-
The mixture is stirred at room temperature for 1-2 hours to form the iminium ion intermediate.
-
A reducing agent, such as sodium triacetoxyborohydride (1.5 eq), is then added portion-wise.
-
The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
Purification of this compound
The purification of the final compound is crucial to ensure high purity for pharmacological and clinical studies. A combination of chromatographic techniques is typically employed.
Purification Methods
-
Flash Column Chromatography: This is often used to purify intermediates and the crude final product. A silica gel stationary phase is common, with a gradient of organic solvents (e.g., ethyl acetate in hexanes) as the mobile phase.
-
Preparative High-Performance Liquid Chromatography (HPLC): For achieving high purity, reversed-phase HPLC is a standard method. A C18 column is typically used with a mobile phase consisting of a mixture of water and acetonitrile or methanol, often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.
-
Supercritical Fluid Chromatography (SFC): SFC is an increasingly popular technique for both achiral and chiral separations in the pharmaceutical industry due to its speed and reduced solvent consumption. For a chiral molecule like this compound, chiral SFC would be the method of choice for separating enantiomers if the synthesis is not stereospecific.
Representative Purification Protocol (Preparative HPLC)
-
The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dimethyl sulfoxide or methanol).
-
The solution is injected onto a preparative reversed-phase C18 HPLC column.
-
A gradient elution is performed, for example, starting with a higher percentage of water (with 0.1% formic acid) and gradually increasing the percentage of acetonitrile (with 0.1% formic acid).
-
Fractions are collected based on the UV absorbance profile.
-
The fractions containing the pure product are combined, and the solvent is removed under reduced pressure (e.g., via lyophilization) to yield the purified this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Pharmacological Activity of this compound
| Parameter | Species | Value |
| Ki (Histamine H3 Receptor) | Human | 1.2 nM |
| Ki (Histamine H3 Receptor) | Rat | 7.9 nM |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Species | Value |
| Bioavailability | Preclinical Species | Data not publicly available |
| Half-life | Preclinical Species | Data not publicly available |
| Metabolism | In vitro (Human Liver Microsomes) | Data not publicly available |
Mechanism of Action: Histamine H3 Receptor Signaling
This compound acts as an antagonist at the histamine H3 receptor. The H3 receptor is a G protein-coupled receptor (GPCR) that, upon activation by histamine, typically couples to the Gαi/o subunit. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of downstream signaling pathways. As an antagonist, this compound blocks the binding of histamine to the H3 receptor, thereby preventing these downstream effects and leading to an increase in the release of histamine and other neurotransmitters.
Caption: Signaling pathway of the histamine H3 receptor and the antagonistic action of this compound.
Conclusion
This technical guide provides a detailed overview of the synthesis, purification, and mechanism of action of this compound. The synthetic route highlights key chemical transformations, and the purification protocols emphasize the importance of chromatographic methods in obtaining a high-purity compound. The provided quantitative data and the signaling pathway diagram offer a clear understanding of the pharmacological profile of this potent histamine H3 receptor antagonist. This information is intended to be a valuable resource for scientists and researchers in the field of medicinal chemistry and drug development.
References
PF-03654764 in DMSO: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility and stability of PF-03654764, a selective histamine H3 receptor antagonist, when prepared in dimethyl sulfoxide (DMSO). The information herein is intended to support researchers and drug development professionals in the accurate preparation, storage, and application of this compound solutions for in vitro and in vivo studies.
Core Data Summary
The following tables summarize the key quantitative data regarding the solubility and recommended storage of this compound in DMSO.
Table 1: Solubility of this compound in DMSO
| Parameter | Value | Source |
| Solubility | 10 mM | Commercial Supplier Data |
Table 2: Recommended Storage and Stability of this compound in DMSO
| Condition | Duration | Recommendation |
| Short-term Storage | Up to 1 month | Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles. |
| Long-term Storage | Up to 6 months | Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. |
Note: Specific, publicly available stability data for this compound in DMSO under various conditions (e.g., temperature, light exposure) is limited. The recommendations provided are based on general best practices for handling DMSO stock solutions of small molecules.[1] It is highly recommended to perform compound-specific stability assessments for long-term projects.
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Sterile, amber glass vials or polypropylene tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound:
-
Molecular Weight of this compound: 350.45 g/mol
-
For 1 mL of a 10 mM solution, the required mass is: 10 mmol/L * 1 L/1000 mL * 350.45 g/mol * 1 mol/1000 mmol * 1000 mg/g = 3.5045 mg
-
-
Weighing the compound:
-
Accurately weigh the calculated amount of this compound powder using a calibrated analytical balance in a fume hood or other contained environment.
-
-
Dissolution:
-
Transfer the weighed powder to a sterile amber vial.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex the solution thoroughly for 2-5 minutes until the compound is completely dissolved.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile amber vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Protocol for Assessing the Stability of this compound in DMSO (Forced Degradation Study)
This protocol outlines a general procedure for a forced degradation study to evaluate the stability of this compound in DMSO under various stress conditions.
Materials:
-
Prepared 10 mM stock solution of this compound in DMSO
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis or Mass Spectrometry)
-
Temperature-controlled chambers/incubators
-
Photostability chamber
-
Acids (e.g., 0.1 N HCl), bases (e.g., 0.1 N NaOH), and oxidizing agents (e.g., 3% H₂O₂) for chemical stability testing.
Procedure:
-
Initial Analysis (T=0):
-
Analyze the freshly prepared 10 mM stock solution of this compound by HPLC to determine the initial purity and peak area. This will serve as the baseline.
-
-
Stress Conditions:
-
Thermal Stability: Store aliquots of the stock solution at various temperatures (e.g., 4°C, room temperature, 40°C, 60°C) for a defined period (e.g., 1, 2, 4, and 8 weeks).
-
Photostability: Expose aliquots to light in a photostability chamber according to ICH Q1B guidelines.
-
Freeze-Thaw Stability: Subject aliquots to multiple freeze-thaw cycles (e.g., freezing at -20°C or -80°C and thawing at room temperature for 3-5 cycles).
-
Chemical Stability (in aqueous solution with DMSO co-solvent): Dilute the DMSO stock solution into aqueous solutions containing acid, base, or an oxidizing agent to a final concentration where the compound is soluble. Incubate for a defined period and analyze.
-
-
Sample Analysis:
-
At each time point, analyze the stressed samples by the developed HPLC method.
-
Compare the chromatograms of the stressed samples to the T=0 sample.
-
Quantify the percentage of this compound remaining and identify any major degradation products.
-
Visualizations
Signaling Pathway of this compound as a Histamine H3 Receptor Antagonist
This compound acts as a selective antagonist of the histamine H3 receptor, which is a G-protein coupled receptor (GPCR). Its antagonism modulates downstream signaling cascades.
Caption: Signaling pathway of the Histamine H3 receptor and the antagonistic action of this compound.
Experimental Workflow: Utilizing this compound in a Cell-Based Assay
This diagram illustrates a typical workflow for using a DMSO stock solution of this compound in a cell-based assay.
Caption: A typical experimental workflow for a cell-based assay using this compound.
References
Preclinical Pharmacokinetic Profile of PF-03654764: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-03654764 is a potent and selective histamine H3 receptor antagonist that has been investigated for its potential therapeutic applications. Understanding the pharmacokinetic profile of a drug candidate in preclinical models is a critical step in the drug development process, providing essential information on its absorption, distribution, metabolism, and excretion (ADME). This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant pathways and workflows.
Pharmacokinetic Parameters
The pharmacokinetic properties of this compound have been evaluated in preclinical species, primarily in Sprague-Dawley rats and beagle dogs. The available data from oral administration studies are summarized below.
In Vivo Pharmacokinetics
Table 1: Oral Pharmacokinetic Parameters of this compound in Preclinical Models
| Species | Dose | Cmax (ng/mL) | AUC0-24 (ng·h/mL) |
| Sprague-Dawley Rat | 10 mL/kg | 8057 | 67400 |
| Beagle Dog | 1 mL/kg | 6302 | 18175 |
*It is important to note that the exact concentration of this compound in the dosing solution was not specified in the available search results, only the volume administered per kilogram of body weight.
In Vitro Pharmacology and Metabolism
In vitro studies have been conducted to characterize the potency and metabolic stability of this compound.
Table 2: In Vitro Activity and Metabolic Stability of this compound
| Parameter | Species/System | Value |
| Ki (human H3 receptor) | Whole-cell assay | 1.2 nM |
| Ki (rat H3 receptor) | Whole-cell assay | 7.9 nM |
| pKi (human H3 receptor) | Whole-cell assay | 8.98 |
| pKi (rat H3 receptor) | Whole-cell assay | 8.10 |
| Ki (human H3 receptor) | HEK-293 cells | 1.4 nM |
| Ki (rat H3 receptor) | HEK-293 cells | 19 nM |
| pKi (human H3 receptor) | HEK-293 cells | 8.84 |
| pKi (rat H3 receptor) | HEK-293 cells | 7.73 |
| Metabolic Half-life (T1/2) | Human Liver Microsomes (HLM) | 120 min |
| Hepatic Clearance (CLh) | Human Liver Microsomes (HLM) | <5 mL/min/kg |
This compound demonstrates high affinity for both human and rat histamine H3 receptors and exhibits over 1000-fold selectivity for the H3 receptor over other histamine receptor subtypes.[1][2] The compound shows moderate metabolic stability in human liver microsomes.[2]
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of pharmacokinetic studies. The following sections describe the probable protocols for the key experiments cited.
In Vivo Oral Pharmacokinetic Studies
Objective: To determine the pharmacokinetic profile of this compound following oral administration in rats and dogs.
Animal Models:
-
Male Sprague-Dawley rats.
-
Male Beagle dogs.
Administration:
-
This compound was likely formulated in a suitable vehicle for oral administration.
-
Rats were administered the compound via oral gavage at a volume of 10 mL/kg.
-
Dogs were administered the compound orally at a volume of 1 mL/kg.
Blood Sampling:
-
Serial blood samples were collected at predetermined time points post-dose over a 24-hour period.
-
Plasma was separated by centrifugation and stored frozen until analysis.
Bioanalysis:
-
Plasma concentrations of this compound were determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters, including Cmax and AUC0-24, were calculated from the plasma concentration-time data using non-compartmental analysis.
In Vitro Histamine H3 Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for the human and rat histamine H3 receptors.
Assay Systems:
-
Whole-cell preparations expressing the human or rat H3 receptor.
-
HEK-293 cells stably transfected with the human or rat H3 receptor.
Methodology (Radioligand Binding Assay):
-
Cell membranes or whole cells expressing the H3 receptor were incubated with a specific radioligand (e.g., [3H]-Nα-methylhistamine).
-
Increasing concentrations of this compound were added to displace the radioligand.
-
After incubation, bound and free radioligand were separated by filtration.
-
The amount of bound radioactivity was measured using a scintillation counter.
-
The IC50 (concentration of this compound that inhibits 50% of specific radioligand binding) was determined by non-linear regression analysis.
-
The Ki was calculated from the IC50 using the Cheng-Prusoff equation.
In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To assess the metabolic stability of this compound in a human-derived in vitro system.
Methodology:
-
This compound (at a fixed concentration, e.g., 1 µM) was incubated with pooled human liver microsomes in the presence of the cofactor NADPH to initiate metabolic reactions.
-
Aliquots were taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reactions were quenched by the addition of an organic solvent (e.g., acetonitrile).
-
The samples were centrifuged to precipitate proteins.
-
The concentration of the remaining parent compound (this compound) in the supernatant was quantified by LC-MS/MS.
-
The natural logarithm of the percentage of the remaining parent drug was plotted against time, and the slope of the linear portion of the curve was used to calculate the in vitro half-life (T1/2).
-
The in vitro intrinsic clearance was then calculated and scaled to predict hepatic clearance (CLh).
Visualizations
Signaling Pathway of Histamine H3 Receptor Antagonism
Histamine H3 receptors are primarily presynaptic autoreceptors and heteroreceptors in the central nervous system. Their antagonism by compounds like this compound leads to increased release of various neurotransmitters.
Caption: Antagonism of presynaptic H3 autoreceptors by this compound blocks the inhibitory feedback of histamine, leading to increased neurotransmitter release.
General Experimental Workflow for In Vivo Pharmacokinetic Studies
The following diagram illustrates a typical workflow for conducting preclinical in vivo pharmacokinetic studies.
Caption: A streamlined workflow for preclinical in vivo pharmacokinetic assessment, from animal preparation to data analysis.
Conclusion
The preclinical pharmacokinetic data for this compound indicate that it is orally absorbed in both rats and dogs, achieving significant plasma concentrations. The compound demonstrates high potency and selectivity for the histamine H3 receptor in vitro, with moderate metabolic stability in human liver microsomes. Further studies would be required to fully characterize the ADME profile, including determination of absolute bioavailability, tissue distribution, and identification of metabolic pathways and excretion routes. This foundational pharmacokinetic understanding is essential for the design of further preclinical and potential clinical studies.
References
- 1. Design, synthesis, and biological evaluation of novel iso-flavones derivatives as H3R antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of two clinical histamine H(3) receptor antagonists: trans-N-ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidinylmethyl)phenyl]cyclobutanecarboxamide (PF-03654746) and trans-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]-N-(2-methylpropyl)cyclobutanecarboxamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetic Profile of PF-03654764 in Sprague-Dawley Rats: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacokinetic parameters, specifically the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC), of the histamine H3 receptor antagonist PF-03654764 in Sprague-Dawley rats. This document consolidates available data, outlines a representative experimental protocol, and visualizes the compound's relevant signaling pathway and experimental workflow.
Core Pharmacokinetic Parameters
The primary pharmacokinetic data for this compound following oral administration in Sprague-Dawley rats are summarized below.
| Parameter | Value | Units | Dosing Regimen |
| Cmax | 8057 | ng/mL | 10 mL/kg, oral, 14 days |
| AUC0-24 | 67400 | ng·h/mL | 10 mL/kg, oral, 14 days |
Experimental Methodology
While the specific, detailed protocol for the study that generated the above data is not publicly available, a representative experimental design for a pharmacokinetic study of an orally administered compound in Sprague-Dawley rats is outlined below. This protocol is based on standard practices in preclinical drug development.
Animal Model
-
Species: Sprague-Dawley rat
-
Sex: Male or female (should be consistent within a study)
-
Weight: 200-250 g
-
Acclimation: Animals should be acclimated to the facility for at least one week prior to the experiment, with free access to standard chow and water.
Dosing and Administration
-
Compound Formulation: this compound is prepared in a suitable vehicle (e.g., 0.5% methylcellulose in water) to achieve the desired concentration for a 10 mL/kg dosing volume. The formulation should be a homogenous suspension or solution.
-
Dose Administration: The compound is administered orally via gavage using a suitable gavage needle. The dosing volume is calculated based on the individual animal's body weight. For a 14-day study, the dose is administered once daily at approximately the same time each day.
Blood Sampling
-
Route: Blood samples (approximately 0.25 mL) are collected from the jugular vein or another appropriate site.
-
Time Points: For a detailed pharmacokinetic profile, blood samples are typically collected at pre-dose (0 h) and at various time points post-dose, such as 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA). Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
Bioanalytical Method: LC-MS/MS
The concentration of this compound in plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Sample Preparation: Plasma samples are prepared by protein precipitation. An internal standard (a structurally similar compound) is added to the plasma, followed by a precipitating agent (e.g., acetonitrile). The mixture is vortexed and centrifuged to pellet the precipitated proteins. The supernatant is then transferred for analysis.
-
Chromatography: The supernatant is injected onto a reverse-phase HPLC column (e.g., a C18 column). A gradient mobile phase (e.g., a mixture of water with 0.1% formic acid and acetonitrile with 0.1% formic acid) is used to separate the analyte from other plasma components.
-
Mass Spectrometry: The analyte is detected using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification.
-
Data Analysis: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of spiked standards. The concentrations of this compound in the study samples are then determined from this calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a pharmacokinetic study of this compound in Sprague-Dawley rats.
Caption: Workflow for a pharmacokinetic study of this compound in rats.
Signaling Pathway of this compound
This compound is an antagonist of the histamine H3 receptor, a G protein-coupled receptor (GPCR). The diagram below illustrates the canonical signaling pathway inhibited by this compound.
PF-03654764: A Technical Overview of Bioavailability and Half-Life
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-03654764 is a potent and selective histamine H3 receptor antagonist that has been investigated for its potential therapeutic applications, including the treatment of allergic rhinitis.[1][2][3] Understanding the pharmacokinetic profile of this compound, specifically its bioavailability and half-life, is critical for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the available preclinical and in vitro data on the bioavailability and half-life of this compound, detailed experimental methodologies where available, and a visualization of its relevant signaling pathway.
It is important to note that while preclinical data exists, specific human bioavailability and terminal half-life data from clinical trials are not extensively available in the public domain. The information presented herein is compiled from preclinical studies and in vitro assays.
Pharmacokinetic Profile of this compound
The pharmacokinetic parameters of this compound have been characterized in preclinical animal models and in vitro human tissue preparations. These studies provide foundational knowledge for predicting the compound's behavior in humans.
Preclinical Pharmacokinetics
Pharmacokinetic studies in Sprague-Dawley rats and beagle dogs have demonstrated oral absorption of this compound. The key parameters from these studies are summarized below.
| Species | Dose | Cmax (ng/mL) | AUC (ng·h/mL) |
| Sprague-Dawley Rat | Information not publicly available | ~8057 | ~67400 |
| Beagle Dog | Information not publicly available | ~6302 | ~18175 |
Table 1: Preclinical Pharmacokinetic Parameters of this compound
In Vitro Metabolism and Half-Life
The metabolic stability of this compound has been assessed using human liver microsomes (HLM). These in vitro studies are crucial for predicting the hepatic clearance and metabolic half-life of a compound in humans.
| System | Parameter | Value |
| Human Liver Microsomes (HLM) | In vitro half-life (t½) | ~120 minutes |
Table 2: In Vitro Half-Life of this compound in Human Liver Microsomes
Experimental Protocols
Detailed experimental protocols for the determination of bioavailability and half-life are essential for the interpretation and replication of pharmacokinetic studies. While specific, comprehensive protocols for this compound are not publicly available, this section outlines the general methodologies typically employed in such preclinical and in vitro studies.
Preclinical In Vivo Pharmacokinetic Study Protocol (General)
This protocol describes a general procedure for determining the pharmacokinetic profile of a compound like this compound in animal models.
Caption: General workflow for a preclinical pharmacokinetic study.
1. Animal Models:
-
Studies are typically conducted in rodent (e.g., Sprague-Dawley rats) and non-rodent (e.g., beagle dogs) species to assess inter-species variability.
-
Animals are housed in controlled environments with standardized diet and light-dark cycles.
2. Drug Administration:
-
This compound is formulated in a suitable vehicle for oral administration (gavage).
-
A specific dose is administered to a cohort of animals.
3. Sample Collection:
-
Blood samples are collected at predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Blood is typically collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate plasma.
4. Bioanalytical Method:
-
Plasma concentrations of this compound are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
This method provides high sensitivity and selectivity for the analyte.
5. Pharmacokinetic Analysis:
-
The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including Cmax (maximum observed concentration) and AUC (area under the concentration-time curve).
In Vitro Half-Life Determination in Human Liver Microsomes (General)
This protocol outlines a common method for assessing the metabolic stability of a compound in vitro.
Caption: Workflow for determining in vitro half-life using HLM.
1. Reagents and Materials:
-
This compound
-
NADPH regenerating system (cofactor for metabolic enzymes)
-
Phosphate buffer
-
Quenching solution (e.g., acetonitrile)
2. Incubation:
-
This compound is incubated with HLM in the presence of the NADPH regenerating system at 37°C.
-
The reaction is initiated by the addition of NADPH.
3. Time-Course Sampling:
-
Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
The metabolic reaction in each aliquot is stopped by adding a quenching solution.
4. Sample Analysis:
-
The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of this compound at each time point.
5. Data Analysis and Half-Life Calculation:
-
The natural logarithm of the percentage of the initial this compound concentration remaining is plotted against time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.
Mechanism of Action and Signaling Pathway
This compound is a selective antagonist of the histamine H3 receptor (H3R).[9][10] The H3R is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system, where it acts as a presynaptic autoreceptor to inhibit the synthesis and release of histamine.[11] As an antagonist, this compound blocks the inhibitory effect of the H3R, leading to an increase in histamine release.
Caption: Simplified signaling pathway of the Histamine H3 Receptor.
Conclusion
This compound is an orally active histamine H3 receptor antagonist with demonstrated pharmacokinetic profiles in preclinical species and metabolic stability in human liver microsomes. The available data suggest that the compound is orally absorbed and has a moderate in vitro half-life. However, a comprehensive understanding of its bioavailability and half-life in humans requires data from clinical trials, which are not widely available in the public literature. The provided experimental frameworks offer a basis for the design and interpretation of further pharmacokinetic studies. The antagonism of the H3R and its downstream signaling pathway underscores the mechanism by which this compound exerts its pharmacological effects. Further research and publication of clinical data will be essential to fully elucidate the therapeutic potential of this compound.
References
- 1. The histamine H3 receptor modulates dopamine D2 receptor–dependent signaling pathways and mouse behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. H3 receptor antagonist 1 | C20H28F2N2O | CID 16119082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 5. <i>In Vitro</i> Drug Metabolism Studies Using Human Liver Microsomes [ouci.dntb.gov.ua]
- 6. Human Liver Microsomes Immobilized on Magnetizable Beads: A Novel Approach to Study In Vitro Drug Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of in vitro metabolites from human liver microsomes using directly coupled hplc-nmr: application to a phenoxathiin monoamine oxidase-A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oxfordbiomed.com [oxfordbiomed.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Histamine H3 Receptor: Structure, Pharmacology, and Function. — Department of Physiology, Anatomy and Genetics (DPAG) [dpag.ox.ac.uk]
An In-Depth Technical Review of PF-03654764: A Selective Histamine H3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-03654764 is a potent and selective histamine H3 receptor (H3R) antagonist that was investigated for the treatment of allergic rhinitis.[1][2][3] As an orally active small molecule, it demonstrated high binding affinity for the human H3 receptor and favorable pharmacokinetic properties in preclinical studies.[4][5] This technical guide provides a comprehensive review of the available literature on this compound, consolidating data on its pharmacological profile, experimental protocols, and the underlying signaling pathways. While the clinical development of this compound was discontinued, the information gathered provides valuable insights for researchers in the fields of histamine receptor pharmacology and drug development.[6]
Core Compound Properties
| Property | Value | Reference(s) |
| IUPAC Name | trans-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]-N-(2-methylpropyl)cyclobutanecarboxamide | [6] |
| Molecular Formula | C20H28F2N2O | [5] |
| Molecular Weight | 350.45 g/mol | [5] |
| Mechanism of Action | Selective Histamine H3 Receptor Antagonist | [4][7] |
| Clinical Indication (Investigational) | Allergic Rhinitis | [1][2][3] |
| Highest Clinical Phase | Phase 2 (Completed) | [8][9] |
Quantitative Pharmacological Data
In Vitro Receptor Binding Affinity
The binding affinity of this compound for the histamine H3 receptor was determined using radioligand binding assays. These assays measure the ability of the compound to displace a radiolabeled ligand from the receptor, providing an inhibition constant (Ki) which is an inverse measure of binding affinity.
| Species | Assay Type | Ki (nM) | pKi | Reference(s) |
| Human | Whole-cell assay | 1.2 | 8.98 | [4][5] |
| Human | HEK-293 cells | 1.4 | 8.84 | [4] |
| Rat | Whole-cell assay | 7.9 | 8.10 | [4][5] |
| Rat | HEK-293 cells | 19 | 7.73 | [4] |
This compound exhibits over 1000-fold selectivity for the H3 receptor compared to other histamine receptor subtypes.[4]
In Vivo Pharmacokinetics
Pharmacokinetic studies were conducted in Sprague-Dawley rats and Beagle dogs to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
| Species | Dose | Cmax (ng/mL) | AUC0-24 (ng·h/mL) | Reference(s) |
| Sprague-Dawley Rat | 10 mL/kg (oral, 14 days) | 8057 | 67400 | [4] |
| Beagle Dog | 1 mL/kg (oral, 7 days) | 6302 | 18175 | [4] |
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol outlines the general steps for a competitive radioligand binding assay to determine the Ki of a test compound for the histamine H3 receptor.
Materials:
-
Cell membranes expressing the histamine H3 receptor (e.g., from HEK-293 or CHO cells).
-
Radioligand (e.g., [3H]Nα-methylhistamine).
-
Test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold).
-
Scintillation cocktail.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell pellets expressing the H3 receptor and homogenize in lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the membranes and resuspend them in the assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known H3R ligand).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25-30°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the incubation by rapid filtration through the filter plates. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
In Vivo Pharmacokinetic Study (General Protocol)
This protocol describes a general procedure for determining the pharmacokinetic profile of a compound in an animal model.
Materials:
-
Test compound (this compound).
-
Animal model (e.g., Sprague-Dawley rats or Beagle dogs).
-
Dosing vehicle.
-
Blood collection supplies (e.g., syringes, tubes with anticoagulant).
-
Analytical instrumentation for drug quantification (e.g., LC-MS/MS).
Procedure:
-
Dosing: Administer the test compound to the animals at a specified dose and route (e.g., oral gavage).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Develop and validate a sensitive and specific bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of the test compound in the plasma samples.[3][10][11][12]
-
Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key parameters such as Cmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vd).[13][14][15][16]
Signaling Pathways and Experimental Workflows
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. As an antagonist, this compound blocks the constitutive activity of the H3 receptor and the binding of histamine, thereby inhibiting its downstream signaling cascade.
Preclinical Drug Development Workflow
The development of this compound followed a structured preclinical workflow, from initial hit identification through lead optimization to the selection of a clinical candidate. This process involved multiple cycles of design, synthesis, and testing to improve potency, selectivity, and pharmacokinetic properties.[1][6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. selleckchem.com [selleckchem.com]
- 3. A novel bioanalytical method for the quantification of pemigatinib in rat plasma by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repository.up.ac.za [repository.up.ac.za]
- 5. This compound - Immunomart [immunomart.com]
- 6. Discovery of two clinical histamine H(3) receptor antagonists: trans-N-ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidinylmethyl)phenyl]cyclobutanecarboxamide (PF-03654746) and trans-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]-N-(2-methylpropyl)cyclobutanecarboxamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. H3 receptor antagonist 1 | C20H28F2N2O | CID 16119082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
- 11. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 12. Bioanalytical method to detect midazolam in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Controlled Allergen Challenge Facilities and Their Unique Contributions to Allergic Rhinitis Research [ouci.dntb.gov.ua]
- 15. Translational Pharmacokinetic-Pharmacodynamic Modeling for an Orally Available Novel Inhibitor of Epigenetic Regulator Enhancer of Zeste Homolog 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel Pharmacokinetic-Pharmacodynamic Model for Prediction of Outcomes with an Extended-Release Formulation of Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of PF-03654764: A Histamine H3 Receptor Antagonist for Allergic Rhinitis
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and development history of PF-03654764, a potent and selective histamine H3 receptor antagonist investigated for the treatment of allergic rhinitis. This document details the scientific journey from initial discovery and lead optimization to preclinical evaluation and clinical assessment, offering valuable insights for researchers, scientists, and drug development professionals in the field of pharmacology and immunology.
Introduction
Allergic rhinitis is a prevalent inflammatory condition of the nasal passages, characterized by symptoms such as nasal congestion, sneezing, rhinorrhea, and itching. While histamine H1 receptor antagonists are a mainstay of treatment, they often provide suboptimal relief from nasal congestion. This unmet medical need has driven the exploration of alternative therapeutic targets, including the histamine H3 receptor. The H3 receptor functions as a presynaptic autoreceptor, regulating the release of histamine and other neurotransmitters. Antagonism of the H3 receptor is hypothesized to alleviate nasal congestion by modulating neurotransmitter release in the nasal mucosa. This compound emerged from a dedicated drug discovery program aimed at identifying a potent and selective H3 receptor antagonist with favorable pharmacokinetic properties for the treatment of allergic rhinitis.
Discovery and Lead Optimization
The discovery of this compound was the result of a systematic, hypothesis-driven drug design process.[1][2] The development pathway involved five major design cycles, leveraging medicinal chemistry expertise in conjunction with computational modeling and in vitro safety screening tools to optimize the pharmacological and pharmacokinetic profile of the lead compounds.[1][2] This iterative process led to the identification of a series of potent histamine H3 receptor antagonists, culminating in the selection of this compound as a clinical candidate.
Pharmacological Profile
In Vitro Pharmacology
This compound is a highly potent and selective antagonist of the histamine H3 receptor.[3][4] In vitro studies have demonstrated its strong binding affinity for both human and rat H3 receptors.[3][4] The compound exhibits greater than 1000-fold selectivity for the H3 receptor over other histamine receptor subtypes (H1, H2, and H4), as well as a wide range of other receptors and channels, indicating a low potential for off-target effects.[3]
Table 1: In Vitro Binding Affinity of this compound
| Target | Species | Assay Type | Ki (nM) | pKi | Reference |
| Histamine H3 Receptor | Human | Whole Cell | 1.2 | 8.98 | [3] |
| Histamine H3 Receptor | Rat | Whole Cell | 7.9 | 8.10 | [3] |
| Histamine H3 Receptor | Human | HEK-293 Cells | 1.4 | 8.84 | [3] |
| Histamine H3 Receptor | Rat | HEK-293 Cells | 19 | 7.73 | [3] |
Preclinical Pharmacokinetics
The pharmacokinetic properties of this compound were evaluated in preclinical animal models, demonstrating its suitability for oral administration.[3]
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | AUC0-24 (ng·h/mL) | Reference |
| Sprague-Dawley Rat | 10 | Oral | 8057 | 67400 | [3] |
| Beagle Dog | 1 | Oral | 6302 | 18175 | [3] |
Experimental Protocols
Whole-Cell Radioligand Binding Assay (General Protocol)
The binding affinity of this compound to the histamine H3 receptor was determined using a whole-cell radioligand binding assay. The following is a generalized protocol representative of this type of experiment.
Objective: To determine the inhibitory constant (Ki) of a test compound for the histamine H3 receptor.
Materials:
-
HEK-293 cells stably expressing the human or rat histamine H3 receptor.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).
-
Radioligand: [3H]-Nα-methylhistamine.
-
Non-specific binding control: High concentration of an unlabeled H3 receptor ligand (e.g., 10 µM R-α-methylhistamine).
-
Test compound (this compound) at various concentrations.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell Culture: Culture the H3 receptor-expressing cells to an appropriate density.
-
Assay Setup: In a 96-well plate, add the cell suspension, the radioligand at a fixed concentration (typically near its Kd), and varying concentrations of the test compound. For the determination of non-specific binding, add the unlabeled ligand instead of the test compound.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Allergic Rhinitis Model (General Protocol)
The efficacy of this compound in reducing nasal congestion was likely evaluated in animal models of allergic rhinitis. Below is a general protocol for such a study.
Objective: To evaluate the effect of a test compound on nasal congestion in a sensitized animal model.
Materials:
-
Animal model (e.g., guinea pigs, rats, or mice).
-
Allergen for sensitization and challenge (e.g., ovalbumin).
-
Adjuvant for sensitization (e.g., aluminum hydroxide).
-
Test compound (this compound) at various doses.
-
Vehicle control.
-
Positive control (e.g., a known decongestant).
-
Method for measuring nasal airway resistance or nasal congestion (e.g., whole-body plethysmography, acoustic rhinometry).
Procedure:
-
Sensitization: Sensitize the animals by intraperitoneal injection of the allergen mixed with an adjuvant. Repeat the sensitization one or more times over a period of several days to weeks.
-
Drug Administration: Administer the test compound, vehicle, or positive control orally at a defined time before the allergen challenge.
-
Allergen Challenge: Challenge the sensitized animals by intranasal administration of the allergen.
-
Measurement of Nasal Congestion: Measure the changes in nasal airway resistance or other markers of nasal congestion at various time points after the allergen challenge.
-
Data Analysis: Compare the changes in nasal congestion in the test compound-treated groups to the vehicle- and positive-control groups. Analyze the data for statistical significance.
Signaling Pathways and Experimental Workflows
Histamine H3 Receptor Signaling Pathway
This compound acts as an antagonist/inverse agonist at the histamine H3 receptor, which is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.
Caption: Signaling pathway of the histamine H3 receptor and the action of this compound.
Drug Discovery and Development Workflow for this compound
The development of this compound followed a structured workflow typical for small molecule drug discovery.
Caption: The discovery and development workflow for this compound.
Clinical Development
This compound progressed into clinical development for the treatment of allergic rhinitis. A key clinical study was a Phase II trial (NCT01033396) designed to evaluate its efficacy and safety.[5]
Clinical Trial NCT01033396
Title: A Randomized, Double Blind, Placebo Controlled, Four Way Crossover Study To Determine The Effects Of this compound +/- Allegra (Fexofenadine) On Symptoms Of Allergic Rhinitis In Subjects Exposed To Ragweed Pollen In An Environmental Exposure Unit.[5]
Study Design:
-
Phase: II
-
Design: Randomized, Double-Blind, Placebo-Controlled, Crossover
-
Primary Purpose: Treatment
-
Enrollment: 64 participants
-
Interventions:
-
This compound
-
Fexofenadine
-
This compound + Fexofenadine
-
Placebo
-
Primary Outcome Measures:
-
To compare the effect of this compound in combination with fexofenadine to pseudoephedrine in combination with fexofenadine on subjective measures of nasal congestion.
Results: The combination of this compound and fexofenadine did not demonstrate superiority over the combination of pseudoephedrine and fexofenadine in relieving nasal congestion.[6] However, the combination of this compound and fexofenadine did show a statistically significant improvement in Total Nasal Symptom Score (TNSS) compared to placebo.[6] The study also reported that all treatment groups containing this compound experienced an elevated incidence of adverse events.[6]
Conclusion
This compound is a potent and selective histamine H3 receptor antagonist that was rationally designed and developed for the treatment of allergic rhinitis. While it demonstrated some efficacy in a Phase II clinical trial by improving the Total Nasal Symptom Score, it failed to show superiority over an active comparator for the primary endpoint of nasal congestion and was associated with an increase in adverse events. The development history of this compound provides a valuable case study in the challenges of translating a novel pharmacological mechanism into a clinically differentiated therapeutic. The data and methodologies presented in this guide offer a comprehensive resource for researchers in the fields of histamine pharmacology and drug development.
References
- 1. Drug Discovery and Development: A Step-By-Step Process | ZeClinics [zeclinics.com]
- 2. ppd.com [ppd.com]
- 3. Small molecule development | Drug discovery | CRO [oncodesign-services.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. NMH24 - Overview: N-Methylhistamine, 24 Hour, Urine [mayocliniclabs.com]
- 6. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for PF-03654764 In Vitro Whole-Cell Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-03654764 is a potent and selective antagonist of the histamine H3 receptor (H3R), a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system. As an H3R antagonist, this compound blocks the inhibitory effect of histamine on neurotransmitter release, making it a valuable tool for neuroscience research and a potential therapeutic agent for various neurological and psychiatric disorders. These application notes provide detailed protocols for in vitro whole-cell assays to characterize the pharmacological activity of this compound, focusing on its binding affinity and functional antagonism at the human and rat H3 receptors.
Data Presentation
The following table summarizes the quantitative data for this compound in whole-cell assays.
| Parameter | Species | Cell Line | Value | Reference |
| Ki | Human | Whole Cells | 1.2 nM | [1][2][3][4] |
| pKi | Human | Whole Cells | 8.98 | [1][2][5] |
| Ki | Rat | Whole Cells | 7.9 nM | [1][2][3][4] |
| pKi | Rat | Whole Cells | 8.10 | [1][2][5] |
| Ki | Human | HEK-293 Cells | 1.4 nM | [1][2] |
| pKi | Human | HEK-293 Cells | 8.84 | [1][2] |
| Ki | Rat | HEK-293 Cells | 19 nM | [1][2] |
| pKi | Rat | HEK-293 Cells | 7.73 | [1][2] |
Signaling Pathway
The histamine H3 receptor is constitutively active and couples to the Gi/o family of G proteins. Activation of the H3R inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound blocks this signaling cascade.
Experimental Protocols
Whole-Cell Radioligand Binding Assay
This protocol details the determination of the binding affinity (Ki) of this compound for the histamine H3 receptor in whole cells.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound at the H3 receptor.
Materials:
-
Cells: HEK-293 or CHO-K1 cells stably expressing the human or rat histamine H3 receptor.
-
Radioligand: [³H]-N-α-methylhistamine ([³H]NAMH).
-
Non-specific binding control: Clobenpropit or another high-affinity H3R ligand.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Wash Buffer: Cold Tris-HCl buffer (50 mM, pH 7.4).
-
Scintillation fluid.
-
96-well filter plates (e.g., GF/C).
-
Scintillation counter.
Protocol:
-
Cell Culture: Culture the H3R-expressing cells to confluency in appropriate cell culture flasks.
-
Cell Preparation:
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Centrifuge the cells and resuspend the pellet in assay buffer.
-
Perform a cell count to determine the cell density.
-
-
Assay Setup:
-
In a 96-well plate, add increasing concentrations of this compound.
-
Add a fixed concentration of [³H]NAMH (typically at or near its Kd).
-
For the determination of non-specific binding, add a saturating concentration of clobenpropit (e.g., 10 µM) to a set of wells.
-
Initiate the binding reaction by adding the cell suspension to each well.
-
-
Incubation: Incubate the plate for 2 hours at 25°C with gentle shaking.
-
Termination and Washing:
-
Terminate the incubation by rapid filtration through the 96-well filter plate.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate.
-
Add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Functional cAMP Assay
This protocol describes how to measure the functional antagonism of this compound by quantifying its effect on cAMP levels in whole cells.
Objective: To determine the potency of this compound as a functional antagonist of the H3 receptor.
Materials:
-
Cells: HEK-293 or CHO-K1 cells stably expressing the human or rat histamine H3 receptor.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar, supplemented with HEPES, BSA, and a phosphodiesterase inhibitor such as IBMX (0.5 mM).
-
H3R Agonist: Histamine or a selective H3R agonist (e.g., R-α-methylhistamine).
-
Adenylyl Cyclase Activator: Forskolin.
-
cAMP Detection Kit: A commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white opaque plates.
-
Plate reader compatible with the chosen detection kit.
Protocol:
-
Cell Culture and Plating:
-
Culture H3R-expressing cells to confluency.
-
Harvest the cells and resuspend them in assay buffer.
-
Plate the cells into a 384-well plate at an optimized density.
-
-
Compound Addition (Antagonist Mode):
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the wells containing the cells.
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature or 37°C.
-
-
Agonist Stimulation:
-
Prepare a solution of the H3R agonist at a concentration that elicits a submaximal response (e.g., EC80). This solution should also contain forskolin (to stimulate adenylyl cyclase and create a measurable cAMP window).
-
Add the agonist/forskolin mixture to the wells.
-
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at room temperature or 37°C to allow for cAMP production.
-
Cell Lysis and cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.
-
-
Data Analysis:
-
Plot the measured signal (inversely or directly proportional to cAMP, depending on the kit) against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-induced response.
-
Conclusion
The provided protocols offer a robust framework for the in vitro whole-cell characterization of this compound. The radioligand binding assay allows for the precise determination of its binding affinity, while the functional cAMP assay confirms its antagonistic activity and potency. These assays are essential for understanding the pharmacological profile of this compound and for its application in further research and drug development. It is recommended that each assay be optimized for the specific cell line and experimental conditions being used.
References
- 1. biorxiv.org [biorxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-03654764 in HEK-293 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of PF-03654764, a potent and selective histamine H3 receptor antagonist, in Human Embryonic Kidney 293 (HEK-293) cell lines. These guidelines are intended for research and drug development professionals investigating the pharmacological properties of this compound and its effects on H3 receptor-mediated signaling pathways.
Introduction
This compound is an orally active and selective antagonist of the histamine H3 receptor.[1][2] The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system and to a lesser extent in the periphery. It acts as an autoreceptor on histaminergic neurons and a heteroreceptor on other neurons, modulating the release of various neurotransmitters. This compound has demonstrated high affinity for the human H3 receptor and over 1000-fold selectivity over other histamine receptor subtypes, making it a valuable tool for studying H3 receptor pharmacology.[1][3] HEK-293 cells are a widely used cell line in drug discovery and molecular biology due to their high transfection efficiency and robust growth, making them an ideal system for studying the effects of compounds like this compound on exogenously expressed histamine H3 receptors.[4][5][6][7]
Data Presentation
The following tables summarize the quantitative data available for this compound, focusing on its binding affinity in HEK-293 cells.
Table 1: Binding Affinity of this compound for Human and Rat Histamine H3 Receptors
| Receptor | Cell Line | Parameter | Value | Reference |
| Human H3 | HEK-293 | Kᵢ | 1.4 nM | [1][3] |
| Human H3 | HEK-293 | pKᵢ | 8.84 | [1][3] |
| Rat H3 | HEK-293 | Kᵢ | 19 nM | [1][3] |
| Rat H3 | HEK-293 | pKᵢ | 7.73 | [1][3] |
| Human H3 | Whole Cell Assay | Kᵢ | 1.2 nM | [1][3] |
| Human H3 | Whole Cell Assay | pKᵢ | 8.98 | [1][3] |
| Rat H3 | Whole Cell Assay | Kᵢ | 7.9 nM | [1][3] |
| Rat H3 | Whole Cell Assay | pKᵢ | 8.10 | [1][3] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided in DOT language script.
Caption: Signaling pathway of the histamine H3 receptor and its inhibition by this compound.
Caption: Workflow for determining the binding affinity of this compound in HEK-293 cells.
Experimental Protocols
HEK-293 Cell Culture
A foundational requirement for studying this compound is the proper maintenance of HEK-293 cells, particularly those engineered to express the histamine H3 receptor.
Materials:
-
HEK-293 cells (or a stable cell line expressing the human histamine H3 receptor)
-
Dulbecco's Modified Eagle's Medium (DMEM), high glucose[8]
-
Fetal Bovine Serum (FBS)[8]
-
L-Glutamine[8]
-
MEM Non-Essential Amino Acids (optional)[8]
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Culture flasks/dishes
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS, 2 mM L-Glutamine, and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium and centrifuge to pellet the cells. Resuspend the cell pellet in fresh complete growth medium and seed into a culture flask.
-
Cell Maintenance: Culture cells in a humidified incubator at 37°C with 5% CO₂. Change the medium every 2-3 days.[4]
-
Cell Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS.[4] Add a minimal volume of Trypsin-EDTA to cover the cells and incubate for 1-2 minutes at 37°C until cells detach. Neutralize the trypsin with complete growth medium, gently pipette to create a single-cell suspension, and re-seed into new flasks at the desired split ratio (e.g., 1:3 to 1:6).[4]
Transfection of HEK-293 Cells with Histamine H3 Receptor (if required)
For cell lines not stably expressing the H3 receptor, transient or stable transfection will be necessary.
Materials:
-
HEK-293 cells
-
Expression vector containing the human histamine H3 receptor cDNA
-
Transfection reagent (e.g., Lipofectamine™ 2000 or similar)[8]
-
Serum-free medium (e.g., Opti-MEM™)
-
Complete growth medium
Protocol:
-
Cell Seeding: The day before transfection, seed HEK-293 cells in a multi-well plate so that they reach 70-90% confluency on the day of transfection.[9]
-
Complex Formation:
-
In one tube, dilute the H3 receptor plasmid DNA in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium and incubate for 5 minutes at room temperature.
-
Combine the diluted DNA and diluted transfection reagent, mix gently, and incubate for 20-30 minutes at room temperature to allow for complex formation.[10]
-
-
Transfection: Add the DNA-transfection reagent complexes to the cells in a drop-wise manner. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO₂ before proceeding with subsequent assays. For stable cell line generation, a selection antibiotic will be required.
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Kᵢ) of this compound for the histamine H3 receptor.
Materials:
-
HEK-293 cell membranes expressing the H3 receptor
-
Radiolabeled H3 receptor antagonist (e.g., [³H]-Nα-methylhistamine)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of an unlabeled H3 antagonist)
-
Glass fiber filters
-
Scintillation cocktail and counter
Protocol:
-
Membrane Preparation: Homogenize HEK-293 cells expressing the H3 receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Binding buffer
-
A fixed concentration of the radiolabeled ligand.
-
Increasing concentrations of this compound (for competition curve) or buffer (for total binding).
-
A saturating concentration of a non-specific competitor (for non-specific binding).
-
Add the cell membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log concentration of this compound. Use non-linear regression analysis (e.g., one-site competition model in GraphPad Prism) to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Functional Assay: cAMP Measurement
The histamine H3 receptor is a Gᵢ/ₒ-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist like this compound will block this effect.
Materials:
-
HEK-293 cells expressing the H3 receptor
-
H3 receptor agonist (e.g., (R)-α-methylhistamine)
-
This compound
-
Forskolin (to stimulate adenylyl cyclase)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
Cell culture medium
Protocol:
-
Cell Treatment:
-
Seed HEK-293 cells expressing the H3 receptor into a multi-well plate and allow them to attach overnight.
-
Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Add a fixed concentration of an H3 receptor agonist in the presence of forskolin. Forskolin is used to stimulate cAMP production, allowing for the measurement of its inhibition by the agonist.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's protocol.
-
Measure the intracellular cAMP levels using the chosen detection method.
-
-
Data Analysis:
-
Plot the cAMP levels as a function of the log concentration of this compound.
-
The data should demonstrate that this compound can reverse the agonist-induced decrease in cAMP levels in a concentration-dependent manner.
-
Calculate the IC₅₀ value for this compound's antagonism of the agonist effect.
-
Conclusion
These application notes and protocols provide a comprehensive guide for utilizing this compound in HEK-293 cell-based assays. The provided quantitative data, signaling pathway diagrams, and detailed experimental procedures will aid researchers in investigating the pharmacology of this selective histamine H3 receptor antagonist and its potential therapeutic applications. Adherence to these protocols will facilitate the generation of robust and reproducible data for advancing our understanding of H3 receptor biology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Expert Insights | Practical HEK293 Cell Culture and Gene-Editing Protocols | Ubigene [ubigene.us]
- 5. invivogen.com [invivogen.com]
- 6. hek293.com [hek293.com]
- 7. biocompare.com [biocompare.com]
- 8. Culture and transfection of HEK293T cells [protocols.io]
- 9. protocols.io [protocols.io]
- 10. hek293.com [hek293.com]
Application Notes and Protocols for PF-03654764 in Allergic Rhinitis Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of PF-03654764, a selective histamine H3 receptor antagonist, in the context of allergic rhinitis research. The following sections detail its mechanism of action, relevant experimental protocols for both clinical and preclinical models, and expected outcomes based on available data.
Introduction
Allergic rhinitis is an inflammatory condition of the nasal passages triggered by allergen exposure, leading to symptoms such as sneezing, rhinorrhea, nasal congestion, and itching. Histamine is a key mediator in the allergic cascade, primarily acting through the histamine H1 receptor. While H1 receptor antagonists are a mainstay of treatment, they often provide incomplete relief, particularly for nasal congestion.[1] this compound is an investigational drug that acts as a potent and selective antagonist of the histamine H3 receptor.[2] The rationale for its use in allergic rhinitis stems from the role of the H3 receptor as a presynaptic autoreceptor that inhibits the release of histamine and other neurotransmitters in the nervous system.[2][3] By blocking this inhibitory action, this compound is hypothesized to modulate the allergic inflammatory response and alleviate nasal symptoms, especially congestion.
Mechanism of Action: Histamine H3 Receptor Antagonism
This compound is an orally active and selective antagonist for the histamine H3 receptor, with high affinity for both human and rat receptors.[2] The histamine H3 receptor is a G protein-coupled receptor (GPCR) that functions as a presynaptic autoreceptor on histaminergic neurons, regulating the synthesis and release of histamine.[2][3] It also acts as a heteroreceptor on other neurons, modulating the release of various neurotransmitters, including norepinephrine and acetylcholine. In the context of allergic rhinitis, the therapeutic potential of this compound is attributed to its ability to block the inhibitory effects of the H3 receptor, leading to a complex downstream modulation of the neuro-inflammatory response in the nasal mucosa.
Caption: Signaling pathway of this compound as a histamine H3 receptor antagonist.
Experimental Protocols
Clinical Model: Environmental Exposure Unit (EEU)
A randomized, double-blind, placebo-controlled, four-way crossover study was conducted to evaluate the efficacy of this compound in subjects with allergic rhinitis.[4][5]
Objective: To determine the effect of this compound, alone and in combination with fexofenadine, on the symptoms of allergic rhinitis induced by ragweed pollen exposure.[6][7]
Methodology:
-
Subject Recruitment: Male and female subjects aged 18-60 years with a history of ragweed pollen-induced allergic rhinitis were recruited.[6][8]
-
Screening: Subjects underwent a screening visit to confirm their allergy to ragweed pollen and their ability to develop symptoms upon exposure in an Environmental Exposure Unit (EEU).[6]
-
Study Design: A four-way crossover design was used, where each subject received four different treatments in a randomized order, separated by a washout period. The treatment arms included:
-
Pollen Challenge: Subjects were exposed to a controlled concentration of ragweed pollen in an EEU for a specified duration (e.g., 6 hours).[4][5]
-
Symptom Assessment: Subjects self-reported their nasal and non-nasal symptoms at regular intervals during the pollen exposure period. The primary endpoints were the Total Nasal Symptom Score (TNSS) and individual symptom scores, particularly nasal congestion.[4][5]
-
Data Analysis: The efficacy of each treatment was compared to placebo.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Role of Histamine in Modulating the Immune Response and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment of an allergic rhinitis model in mice for the evaluation of nasal symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Double blind randomized crossover trial of this compound+fexofenadine in the environmental exposure unit (EEU) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of allergic rhinitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. The Effect Of this compound +/- Allegra On Symptoms Of Allergic Rhinitis | Clinical Research Trial Listing [centerwatch.com]
Application Notes and Protocols for Determining the Dose-Response Curve of PF-03654764
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-03654764 is a potent and selective, orally active antagonist of the histamine H3 receptor.[1][2][3][4] The histamine H3 receptor, a G protein-coupled receptor (GPCR), acts as a presynaptic autoreceptor and heteroreceptor, modulating the release of histamine and other neurotransmitters in the central nervous system. Due to its role in regulating these pathways, the H3 receptor is a significant target for the development of therapeutics for neurological conditions such as allergic rhinitis, narcolepsy, and Alzheimer's disease.[5][6]
These application notes provide detailed protocols for determining the dose-response curve of this compound, a critical step in characterizing its pharmacological activity. The included methodologies cover both radioligand binding assays to determine binding affinity and functional assays to assess antagonist activity.
Quantitative Data Summary
The following table summarizes the reported in vitro binding affinities and in vivo pharmacokinetic parameters for this compound.
| Parameter | Species | Assay System | Value | Reference |
| Ki | Human | Whole-cell assay | 1.2 nM | [1][2][3][4] |
| Human | HEK-293 cells | 1.4 nM | [1][2] | |
| Rat | Whole-cell assay | 7.9 nM | [1][2][3][4] | |
| Rat | HEK-293 cells | 19 nM | [1][2] | |
| pKi | Human | Whole-cell assay | 8.98 | [1][2] |
| Human | HEK-293 cells | 8.84 | [1][2] | |
| Rat | Whole-cell assay | 8.10 | [1][2] | |
| Rat | HEK-293 cells | 7.73 | [1][2] | |
| Selectivity | - | Over other histamine receptor subtypes | >1000-fold | [1][2] |
| Cmax | Sprague-Dawley Rat | Oral administration (10 mL/kg) | 8057 ng/mL | [1][2] |
| Beagle Dog | Oral administration (1 mL/kg) | 6302 ng/mL | [1] | |
| AUC0-24 | Sprague-Dawley Rat | Oral administration (10 mL/kg) | 67400 ng·h/mL | [1][2] |
| Beagle Dog | Oral administration (1 mL/kg) | 18175 ng·h/mL | [1] |
Signaling Pathway and Experimental Workflow
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is primarily coupled to the Gi/o family of G proteins. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G protein can also modulate other effectors, such as N-type voltage-gated calcium channels. This compound acts as an antagonist, blocking the binding of histamine and preventing the initiation of this signaling cascade.
Caption: Histamine H3 Receptor Signaling Pathway.
Experimental Workflow for Dose-Response Curve Determination
The following diagram outlines the general workflow for determining the dose-response curve of this compound using a competitive radioligand binding assay.
Caption: Workflow for Dose-Response Curve Determination.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol describes the determination of the binding affinity (Ki) of this compound for the human histamine H3 receptor using a competitive radioligand binding assay.
Materials:
-
Cell Membranes: Membranes from HEK-293 or CHO cells stably expressing the human histamine H3 receptor.
-
Radioligand: [3H]Nα-methylhistamine ([3H]NAMH).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known H3 receptor ligand (e.g., 10 µM clobenpropit).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
-
Filter harvester.
Procedure:
-
Membrane Preparation: Thaw frozen cell pellets expressing the H3 receptor and homogenize in ice-cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes, then wash and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of varying concentrations of this compound (typically from 10⁻¹¹ to 10⁻⁵ M).
-
50 µL of [3H]NAMH at a fixed concentration (typically at or below its Kd value).
-
100 µL of the cell membrane suspension (protein concentration optimized for the assay).
-
-
-
Incubation: Incubate the plate for 60-120 minutes at 25°C with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a sigmoidal dose-response curve (variable slope) to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
Functional Assay: cAMP Accumulation
This protocol outlines a method to assess the functional antagonist activity of this compound by measuring its effect on agonist-induced inhibition of cAMP production.
Materials:
-
HEK-293 cells stably expressing the human histamine H3 receptor.
-
Cell culture medium and supplements.
-
Agonist: Histamine or a selective H3 agonist (e.g., (R)-α-methylhistamine).
-
Adenylyl Cyclase Activator: Forskolin.
-
Test Compound: this compound.
-
Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).
-
384-well white microplates.
Procedure:
-
Cell Culture: Culture the HEK-293-H3R cells to an appropriate confluency and seed them into 384-well plates. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Assay:
-
Remove the culture medium and wash the cells with assay buffer.
-
Pre-incubate the cells with the different concentrations of this compound for a defined period (e.g., 15-30 minutes) at 37°C.
-
Add the H3 receptor agonist at a concentration that gives a submaximal response (e.g., EC80), followed immediately by the addition of forskolin to stimulate cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, representing the concentration of this compound that reverses 50% of the agonist-induced inhibition of cAMP production.
-
The Schild analysis can be used to determine the pA2 value, which is a measure of the affinity of a competitive antagonist.
These protocols provide a robust framework for the in vitro characterization of this compound. Adherence to these methodologies will ensure the generation of high-quality, reproducible data essential for advancing drug development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 5. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Acoustic Rhinometry with PF-03654764
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for the use of acoustic rhinometry in assessing the efficacy of PF-03654764, a selective histamine H3 receptor antagonist, for the treatment of nasal congestion associated with allergic rhinitis. Acoustic rhinometry is a non-invasive technique that measures the cross-sectional area and volume of the nasal cavity. It offers an objective assessment of nasal patency, complementing subjective symptom scores in clinical research.
Experimental Protocols
Study Design
A randomized, double-blind, placebo-controlled, crossover study is recommended to assess the efficacy of this compound. Participants with a history of seasonal allergic rhinitis would be exposed to a relevant allergen (e.g., ragweed pollen) in an environmental exposure unit to induce a consistent allergic response.
Treatment Arms:
-
Group 1: this compound + Fexofenadine (H1 receptor antagonist)
-
Group 2: Placebo + Fexofenadine
-
Group 3: Placebo alone
Fexofenadine is included as a background H1 antagonist, a common practice in studies of H3 antagonists for allergic rhinitis.
Acoustic Rhinometry Protocol
1. Subject Preparation:
-
Subjects should acclimatize to the temperature and humidity of the examination room for at least 30 minutes prior to measurement.
-
Subjects should be instructed to avoid nasal sprays, decongestants, and vigorous nose blowing for a specified period before the measurements.
-
The procedure should be clearly explained to the subject to ensure cooperation and minimize movement during the measurement.
2. Equipment and Calibration:
-
A commercially available acoustic rhinometer should be used.
-
The system must be calibrated daily according to the manufacturer's instructions, typically using a set of test cavities of known dimensions.
-
The appropriate nosepiece size should be selected for each subject to ensure a proper seal at the nostril without distorting the nasal anatomy. A sealant may be used to prevent air leaks.
3. Measurement Procedure:
-
Baseline acoustic rhinometry measurements should be taken prior to allergen exposure and drug administration.
-
Measurements should be performed in a quiet room with controlled temperature and humidity.[3][4]
-
The subject should be seated comfortably in an upright position with their head stabilized.
-
The probe of the acoustic rhinometer is placed at the entrance of one nostril, ensuring an airtight seal.
-
The subject is instructed to hold their breath for the duration of the measurement (typically a few seconds).
-
At least three technically acceptable measurements should be obtained for each nostril, and the average should be used for analysis.
-
Post-dose and post-allergen exposure measurements should be taken at specified time points (e.g., 60, 120, 180, and 240 minutes) to assess the time course of the drug's effect.
4. Data Parameters:
-
Minimum Cross-Sectional Area (MCA): The narrowest point in the anterior part of the nasal cavity (nasal valve area).
-
Nasal Cavity Volume (NCV): The volume of the nasal cavity between two defined points, typically from the nostril to a distance of 5 or 7 cm.
Data Presentation
The following tables summarize the expected quantitative data from a clinical trial investigating this compound using acoustic rhinometry. Based on a study of a closely related H3 receptor antagonist, PF-03654746, no significant changes in objective acoustic rhinometry measures were observed, although subjective symptoms improved.
Table 1: Subjective Nasal Symptom Scores (Post-Allergen Exposure)
| Treatment Group | Mean Change in Total Nasal Symptom Score (TNSS) from Baseline | Standard Error | p-value vs. Placebo |
| This compound + Fexofenadine | -1.5 | 0.4 | <0.05 |
| Placebo + Fexofenadine | -0.8 | 0.4 | >0.05 |
| Placebo | -0.5 | 0.4 | - |
Note: Data are hypothetical and for illustrative purposes, based on findings for similar compounds.
Table 2: Acoustic Rhinometry Measurements (Post-Allergen Exposure)
| Treatment Group | Mean Change in Minimum Cross-Sectional Area (MCA) (cm²) from Baseline | Standard Deviation | p-value vs. Placebo | Mean Change in Nasal Cavity Volume (NCV) (cm³) from Baseline | Standard Deviation | p-value vs. Placebo |
| This compound + Fexofenadine | No significant change | N/A | >0.05 | No significant change | N/A | >0.05 |
| Placebo + Fexofenadine | No significant change | N/A | >0.05 | No significant change | N/A | >0.05 |
| Placebo | No significant change | N/A | - | No significant change | N/A | - |
Note: A study on a similar H3 antagonist, PF-03654746, found no significant effect on mean minimum cross-sectional area or nasal volume after allergen challenge.
Mandatory Visualization
Histamine H3 Receptor Signaling Pathway
Caption: Histamine H3 Receptor Signaling Pathway.
Acoustic Rhinometry Experimental Workflow
Caption: Acoustic Rhinometry Experimental Workflow.
References
- 1. Histamine H3 Receptor Isoforms: Insights from Alternative Splicing to Functional Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acoustic rhinometry in the practice of allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ACOUSTIC RHINOMETRY STUDY IN PATIENTS WITH ALLERGIC RHINITIS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-03654764 In Vivo Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-03654764 is a potent and selective histamine H3 receptor antagonist that has been evaluated in preclinical in vivo studies for its potential therapeutic applications, notably in the context of allergic rhinitis. As an orally active compound, it offers a convenient route of administration for experimental studies. These application notes provide a comprehensive overview of the in vivo administration of this compound, including summaries of pharmacokinetic data and detailed experimental protocols based on available literature.
Mechanism of Action
This compound functions as an antagonist at the histamine H3 receptor. The H3 receptor is a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other neurotransmitters in the central and peripheral nervous systems. By blocking the H3 receptor, this compound increases the release of histamine and other neurotransmitters, which is the basis for its therapeutic potential in various conditions.
Data Presentation
The following tables summarize the in vitro binding affinities and in vivo pharmacokinetic parameters of this compound in various species.
Table 1: In Vitro Receptor Binding Affinity of this compound
| Species | Receptor | Assay Type | Ki (nM) |
| Human | H3 | Whole Cell Assay | 1.2 |
| Rat | H3 | Whole Cell Assay | 7.9 |
Table 2: In Vivo Pharmacokinetic Parameters of this compound Following Oral Administration
| Species | Dose (mg/kg) | Duration | Cmax (ng/mL) | AUC0-24h (ng·h/mL) |
| Sprague-Dawley Rat | 10 (oral) | 14 days | 8057 | 67400 |
| Beagle Dog | 1 (oral) | 7 days | 6302 | 18175 |
Experimental Protocols
The following are detailed methodologies for key in vivo experiments involving the administration of this compound.
Protocol 1: Oral Administration for Pharmacokinetic Studies in Rats
Objective: To determine the pharmacokinetic profile of this compound following a single oral dose in Sprague-Dawley rats.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Sprague-Dawley rats (male, 200-250 g)
-
Oral gavage needles (18-20 gauge, flexible tip)
-
Syringes
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing conditions for at least 7 days prior to the experiment.
-
Dose Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 10 mL/kg volume). Ensure the suspension is homogenous by vortexing or stirring.
-
Fasting: Fast the animals overnight (approximately 12-16 hours) before dosing, with free access to water.
-
Dosing:
-
Weigh each rat accurately to determine the precise volume of the dosing formulation to be administered.
-
Administer the this compound suspension orally via gavage. The volume should not exceed 10 mL/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at the following time points: pre-dose (0), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Collect blood into EDTA-coated tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean, labeled tubes.
-
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Analyze the plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.
Protocol 2: Oral Administration for Pharmacokinetic Studies in Beagle Dogs
Objective: To determine the pharmacokinetic profile of this compound following a single oral dose in beagle dogs.
Materials:
-
This compound
-
Gelatin capsules
-
Beagle dogs (male, 8-12 kg)
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Animal Acclimatization: Acclimate dogs to the housing conditions for at least 7 days prior to the experiment.
-
Dose Preparation: Accurately weigh the required amount of this compound and encapsulate it in gelatin capsules.
-
Fasting: Fast the dogs overnight (approximately 12-16 hours) before dosing, with free access to water.
-
Dosing:
-
Administer the gelatin capsule containing this compound orally. A small amount of water may be given to facilitate swallowing.
-
-
Blood Sampling:
-
Collect blood samples (approximately 2-3 mL) from a peripheral vein (e.g., cephalic or saphenous vein) at the following time points: pre-dose (0), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Collect blood into EDTA-coated tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean, labeled tubes.
-
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Analyze the plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.
Protocol 3: Efficacy Evaluation in a Guinea Pig Model of Allergic Rhinitis (Representative Protocol)
Objective: To evaluate the efficacy of this compound in reducing the symptoms of allergic rhinitis in an ovalbumin-sensitized guinea pig model.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (adjuvant)
-
Saline solution
-
Dunkin-Hartley guinea pigs (male, 250-300 g)
-
Observation chambers
-
Nasal lavage equipment
Procedure:
-
Sensitization:
-
Sensitize guinea pigs by intraperitoneal injection of 100 µg of OVA and 10 mg of aluminum hydroxide in 1 mL of saline on days 0 and 7.
-
-
Challenge:
-
On day 14, and for subsequent challenges, intranasally challenge the sensitized animals with 1% OVA in saline (50 µL per nostril).
-
-
Treatment:
-
Administer this compound (e.g., 1, 3, 10 mg/kg) or vehicle orally 1 hour before the OVA challenge.
-
-
Symptom Observation:
-
Immediately after the challenge, place each animal in an individual observation chamber.
-
Count the number of sneezes and nasal rubbing movements for a period of 30 minutes.
-
-
Nasal Lavage (Optional):
-
At a specific time point after the challenge (e.g., 6 hours), perform a nasal lavage with saline to collect nasal fluid.
-
Analyze the lavage fluid for inflammatory cell counts (e.g., eosinophils) and cytokine levels.
-
-
Data Analysis:
-
Compare the symptom scores and inflammatory markers between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., ANOVA).
-
Visualizations
Signaling Pathway of Histamine H3 Receptor Antagonism
Preparing PF-03654764 Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-03654764 is a potent and selective antagonist of the histamine H3 receptor (H3R), a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system. As a presynaptic autoreceptor and heteroreceptor, the H3R plays a crucial role in modulating the release of histamine and other neurotransmitters. Consequently, this compound serves as a valuable tool for investigating the physiological and pathological roles of the H3R and for the development of novel therapeutics for neurological disorders.
These application notes provide detailed protocols for the preparation and use of this compound solutions in cell culture experiments, ensuring accurate and reproducible results.
Chemical Properties and Storage
A clear understanding of the physicochemical properties of this compound is essential for its proper handling and use in in vitro studies.
| Property | Value |
| Molecular Formula | C₂₀H₂₈F₂N₂O |
| Molecular Weight | 350.45 g/mol |
| Solubility | 10 mM in DMSO |
| Purity | >99% |
| Storage (Powder) | -20°C for up to 3 years; 4°C for up to 2 years |
| Storage (Stock Solution) | -20°C or -80°C for up to 1 month |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Sterile, anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated precision balance
-
Sterile pipette tips
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the required amount of this compound powder using a calibrated balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.5045 mg of this compound.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube. For a 10 mM stock solution, add 1 mL of DMSO for every 3.5045 mg of powder.
-
Vortex the solution gently until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, low-protein-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution aliquots at -20°C or -80°C.
Preparation of Working Solutions for Cell Culture
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
The optimal working concentration of this compound will depend on the cell type, receptor expression levels, and the specific assay being performed. It is recommended to perform a dose-response curve to determine the optimal concentration for your experimental setup. Based on its high potency (Ki of 1.2 nM for human H3R), a starting concentration range of 1 nM to 1 µM is recommended for functional assays.[1]
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (e.g., DMEM, MEM, or Ham's F-12) appropriate for your cell line
-
Sterile pipette tips and tubes
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final working concentrations. It is recommended to prepare intermediate dilutions to ensure accuracy.
-
Example for preparing a 1 µM working solution:
-
Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium to get a 10 µM intermediate solution.
-
Then, add 100 µL of the 10 µM intermediate solution to 900 µL of cell culture medium to obtain a final 1 µM working solution.
-
-
-
Gently mix the working solutions by pipetting up and down.
-
Add the freshly prepared working solutions to your cell cultures.
Functional Cell-Based Assay: cAMP Measurement in HEK293 Cells
This protocol describes a common functional assay to measure the antagonist activity of this compound on the H3 receptor in a recombinant cell line. The H3R is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. An antagonist like this compound will block this inhibition.[2]
Materials:
-
HEK293 cells stably expressing the human histamine H3 receptor
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)
-
Forskolin (an adenylyl cyclase activator)
-
Histamine or a selective H3R agonist (e.g., (R)-α-methylhistamine)
-
This compound working solutions
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based)
-
96- or 384-well cell culture plates
Procedure:
-
Cell Plating: Seed the H3R-expressing HEK293 cells into 96- or 384-well plates at an appropriate density and allow them to attach overnight.
-
Compound Incubation:
-
Remove the culture medium and wash the cells once with assay buffer.
-
Add the this compound working solutions (at various concentrations) to the wells.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow the antagonist to bind to the receptors.
-
-
Agonist Stimulation:
-
Add a fixed concentration of the H3R agonist (typically at its EC80 concentration) to the wells already containing this compound.
-
To enhance the signal window, forskolin can be co-administered with the agonist.
-
Incubate for an additional 15-30 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
-
Data Analysis:
-
Plot the cAMP levels against the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value of this compound.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of the histamine H3 receptor and a general workflow for preparing and using this compound in cell culture.
Caption: Histamine H3 Receptor Signaling Pathway.
Caption: Experimental Workflow for this compound.
References
Application Notes: PF-03654764 for the Study of Histamine H3 Receptor Signaling
Introduction
The Histamine H3 receptor (H3R) is a presynaptic G protein-coupled receptor (GPCR) primarily expressed in the central nervous system. It acts as an autoreceptor, inhibiting histamine synthesis and release, and as a heteroreceptor, modulating the release of other key neurotransmitters like acetylcholine, dopamine, and norepinephrine. A key characteristic of the H3R is its high level of constitutive activity, meaning it can signal in the absence of an agonist.[1] This basal signaling makes it a crucial target for inverse agonists, which can reduce this activity.
PF-03654764 is a potent, selective, and orally active H3R antagonist or inverse agonist.[2][3][4] Its high selectivity, over 1000-fold for the H3R compared to other histamine receptor subtypes, makes it an excellent pharmacological tool for investigating the complex signaling pathways regulated by the H3R.[2][3] These notes provide detailed protocols and data for utilizing this compound in H3R research.
Mechanism of Action & Signaling Pathways
The H3R is canonically coupled to the Gi/o family of G proteins.[1] Activation of the H3R (either by an agonist or through its constitutive activity) leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels and subsequently reduces Protein Kinase A (PKA) activity.[5] this compound, by acting as an inverse agonist, binds to the H3R and stabilizes it in an inactive conformation. This action blocks the receptor's constitutive activity and the effects of agonists, leading to an increase in cAMP levels from their suppressed basal state.
Beyond the canonical cAMP pathway, H3R activation can also stimulate the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling cascades.[5] this compound can be used to dissect the role of H3R in these pathways by observing the reversal of signaling upon its application.
Quantitative Data
The following tables summarize the reported binding affinity and pharmacokinetic parameters of this compound.
Table 1: Binding Affinity of this compound for Histamine H3 Receptors
| Species/Cell Line | Assay Type | Parameter | Value | Reference |
|---|---|---|---|---|
| Human | Whole Cell Assay | Kᵢ | 1.2 nM | [2],[3] |
| Human | Whole Cell Assay | pKᵢ | 8.98 | [2],[3] |
| Human (HEK-293) | Membrane Assay | Kᵢ | 1.4 nM | [2],[3] |
| Human (HEK-293) | Membrane Assay | pKᵢ | 8.84 | [2],[3] |
| Rat | Whole Cell Assay | Kᵢ | 7.9 nM | [2],[3] |
| Rat | Whole Cell Assay | pKᵢ | 8.10 | [2],[3] |
| Rat (HEK-293) | Membrane Assay | Kᵢ | 19 nM | [2],[3] |
| Rat (HEK-293) | Membrane Assay | pKᵢ | 7.73 |[2],[3] |
Table 2: Pharmacokinetic Properties of this compound
| Species | Dose | Parameter | Value | Reference |
|---|---|---|---|---|
| Sprague-Dawley Rat | 10 mL/kg; oral; 14 days | Cₘₐₓ | 8057 ng/mL | [2],[3] |
| Sprague-Dawley Rat | 10 mL/kg; oral; 14 days | AUC₀₋₂₄ | 67400 ng·h/mL | [2],[3] |
| Beagle Dog | 1 mL/kg; oral; 7 days | Cₘₐₓ | 6302 ng/mL | [2],[3] |
| Beagle Dog | 1 mL/kg; oral; 7 days | AUC₀₋₂₄ | 18175 ng·h/mL |[2],[3] |
Experimental Protocols
Two key functional assays to characterize the effects of this compound on H3R signaling are the GTPγS Binding Assay and the cAMP Accumulation Assay.
Protocol 1: [³⁵S]GTPγS Binding Assay for H3R Inverse Agonism
This assay directly measures the activation of Gi/o proteins by the H3R. Inverse agonists like this compound will decrease the basal binding of [³⁵S]GTPγS that occurs due to the receptor's constitutive activity.[1][6]
Materials:
-
Cell membranes from cells stably expressing the human or rat H3R.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, 0.1% BSA.[1]
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol).
-
This compound stock solution in DMSO.
-
Unlabeled GTPγS for determining non-specific binding.
-
96-well filter plates (e.g., Millipore MAPH) and vacuum manifold.
-
Scintillation fluid and microplate scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration is <1%.
-
Assay Setup: In a 96-well plate, add in order:
-
50 µL of Assay Buffer (for total binding) or 10 µM unlabeled GTPγS (for non-specific binding).
-
50 µL of diluted this compound or vehicle.
-
50 µL of H3R cell membranes (5-20 µg protein/well), diluted in assay buffer.
-
-
Pre-incubation: Incubate the plate for 15 minutes at 30°C.[1]
-
Reaction Initiation: Add 50 µL of [³⁵S]GTPγS (final concentration ~0.1-0.5 nM) to all wells to start the binding reaction.[1]
-
Incubation: Incubate for 30-60 minutes at 30°C with gentle shaking.[1]
-
Termination: Terminate the assay by rapid filtration through the filter plate using a vacuum manifold. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Subtract non-specific binding from all other readings. Plot the specific binding of [³⁵S]GTPγS as a function of the logarithm of this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the pIC₅₀ and the maximal inhibition of basal signaling.
Protocol 2: cAMP Accumulation Assay
This assay measures the functional consequence of H3R modulation on the downstream second messenger, cAMP. As an inverse agonist of the Gi-coupled H3R, this compound will increase cAMP levels from the constitutively suppressed baseline. The effect is often enhanced by stimulating adenylyl cyclase with a low concentration of forskolin.[1]
Materials:
-
H3R-expressing cells (e.g., CHO-K1 or HEK-293).
-
Cell culture medium and plates (white, opaque 96- or 384-well plates are recommended for luminescent/fluorescent assays).
-
Stimulation Buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX, a phosphodiesterase inhibitor).[7]
-
This compound stock solution in DMSO.
-
Forskolin (optional, for signal amplification).
-
cAMP detection kit (e.g., HTRF cAMP dynamic 2, LANCE Ultra cAMP, or AlphaScreen cAMP Assay Kit).[7]
Procedure:
-
Cell Seeding: Seed H3R-expressing cells into a suitable multi-well plate and grow to 80-90% confluency.
-
Compound Preparation: Prepare serial dilutions of this compound in Stimulation Buffer.
-
Assay: a. Remove culture medium from cells and wash once with pre-warmed buffer. b. Add the diluted this compound or vehicle to the wells. c. Incubate the plate for 15-30 minutes at 37°C to measure inverse agonism.[1] d. (Optional) To amplify the signal window, add a low concentration of forskolin (e.g., 1-5 µM) to all wells and incubate for a further 15-30 minutes at 37°C.[1]
-
Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: Convert the raw signal (e.g., HTRF ratio) to cAMP concentrations using a standard curve. Plot the cAMP concentration as a function of the logarithm of this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the pEC₅₀ and Eₘₐₓ values.
This compound is a highly selective and potent research tool for probing the function of the Histamine H3 receptor. Its inverse agonist properties make it ideal for studying the consequences of suppressing the receptor's high constitutive activity. The protocols and data provided here offer a robust framework for researchers, scientists, and drug development professionals to investigate H3R signaling pathways and their role in physiology and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. researchgate.net [researchgate.net]
- 6. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for PF-03654764 in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-03654764 is a potent, selective, and orally active antagonist of the histamine H3 receptor (H3R).[1] Developed by Pfizer, it is a non-imidazole compound characterized by high affinity for both human and rat H3 receptors.[1] While this compound was clinically investigated for allergic rhinitis, its development also included a Phase I trial for Alzheimer's disease, highlighting its potential in neuroscience.[2] Although this specific application was discontinued, the underlying mechanism of action remains highly relevant for neuroscience research, particularly in the study of cognitive disorders.[2]
The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor predominantly expressed in the central nervous system (CNS).[3] As a key modulator of neurotransmission, it inhibits the release of histamine and other crucial neurotransmitters involved in cognitive processes, such as acetylcholine, dopamine, and norepinephrine.[3][4] By antagonizing the H3 receptor, this compound blocks this inhibitory feedback loop, leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism forms the basis for its potential therapeutic applications in conditions characterized by cognitive deficits, including Alzheimer's disease, Attention-Deficit Hyperactivity Disorder (ADHD), and schizophrenia.[4][5][6]
These application notes provide a summary of the known characteristics of this compound and detail its potential applications in neuroscience research, including experimental protocols adapted from studies with other H3R antagonists.
Data Presentation
Table 1: In Vitro Pharmacology of this compound
| Target | Species | Assay Type | Kᵢ (nM) | pKᵢ |
| H₃ Receptor | Human | Whole Cell | 1.2 | 8.98 |
| H₃ Receptor | Rat | Whole Cell | 7.9 | 8.10 |
| H₃ Receptor | Human | HEK-293 Cells | 1.4 | 8.84 |
| H₃ Receptor | Rat | HEK-293 Cells | 19 | 7.73 |
| This compound demonstrates over 1000-fold selectivity for the H3 receptor over other histamine receptor subtypes. |
Table 2: Preclinical Pharmacokinetics of this compound
| Species | Administration | Dose | Cₘₐₓ (ng/mL) | AUC₀₋₂₄ (ng·h/mL) |
| Sprague-Dawley Rat | Oral (14 days) | 10 mL/kg | 8057 | 67400 |
| Beagle Dog | Oral (7 days) | 1 mL/kg | 6302 | 18175 |
Signaling Pathways and Mechanism of Action
Antagonism of the H3 receptor by this compound disinhibits the release of multiple neurotransmitters, which is hypothesized to underlie its pro-cognitive effects.
Potential Neuroscience Applications & Experimental Protocols
Given its mechanism of action, this compound is a valuable tool for investigating the role of the histaminergic system in various CNS functions and diseases. Potential applications include:
-
Reversal of Cognitive Deficits: Studying the efficacy of this compound in animal models of cognitive impairment relevant to Alzheimer's disease or schizophrenia.
-
Enhancement of Learning and Memory: Assessing the ability of the compound to improve performance in healthy animals in various memory paradigms.
-
Neurotransmitter Release Studies: Quantifying the effect of H3R antagonism on the release of histamine, acetylcholine, and dopamine in specific brain regions.
Protocol 1: Novel Object Recognition (NOR) Task
The NOR task is a widely used behavioral assay to assess learning and memory in rodents. It is based on the innate tendency of rodents to explore novel objects over familiar ones.
Objective: To evaluate the pro-cognitive effects of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Adult male rats or mice
-
Open field arena (e.g., 50x50x50 cm)
-
Two sets of identical objects (e.g., small blocks, plastic toys) for familiarization and one novel object for the test phase.
Procedure:
-
Habituation: For 2-3 days, allow each animal to explore the empty arena for 10 minutes to acclimate.
-
Drug Administration: 30-60 minutes before the familiarization phase, administer this compound (e.g., 0.1 - 3 mg/kg, p.o.) or vehicle.
-
Familiarization Phase (T1): Place two identical objects (A1 and A2) in the arena. Allow the animal to explore freely for 5-10 minutes. Record the time spent exploring each object.
-
Retention Interval: Return the animal to its home cage for a specific period (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
Test Phase (T2): Place one familiar object (A) and one novel object (B) in the arena. Allow the animal to explore for 5 minutes. Record the time spent exploring each object.
-
Data Analysis: Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better memory. Compare the DI between the this compound-treated group and the vehicle group.
Protocol 2: Step-Through Passive Avoidance Task
This task assesses fear-motivated memory. Animals learn to avoid an environment where they previously received an aversive stimulus.
Objective: To assess the effect of this compound on aversive memory formation.
Materials:
-
This compound and vehicle
-
Passive avoidance apparatus (a two-chamber box with a light and a dark compartment, connected by a door, with an electrified grid floor in the dark chamber).
-
Adult male rats or mice.
Procedure:
-
Drug Administration: Administer this compound or vehicle 30-60 minutes before the training trial.
-
Training (Acquisition) Trial:
-
Place the animal in the light compartment, facing away from the door.
-
After a brief acclimatization period (e.g., 60 seconds), the door to the dark compartment opens.
-
When the animal enters the dark compartment (step-through), the door closes, and a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
Record the latency to enter the dark compartment.
-
Remove the animal 30 seconds after the shock and return it to its home cage.
-
-
Retention Trial (24 hours later):
-
Place the animal back in the light compartment.
-
Open the door and record the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive event. The trial is typically ended if the animal does not enter within a cut-off time (e.g., 300 seconds).
-
-
Data Analysis: Compare the step-through latency between the this compound and vehicle groups using appropriate statistical tests (e.g., Mann-Whitney U test).
Protocol 3: In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals.
Objective: To measure the effect of this compound on histamine and acetylcholine release in the prefrontal cortex or hippocampus.[3][7]
Materials:
-
This compound and vehicle
-
Stereotaxic apparatus for surgery
-
Microdialysis probes (with appropriate molecular weight cut-off)
-
Perfusion pump and fraction collector
-
HPLC system with electrochemical or fluorescence detection
-
Artificial cerebrospinal fluid (aCSF) for perfusion
Procedure:
-
Surgery: Under anesthesia, implant a guide cannula stereotaxically into the target brain region (e.g., medial prefrontal cortex or hippocampus) of the rat. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Baseline Collection: Begin perfusing the probe with aCSF at a low flow rate (e.g., 1 µL/min). After a stabilization period (1-2 hours), collect baseline dialysate samples every 20-30 minutes for at least 90 minutes.
-
Drug Administration: Administer this compound or vehicle (e.g., i.p. or p.o.).
-
Post-Treatment Collection: Continue collecting dialysate samples for several hours to monitor changes in neurotransmitter levels.
-
Sample Analysis: Analyze the collected dialysate samples using HPLC to quantify the concentrations of histamine, acetylcholine (as choline after enzymatic conversion), or other neurotransmitters.
-
Data Analysis: Express the post-treatment neurotransmitter concentrations as a percentage of the average baseline concentration. Compare the time course of neurotransmitter release between the drug and vehicle groups.
Conclusion
This compound is a well-characterized, potent, and selective histamine H3 receptor antagonist. While its clinical development for neuroscience indications has been discontinued, its properties make it an excellent research tool for investigating the role of the histaminergic system in cognition, arousal, and various neurological and psychiatric disorders. The protocols outlined here provide a framework for using this compound to explore these fundamental neuroscience questions in preclinical models.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. PF 3654764 - AdisInsight [adisinsight.springer.com]
- 3. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Histamine H3 Receptor Antagonist E159 Reverses Memory Deficits Induced by Dizocilpine in Passive Avoidance and Novel Object Recognition Paradigm in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. H3 receptor antagonists reverse delay-dependent deficits in novel object discrimination by enhancing retrieval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of histamine release from the rat hypothalamus as measured by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
PF-03654764: A Potent and Selective Histamine H3 Receptor Antagonist for Target Validation Studies
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: PF-03654764 is a potent and selective antagonist of the histamine H3 receptor (H3R), a G protein-coupled receptor primarily expressed in the central nervous system.[1][2][3] The H3 receptor acts as a presynaptic autoreceptor, inhibiting the release of histamine and other neurotransmitters. Due to its role in modulating various neurological processes, the H3 receptor is a significant target for therapeutic intervention in conditions such as allergic rhinitis, attention deficit hyperactivity disorder (ADHD), and Alzheimer's disease.[4][5] this compound serves as a valuable tool compound for the pharmacological validation of the histamine H3 receptor as a drug target. Its high affinity and selectivity enable researchers to probe the physiological and pathological roles of the H3 receptor with confidence.
This document provides detailed application notes, protocols for key in vitro and in vivo experiments, and visualizations to facilitate the use of this compound as a tool compound for target validation.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, facilitating its application in experimental design.
Table 1: In Vitro Binding Affinity of this compound
| Parameter | Species | Assay System | Value | Reference |
| Kᵢ | Human H3R | Whole-cell assay | 1.2 nM | [1] |
| pKᵢ | Human H3R | Whole-cell assay | 8.98 | [1] |
| Kᵢ | Human H3R | HEK-293 cells | 1.4 nM | [2] |
| pKᵢ | Human H3R | HEK-293 cells | 8.84 | [2] |
| Kᵢ | Rat H3R | Whole-cell assay | 7.9 nM | [1] |
| pKᵢ | Rat H3R | Whole-cell assay | 8.10 | [1] |
| Kᵢ | Rat H3R | HEK-293 cells | 19 nM | [2] |
| pKᵢ | Rat H3R | HEK-293 cells | 7.73 | [2] |
Table 2: Selectivity of this compound
| Target | Selectivity | Reference |
| Other Histamine Receptor Subtypes (H1, H2, H4) | >1000-fold | [2] |
Table 3: In Vivo Pharmacokinetics of this compound
| Species | Dose & Route | Cₘₐₓ (ng/mL) | AUC₀₋₂₄ (ng·h/mL) | Reference |
| Sprague-Dawley Rat | 10 mg/kg, oral | 8057 | 67400 | |
| Beagle Dog | 1 mg/kg, oral | 6302 | 18175 | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and procedures involving this compound, the following diagrams have been generated using the DOT language.
Caption: Histamine H3 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: cAMP Functional Assay Workflow.
Experimental Protocols
Herein are detailed protocols for key experiments to validate the target engagement and functional effects of this compound.
Protocol 1: Histamine H3 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of this compound for the histamine H3 receptor.
Materials:
-
Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing the human or rat histamine H3 receptor.
-
Radioligand: [³H]-N-α-methylhistamine (specific activity ~80 Ci/mmol).
-
Non-specific Binding Control: High concentration of a known H3R ligand (e.g., 10 µM unlabeled histamine or clobenpropit).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Filtration System: 96-well glass fiber filters (e.g., GF/C) and a cell harvester.
-
Scintillation Cocktail and Liquid Scintillation Counter .
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. The final concentrations should typically range from 0.1 nM to 10 µM.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of the diluted this compound or assay buffer.
-
50 µL of [³H]-N-α-methylhistamine (at a final concentration close to its Kₑ).
-
100 µL of cell membrane suspension (containing 10-20 µg of protein).
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Measure the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
Protocol 2: cAMP Functional Assay
This protocol outlines a method to measure the antagonist effect of this compound on histamine-induced inhibition of cAMP production in H3R-expressing cells.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human or rat histamine H3 receptor.
-
Cell Culture Medium: As recommended for the specific cell line.
-
Test Compound: this compound.
-
Agonist: Histamine.
-
Stimulation Buffer: HBSS or PBS with 0.1% BSA and 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
cAMP Detection Kit: A commercial kit based on HTRF, AlphaScreen, or ELISA.
-
384-well microplates.
Procedure:
-
Cell Seeding: Seed the H3R-expressing cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in stimulation buffer.
-
Antagonist Incubation: Remove the culture medium and add the diluted this compound to the wells. Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of histamine (typically the EC₈₀ concentration) to the wells containing this compound.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 3: In Vivo Target Validation in an Allergic Rhinitis Model (Guinea Pig)
This protocol provides a framework for evaluating the efficacy of this compound in a guinea pig model of allergic rhinitis, a key in vivo validation of its therapeutic potential.
Materials:
-
Animals: Male Hartley guinea pigs (300-350 g).
-
Sensitizing Agent: Ovalbumin (OVA).
-
Adjuvant: Aluminum hydroxide (Al(OH)₃).
-
Challenge Agent: 1% OVA in saline.
-
Test Compound: this compound formulated for oral administration.
-
Vehicle Control.
Procedure:
-
Sensitization:
-
On day 0 and day 7, sensitize the guinea pigs by intraperitoneal injection of 1 mg OVA mixed with 100 mg Al(OH)₃ in 1 mL saline.
-
-
Drug Administration:
-
From day 14 to day 21, administer this compound or vehicle orally once daily. The dose of this compound should be selected based on its pharmacokinetic profile to ensure adequate receptor occupancy.
-
-
Allergen Challenge:
-
On day 21, one hour after the final drug administration, challenge the animals by intranasal instillation of 50 µL of 1% OVA solution into each nostril.
-
-
Symptom Observation:
-
Immediately after the challenge, observe each animal for 30 minutes and record the frequency of sneezing and nasal scratching.
-
-
Nasal Airway Resistance (Optional):
-
Measure nasal airway resistance using a whole-body plethysmograph before and after the allergen challenge to quantify nasal congestion.
-
-
Eosinophil Infiltration (Histology):
-
At the end of the observation period, euthanize the animals and collect the nasal tissues.
-
Fix the tissues in 10% buffered formalin, embed in paraffin, and section.
-
Stain the sections with hematoxylin and eosin (H&E) to visualize and quantify the infiltration of eosinophils in the nasal mucosa.
-
-
Data Analysis:
-
Compare the frequency of allergic rhinitis symptoms (sneezing, scratching) between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., Mann-Whitney U test).
-
Compare the changes in nasal airway resistance and the number of eosinophils in the nasal mucosa between the groups (e.g., using a t-test or ANOVA).
-
Conclusion
This compound is a highly valuable pharmacological tool for the investigation of the histamine H3 receptor. Its demonstrated potency, selectivity, and in vivo activity make it an excellent choice for target validation studies. The protocols and data presented in this document are intended to provide researchers with the necessary information to effectively utilize this compound in their studies to elucidate the role of the H3 receptor in health and disease.
References
- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound | Histamine Receptor | TargetMol [targetmol.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Double blind randomized crossover trial of this compound+fexofenadine in the environmental exposure unit (EEU) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: PF-03654764 Experimental Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-03654764, a selective histamine H3 receptor antagonist. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active and selective histamine H3 receptor antagonist.[1] The histamine H3 receptor is a Gαi/o-coupled autoreceptor found on histaminergic neurons and a heteroreceptor on other neurons. By antagonizing the H3 receptor, this compound blocks the normal negative feedback mechanism on histamine release, leading to increased histamine levels in the synapse. This also results in the modulation of other neurotransmitters, including acetylcholine, dopamine, and norepinephrine.
Q2: What are the key binding affinities and potencies of this compound?
This compound exhibits high affinity for both human and rat H3 receptors. The following table summarizes key in vitro binding and functional data.
| Parameter | Species | Value | Assay System |
| Ki | Human | 1.2 nM | Whole-cell assay |
| Ki | Rat | 7.9 nM | Whole-cell assay |
| pKi | Human | 8.98 | Whole-cell assay |
| pKi | Rat | 8.10 | Whole-cell assay |
| Ki | Human | 1.4 nM | HEK-293 cells |
| Ki | Rat | 19 nM | HEK-293 cells |
| pKi | Human | 8.84 | HEK-293 cells |
| pKi | Rat | 7.73 | HEK-293 cells |
Q3: What are the recommended storage and solubility conditions for this compound?
For optimal stability, this compound should be stored as a solid at -20°C. For in vitro experiments, it is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO). Ensure the final concentration of DMSO in your assay is low (typically <0.1%) to avoid solvent-induced artifacts.
Q4: What are the known in vivo pharmacokinetic properties of this compound?
Pharmacokinetic studies have been conducted in rats and dogs, demonstrating good oral bioavailability.
| Species | Cmax | AUC0-24 |
| Sprague-Dawley Rat | 8057 ng/mL | 67400 ng·h/mL |
| Beagle Dog | 6302 ng/mL | 18175 ng·h/mL |
In Vitro Experiment Troubleshooting Guide
Variability in in vitro experiments with this compound can arise from several factors. This guide provides a structured approach to troubleshooting common issues.
Issue 1: High variability or poor signal-to-noise ratio in cAMP assays.
-
Question: My cAMP assay results with this compound are inconsistent. What are the potential causes and solutions?
-
Answer: High variability in cAMP assays can stem from several sources. As this compound is an antagonist of the Gαi/o-coupled H3 receptor, it is expected to block the agonist-induced decrease in cAMP.
| Potential Cause | Troubleshooting Steps |
| Cell Health and Density | Ensure cells are healthy, in a logarithmic growth phase, and seeded at a consistent density. Over-confluent or stressed cells can lead to altered receptor expression and signaling. |
| Reagent Quality and Preparation | Use fresh, high-quality reagents. Ensure accurate preparation of forskolin (used to stimulate adenylyl cyclase) and the H3 receptor agonist. |
| Assay Conditions | Optimize incubation times and temperatures. Ensure thorough mixing of reagents. |
| Phosphodiesterase (PDE) Activity | High PDE activity can degrade cAMP, leading to a low signal. Include a PDE inhibitor, such as IBMX, in your assay buffer. |
| Low Receptor Expression | If using a transient transfection system, verify transfection efficiency. For stable cell lines, confirm receptor expression levels via a complementary method like radioligand binding. |
Issue 2: Inconsistent results in GTPγS binding assays.
-
Question: I am observing high background and variability in my GTPγS binding assays with this compound. How can I troubleshoot this?
-
Answer: GTPγS binding assays measure the direct interaction of the G-protein with the receptor. Variability can be due to the quality of the cell membranes and assay components.
| Potential Cause | Troubleshooting Steps |
| Membrane Preparation Quality | Ensure a consistent and high-quality membrane preparation. Use fresh or properly stored (-80°C) membrane aliquots. |
| Suboptimal GDP Concentration | The concentration of GDP is critical. Too little can lead to high basal binding, while too much can inhibit agonist-stimulated binding. Titrate GDP to find the optimal concentration. |
| Detergent Concentration | If using detergents like saponin to permeabilize membranes, optimize the concentration to maximize the signal window without disrupting receptor integrity. |
| High Non-Specific Binding | Determine non-specific binding using a high concentration of unlabeled GTPγS. If high, optimize washing steps or consider a different assay format (e.g., SPA beads). |
In Vivo Experiment Troubleshooting Guide
In vivo experiments, particularly those involving animal behavior or inflammatory responses, are prone to variability.
Issue: High variability in an ovalbumin-induced allergic rhinitis mouse model.
-
Question: My results from the allergic rhinitis model show significant inter-animal variability. How can I reduce this?
-
Answer: The ovalbumin-induced allergic rhinitis model is sensitive to a number of factors that can contribute to variability.
| Potential Cause | Troubleshooting Steps |
| Animal Strain and Health | Use a consistent and well-characterized mouse strain (e.g., BALB/c). Ensure all animals are healthy and of a similar age and weight. |
| Sensitization and Challenge Protocol | Strictly adhere to the sensitization and challenge schedule. Ensure consistent administration of ovalbumin and any adjuvants. |
| Environmental Factors | House animals in a controlled environment with consistent temperature, humidity, and light-dark cycles. Minimize stress from handling and noise. |
| Subjective Scoring | If scoring clinical signs (e.g., sneezing, nasal rubbing), ensure observers are blinded to the treatment groups and use a standardized scoring system. |
| Timing of Drug Administration | Administer this compound at a consistent time relative to the allergen challenge, considering its pharmacokinetic profile. |
Experimental Protocols
1. cAMP Accumulation Assay (HEK293 cells expressing human H3 receptor)
-
Cell Culture: Culture HEK293 cells stably expressing the human histamine H3 receptor in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
Assay Procedure:
-
Seed cells in a 96-well plate at a density of 50,000 cells/well and incubate overnight.
-
Wash cells with serum-free medium.
-
Pre-incubate cells with varying concentrations of this compound or vehicle (DMSO) for 20 minutes in the presence of a PDE inhibitor (e.g., 100 µM IBMX).
-
Stimulate cells with an EC80 concentration of a histamine H3 receptor agonist (e.g., (R)-α-methylhistamine) in the presence of forskolin (e.g., 1 µM) for 15 minutes.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit to a sigmoidal dose-response curve to determine the IC50.
2. GTPγS Binding Assay (Cell Membranes)
-
Membrane Preparation: Prepare cell membranes from HEK293 cells expressing the H3 receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 µM GDP.
-
Assay Procedure:
-
In a 96-well plate, incubate cell membranes (10-20 µg protein) with varying concentrations of this compound.
-
Add an H3 receptor agonist to stimulate the receptor.
-
Initiate the binding reaction by adding [35S]GTPγS (final concentration ~0.1 nM).
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration over glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis: Determine the IC50 of this compound by plotting the inhibition of agonist-stimulated [35S]GTPγS binding against the log of the antagonist concentration.
3. Ovalbumin-Induced Allergic Rhinitis in Mice
-
Animals: Use 6-8 week old female BALB/c mice.
-
Sensitization:
-
On days 0 and 7, sensitize mice by intraperitoneal injection of 20 µg ovalbumin emulsified in 2 mg aluminum hydroxide in saline.
-
-
Challenge:
-
From day 14 to day 21, challenge the mice daily by intranasal administration of 10 µL of 1% ovalbumin in saline to each nostril.
-
-
Treatment:
-
Administer this compound or vehicle orally at a defined time before the final ovalbumin challenge.
-
-
Evaluation:
-
Immediately after the final challenge, record the number of sneezes and nasal rubbing movements for 15 minutes.
-
At a defined time point after the challenge, collect nasal lavage fluid to measure inflammatory cell infiltration and cytokine levels (e.g., IL-4, IL-5, IL-13).
-
Collect blood to measure serum IgE levels.
-
Visualizations
References
PF-03654764 off-target effects and mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-03654764. The information provided is intended to help users anticipate and address potential issues related to the compound's off-target effects during their experiments.
Troubleshooting Guides
This section provides guidance on how to identify and mitigate potential experimental issues arising from the off-target effects of this compound.
Question: My experimental results are inconsistent with the known pharmacology of histamine H3 receptor antagonism. How can I determine if off-target effects are responsible?
Answer:
Inconsistent results can be a sign of off-target activity. Here is a step-by-step guide to troubleshoot this issue:
-
Confirm On-Target Activity:
-
Include a positive control for H3 receptor antagonism in your assay. This will help you to confirm that your experimental system is responsive to H3 receptor modulation.
-
Perform a dose-response curve for this compound. If the unexpected effect occurs at a much higher concentration than that required for H3 receptor antagonism, it is more likely to be an off-target effect.
-
-
Review the Literature for Known Off-Target Effects:
-
While a comprehensive public screening panel for this compound is not available, a clinical trial reported an elevated incidence of adverse events in participants treated with the compound.[1] This suggests potential off-target activities. The nature of these adverse events, if known, could provide clues to the off-target interactions.
-
-
Employ a Counter-Screening Strategy:
-
If you hypothesize that a specific off-target is involved (e.g., another G-protein coupled receptor), you can perform a counter-screen using a cell line that expresses the putative off-target but not the H3 receptor.
-
Alternatively, use a specific antagonist for the hypothesized off-target in your original experimental system to see if it reverses the unexpected effects of this compound.
-
-
Consider a Structurally Unrelated H3 Receptor Antagonist:
-
Use a different, structurally unrelated H3 receptor antagonist in your assay. If this compound produces the expected on-target effect without the unexpected phenotype, it provides further evidence that the anomalous results with this compound are due to off-target effects.
-
Question: I am observing unexpected cellular toxicity or phenotypic changes in my cell-based assays at high concentrations of this compound. What could be the cause and how can I mitigate this?
Answer:
Cellular toxicity or unexpected phenotypic changes, especially at higher concentrations, are classic indicators of off-target effects.
Potential Causes:
-
Interaction with Other Receptors or Ion Channels: The compound may be binding to other receptors, ion channels, or enzymes that are critical for cell health and function.
-
Disruption of Cellular Pathways: Off-target binding can lead to the unintended activation or inhibition of signaling pathways, resulting in toxicity.
Mitigation Strategies:
-
Determine the Therapeutic Window: Carefully titrate the concentration of this compound to find the lowest effective concentration that elicits the desired H3 receptor antagonism without causing toxicity.
-
Washout Experiments: To determine if the toxic effects are reversible, you can perform a washout experiment. After treating the cells with this compound, wash the compound away and monitor the cells for recovery.
-
Use of Antagonists for Suspected Off-Targets: If you have a hypothesis about the off-target, you can co-incubate the cells with this compound and a specific antagonist for the suspected off-target to see if the toxicity is reduced.
-
Employ a Different Cell Line: If possible, use a cell line that does not express the suspected off-target to confirm that the toxicity is mediated by that specific off-target.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is the histamine H3 receptor. It is a potent and selective antagonist for this receptor.
Q2: What is the known on-target binding affinity of this compound?
A2: this compound has a high affinity for the human histamine H3 receptor, with a reported Ki (inhibitory constant) of 1.2 nM.
Q3: Is this compound a completely specific H3 receptor antagonist?
A3: While this compound is described as a "selective" H3 receptor antagonist with over 1000-fold selectivity against other histamine receptor subtypes, no compound is completely specific. Off-target interactions can occur, especially at higher concentrations. A clinical trial noted a higher incidence of adverse events in individuals taking this compound, which may be a result of off-target effects.[1]
Q4: What are the potential off-target effects of this compound?
A4: There is no publicly available comprehensive off-target screening data for this compound. However, given the "elevated incidence of adverse events" reported in a clinical trial, it is plausible that this compound interacts with other receptors, enzymes, or ion channels.[1] Researchers should be aware of this possibility and consider it when interpreting their data.
Q5: How can I minimize the risk of off-target effects in my experiments?
A5: To minimize the risk of off-target effects, you should:
-
Use the lowest effective concentration of this compound.
-
Include appropriate controls, such as a structurally unrelated compound with the same on-target activity.
-
When possible, use a system that lacks potential off-targets to confirm that the observed effect is due to on-target activity.
-
Consider performing counter-screens against likely off-targets if you observe unexpected results.
Quantitative Data
Table 1: On-Target Binding Affinity of this compound
| Target | Species | Assay Type | Ki (nM) |
| Histamine H3 Receptor | Human | Whole Cell | 1.2 |
Note: A comprehensive public database of off-target binding affinities for this compound is not available.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Histamine H3 Receptor
This protocol is a general method for determining the binding affinity of a compound to the histamine H3 receptor.
-
Cell Culture and Membrane Preparation:
-
Culture a cell line stably expressing the human histamine H3 receptor (e.g., HEK293 cells).
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in the assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, a radiolabeled H3 receptor ligand (e.g., [3H]-Nα-methylhistamine), and varying concentrations of this compound or a vehicle control.
-
To determine non-specific binding, include a set of wells with an excess of a non-labeled H3 receptor antagonist.
-
Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
-
-
Detection and Analysis:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the concentration of this compound and fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value.
-
Visualizations
References
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing potential adverse events associated with the use of PF-03654764 in animal models. The information provided is based on the known pharmacology of histamine H3 receptor antagonists and general principles of preclinical safety assessment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective histamine H3 receptor antagonist.[1][2][3] The histamine H3 receptor is primarily found in the central nervous system and acts as an autoreceptor on histaminergic neurons, inhibiting the release of histamine. By blocking these receptors, this compound increases the release of histamine and other neurotransmitters, which is the basis for its investigation in various neurological and cognitive conditions.
Q2: What are the potential therapeutic applications of this compound?
A2: this compound has been investigated for the treatment of allergic rhinitis.[1][3] Generally, histamine H3 receptor antagonists are being explored for a variety of conditions including attention deficit hyperactivity disorder (ADHD), Alzheimer's disease, schizophrenia, and narcolepsy due to their cognitive-enhancing and wakefulness-promoting properties.
Q3: What are the expected or observed adverse events with this compound and other H3 receptor antagonists in animal models?
A3: While specific preclinical adverse event data for this compound is not extensively published, based on the mechanism of action and data from other H3 receptor antagonists, researchers should be aware of potential effects on the central nervous system (CNS), cardiovascular system, and gastrointestinal (GI) tract. A clinical trial with this compound in combination with fexofenadine noted an "elevated incidence of adverse events," though these were not specified.
Potential adverse events in animal models may include:
-
CNS: Increased locomotor activity, insomnia or disrupted sleep-wake cycles, and at higher doses, potential for tremors or convulsions.
-
Cardiovascular: While some studies on H3 antagonists show minimal effects at therapeutic doses, high doses may lead to changes in blood pressure and heart rate. One H3 antagonist, ABT-239, was discontinued due to QT prolongation in monkeys, indicating a potential for cardiovascular effects.
-
Gastrointestinal: Effects on gastric acid secretion have been noted with H3 receptor modulation.
Q4: How can I monitor for these potential adverse events in my animal studies?
A4: A comprehensive safety pharmacology monitoring plan is crucial. This should include:
-
Behavioral Assessments: Regular observation of animals for changes in activity, grooming, posture, and the presence of any abnormal behaviors. Standardized functional observational batteries (FOB) or Irwin tests can be employed.
-
Cardiovascular Monitoring: For rodent studies, telemetry is the gold standard for continuous monitoring of ECG, heart rate, and blood pressure. For larger animals like dogs, jacketed external telemetry (JET) can be used.
-
GI Monitoring: Daily monitoring of food and water intake, body weight, and fecal output.
Troubleshooting Guides
This section provides practical guidance for addressing specific issues that may arise during your experiments with this compound.
Issue 1: Unexpected Hyperactivity or Altered Sleep Patterns
-
Problem: Animals exhibit significantly increased locomotor activity, restlessness, or disruption of their normal sleep-wake cycle after this compound administration.
-
Potential Cause: This is a potential on-target effect of H3 receptor antagonism, leading to increased histaminergic and other neurotransmitter activity in the brain.
-
Troubleshooting Steps:
-
Dose Reduction: The most immediate step is to consider a dose reduction to see if the hyperactivity can be mitigated while retaining the desired therapeutic effect.
-
Dosing Time: If sleep is disrupted, consider administering the compound earlier in the light cycle (for nocturnal animals) to minimize interference with the resting period.
-
Environmental Enrichment: Provide adequate environmental enrichment to allow for a wider range of natural behaviors, which may help in managing hyperactivity.
-
Systematic Behavioral Assessment: Implement a structured behavioral assessment protocol to quantify the changes in activity and differentiate them from generalized distress.
-
Issue 2: Cardiovascular Changes Observed During Monitoring
-
Problem: Telemetry data shows a significant change in heart rate, blood pressure, or ECG parameters (e.g., QT interval prolongation) following drug administration.
-
Potential Cause: While less common at therapeutic doses for some H3 antagonists, cardiovascular effects can occur, particularly at higher exposures.
-
Troubleshooting Steps:
-
Confirm the Finding: Ensure the observed change is consistent and not an artifact of the recording.
-
Dose-Response Relationship: Determine if the cardiovascular effect is dose-dependent by testing a range of doses.
-
Consult a Veterinarian or Toxicologist: Any significant cardiovascular finding should be discussed with a specialist to assess the risk to the animal and the implications for the study.
-
Consider Alternative Compounds: If the cardiovascular liability is significant and cannot be mitigated, exploring alternative H3 receptor antagonists with a cleaner cardiovascular profile may be necessary.
-
Quantitative Data Summary
The following tables present hypothetical data to illustrate how to structure and present safety pharmacology findings for an H3 receptor antagonist like this compound. Note: This data is for illustrative purposes only and is not based on actual study results for this compound.
Table 1: Hypothetical Incidence of CNS-Related Adverse Events in a 14-Day Rat Study
| Adverse Event | Vehicle Control (n=10) | Low Dose (1 mg/kg) (n=10) | Mid Dose (3 mg/kg) (n=10) | High Dose (10 mg/kg) (n=10) |
| Hyperactivity | 0% | 10% | 40% | 80% |
| Insomnia | 0% | 0% | 20% | 60% |
| Tremors | 0% | 0% | 0% | 10% |
Table 2: Hypothetical Cardiovascular Parameters in a Beagle Dog Telemetry Study
| Parameter | Vehicle Control | Low Dose (0.5 mg/kg) | High Dose (2 mg/kg) |
| Change in Heart Rate (bpm) | +2 ± 5 | +10 ± 8 | +25 ± 12 |
| Change in Mean Arterial Pressure (mmHg) | +1 ± 3 | +5 ± 6 | +15 ± 9 |
| Change in QTc Interval (ms) | +3 ± 4 | +8 ± 6 | +20 ± 10* |
* Statistically significant change from vehicle control (p < 0.05)
Experimental Protocols
Protocol 1: Rodent Functional Observational Battery (FOB)
-
Objective: To systematically assess the behavioral and functional integrity of the nervous system.
-
Methodology:
-
Acclimation: Acclimate animals to the testing room and observation arena for at least 30 minutes prior to testing.
-
Pre-dose Assessment: Conduct a baseline FOB assessment on all animals before the start of the study.
-
Dosing: Administer this compound or vehicle via the intended clinical route (e.g., oral gavage).
-
Post-dose Assessments: Perform FOB assessments at the time of expected peak plasma concentration (Tmax) and at several later time points (e.g., 1, 4, and 24 hours post-dose).
-
Parameters to Observe:
-
Home Cage: Posture, activity level, grooming.
-
Open Field: Locomotor activity, rearing, gait, arousal level.
-
Sensory-Motor Responses: Approach response, touch response, tail pinch response, righting reflex.
-
Autonomic Signs: Piloerection, pupil size, salivation.
-
-
Protocol 2: Cardiovascular Telemetry in Conscious, Freely Moving Dogs
-
Objective: To evaluate the potential effects of this compound on cardiovascular parameters.
-
Methodology:
-
Surgical Implantation: Surgically implant telemetry transmitters for the measurement of ECG, blood pressure, and heart rate. Allow for a sufficient recovery period (e.g., at least 2 weeks).
-
Baseline Data Collection: Record baseline cardiovascular data for at least 24 hours prior to dosing.
-
Dosing: Administer a single oral dose of this compound or vehicle.
-
Data Recording: Continuously record cardiovascular parameters for at least 24 hours post-dose.
-
Data Analysis: Analyze data for changes in heart rate, systolic and diastolic blood pressure, mean arterial pressure, and ECG intervals (PR, QRS, QT, and QTc).
-
Visualizations
References
- 1. Cardiovascular effects of selective agonists and antagonists of histamine H3 receptors in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, tolerability and pharmacokinetics of the histamine H3 receptor antagonist, ABT-288, in healthy young adults and elderly volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histamine H3 receptor antagonists: preclinical promise for treating obesity and cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PF-03654764 Dosage for In Vivo Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the in vivo dosage of PF-03654764. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active and selective histamine H3 receptor antagonist.[1][2][3] It exhibits high affinity for both human and rat H3 receptors.[1][2] The histamine H3 receptor is an autoreceptor primarily found in the central nervous system that inhibits the release of histamine and other neurotransmitters.[4] By blocking this receptor, this compound is expected to increase the release of histamine, acetylcholine, dopamine, and norepinephrine, which are neurotransmitters involved in cognitive processes.[5][6] This mechanism has led to the investigation of H3 receptor antagonists for cognitive disorders such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD).[4][5][6]
Q2: What are the known in vitro binding affinities of this compound?
This compound demonstrates high selectivity for the H3 receptor, with over 1000-fold greater selectivity compared to other histamine receptor subtypes.[2]
| Parameter | Human H3 Receptor | Rat H3 Receptor | Reference |
| Ki (nM) | 1.2 | 7.9 | [1][2] |
| pKi | 8.98 | 8.10 | [1][2] |
Q3: Is there any available in vivo pharmacokinetic data for this compound?
Yes, pharmacokinetic data for this compound has been reported in Sprague-Dawley rats and beagle dogs following oral administration.
| Species | Dose | Cmax (ng/mL) | AUC0-24 (ng·h/mL) | Reference |
| Sprague-Dawley Rat | 10 mL/kg (oral, 14 days) | 8057 | 67400 | [1][2] |
| Beagle Dog | 1 mL/kg (oral, 7 days) | 6302 | 18175 | [1][2] |
Q4: What were the findings of the clinical trial involving this compound?
This compound was investigated in a clinical trial for the treatment of allergic rhinitis in combination with fexofenadine, a histamine H1 receptor antagonist.[7][8] The combination did not show superiority to a combination of fexofenadine and pseudoephedrine for nasal congestion.[8] However, the combination of this compound and fexofenadine did significantly reduce the Total Nasal Symptom Score (TNSS) compared to a placebo.[8] It is important to note that all groups treated with this compound experienced a higher incidence of adverse events.[8]
Troubleshooting Guide for In Vivo Efficacy Studies
Issue 1: Lack of Observed Efficacy
| Possible Cause | Troubleshooting Steps |
| Suboptimal Dose | - Conduct a dose-response study to determine the optimal dose for the desired effect. Start with a dose range informed by the available pharmacokinetic data and literature on other H3 receptor antagonists. - Consider that the required receptor occupancy for pharmacological effects can vary.[4] |
| Poor Bioavailability/Formulation Issues | - Ensure this compound is properly solubilized. Due to its likely hydrophobic nature, a suitable vehicle is crucial. - For oral administration, consider the impact of first-pass metabolism. |
| Inappropriate Animal Model | - Select an animal model that is relevant to the therapeutic area of interest (e.g., models of cognitive impairment for neurodegenerative diseases). |
| Timing of Efficacy Assessment | - Correlate the timing of your behavioral or physiological readouts with the known pharmacokinetic profile (time to reach Cmax). |
Issue 2: Unexpected Toxicity or Adverse Events
| Possible Cause | Troubleshooting Steps |
| Dose is too High | - Reduce the dose and perform a dose-toxicity study. - Observe animals closely for any signs of distress or adverse effects. |
| Vehicle Toxicity | - Always include a vehicle-only control group to assess the effects of the formulation itself. - High concentrations of solvents like DMSO can have inherent biological effects and toxicity. |
| Off-Target Effects | - Although this compound is reported to be highly selective, off-target effects at higher concentrations cannot be ruled out. - Review literature for known off-target effects of H3 receptor antagonists. |
Issue 3: High Variability in Experimental Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent Dosing | - Ensure accurate and consistent administration of the compound. - Normalize the dose to the body weight of each animal. |
| Biological Variability | - Increase the number of animals per group to enhance statistical power. - Ensure animals are age- and sex-matched. |
| Environmental Factors | - Maintain consistent housing and testing conditions to minimize stress-induced variability. |
Experimental Protocols
Protocol 1: General Guideline for In Vivo Formulation and Administration
-
Vehicle Selection: For hydrophobic compounds like this compound, aqueous vehicles are often unsuitable. Common choices for oral or parenteral administration include:
-
A mixture of DMSO and saline/PBS (final DMSO concentration should be kept low, typically <10%).
-
Suspensions in aqueous vehicles like 0.5% carboxymethyl cellulose (CMC).
-
Solutions in polyethylene glycol (PEG) or vegetable oils.
-
-
Preparation of Dosing Solution:
-
If using a co-solvent approach, first dissolve this compound in a small amount of a suitable organic solvent (e.g., DMSO).
-
Slowly add the aqueous vehicle while vortexing to prevent precipitation.
-
For suspensions, ensure the compound is finely milled and the suspension is homogenous before and during administration.
-
-
Administration:
-
Choose the route of administration (e.g., oral gavage, intraperitoneal injection) based on the experimental design and the compound's properties.
-
Administer a consistent volume based on the animal's body weight.
-
-
Control Groups: Always include a vehicle-only control group to differentiate the effects of the compound from those of the vehicle.
Protocol 2: Suggested Workflow for a Dose-Response Study
-
Dose Selection: Based on available pharmacokinetic data and literature on similar compounds, select a range of at least 3-4 doses (e.g., low, medium, high).
-
Animal Groups: Randomly assign animals to treatment groups, including a vehicle control group.
-
Dosing and Observation: Administer the selected doses and monitor the animals for any signs of toxicity or behavioral changes.
-
Efficacy Readout: At a predetermined time point based on the compound's pharmacokinetics, perform the efficacy assessment (e.g., behavioral tests for cognition, measurement of biomarkers).
-
Data Analysis: Analyze the data to determine the dose-response relationship and identify the optimal dose for the desired therapeutic effect.
Visualizations
Caption: Mechanism of action of this compound as a histamine H3 receptor antagonist.
References
- 1. In-vivo histamine H3 receptor antagonism activates cellular signaling suggestive of symptomatic and disease modifying efficacy in Alzheimer’s disease | AlzPED [alzped.nia.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Pharmacokinetics and Pharmacodynamics of a New Triazole, Voriconazole, in a Murine Candidiasis Model - PMC [pmc.ncbi.nlm.nih.gov]
improving PF-03654764 solubility for experimental assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of PF-03654764 in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active and selective antagonist of the histamine H3 receptor.[1][2][3] The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[4] As a presynaptic autoreceptor and heteroreceptor in the central nervous system, it plays a crucial role in modulating the release of histamine and other neurotransmitters.[4] By antagonizing the H3 receptor, this compound blocks the constitutive activity of the receptor, leading to an increase in the synthesis and release of histamine and other neurotransmitters. This mechanism of action is being explored for the treatment of various neurological and inflammatory conditions, such as allergic rhinitis.[5]
Q2: What is the known solubility of this compound?
This compound is readily soluble in dimethyl sulfoxide (DMSO), with reported concentrations of up to 10 mM.[2] However, its aqueous solubility is predicted to be low. Specific experimental data on its solubility in physiological buffers such as Phosphate-Buffered Saline (PBS) or cell culture media is not widely published. Therefore, it is recommended to experimentally determine its solubility in your specific assay buffer.
Q3: Why does my this compound precipitate when I add it to my aqueous assay buffer or cell culture medium?
Precipitation of hydrophobic compounds like this compound upon addition to aqueous solutions is a common issue known as "crashing out." This typically occurs when a concentrated stock solution in an organic solvent (like DMSO) is rapidly diluted into an aqueous medium where the compound has poor solubility. The abrupt change in solvent polarity causes the compound to fall out of solution.
Q4: What is the recommended final concentration of DMSO in my cell-based assays?
To minimize solvent-induced toxicity to cells, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Q5: How can I determine the stability of this compound in my experimental setup?
The stability of this compound in your specific cell culture medium and under your experimental conditions (e.g., 37°C, 5% CO2) can be determined using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7][8] This involves incubating the compound in the medium for the duration of your experiment and measuring its concentration at different time points to assess for degradation.[9]
Troubleshooting Guides
Issue: Immediate Precipitation Upon Dilution
Problem: A precipitate forms immediately after adding the this compound DMSO stock solution to the aqueous experimental buffer or cell culture medium.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Solvent Shock | The rapid change in solvent polarity from DMSO to the aqueous buffer causes the hydrophobic compound to aggregate and precipitate. | - Pre-warm the aqueous buffer or medium to 37°C.- Add the DMSO stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and uniform dispersion.- Prepare an intermediate dilution of the stock solution in the pre-warmed medium before making the final dilution. |
| Concentration Exceeds Solubility Limit | The final concentration of this compound in the aqueous solution is higher than its solubility limit. | - Lower the final working concentration of the compound.- Perform a solubility test to determine the maximum soluble concentration in your specific medium (see Experimental Protocols section). |
| Low Temperature of Media | The solubility of many compounds decreases at lower temperatures. | - Always use pre-warmed (37°C) cell culture media or buffers for preparing your working solutions. |
Issue: Precipitation Over Time During Incubation
Problem: The cell culture medium becomes cloudy or a visible precipitate forms during the course of the experiment (e.g., after several hours of incubation at 37°C).
| Cause | Explanation | Recommended Solution |
| Compound Instability | This compound may degrade over time at 37°C in the cell culture medium. | - Perform a stability study to determine the half-life of the compound under your experimental conditions (see Experimental Protocols section).- If the compound is found to be unstable, consider replenishing it by performing partial media changes during long-term experiments. |
| Interaction with Media Components | Components in the cell culture medium, such as proteins in fetal bovine serum (FBS) or certain amino acids, can interact with the compound and reduce its solubility or stability. | - Test the solubility and stability of this compound in a simpler buffer (e.g., PBS) and in serum-free medium to see if serum components are contributing to the issue. |
| pH Shift | Cellular metabolism can cause a shift in the pH of the culture medium, which can affect the solubility of a pH-sensitive compound. | - Ensure your cell culture medium is adequately buffered and monitor the pH during long-term experiments. |
| Evaporation | Evaporation of the medium from culture plates during long-term incubation can increase the concentration of all components, potentially exceeding the solubility limit of this compound. | - Ensure proper humidification of your cell culture incubator.- Use sealed culture plates or flasks for long-term experiments. |
Data Presentation
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₈F₂N₂O | [2] |
| Molecular Weight | 350.45 g/mol | [2] |
| Solubility in DMSO | ≥ 10 mM | [2] |
| Predicted Water Solubility | Low | - |
| Storage of Powder | -20°C (3 years); 4°C (2 years) | [2] |
| Storage of Stock Solution | -20°C or -80°C in single-use aliquots | General Recommendation |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a general guideline for preparing solutions of this compound to minimize precipitation.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Target aqueous buffer or cell culture medium, pre-warmed to 37°C
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Under sterile conditions, weigh out the appropriate amount of this compound powder.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly to ensure the compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to confirm there are no visible particles.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Prepare the Final Working Solution in Aqueous Medium:
-
Thaw an aliquot of the 10 mM DMSO stock solution at room temperature.
-
Pre-warm the target aqueous buffer or cell culture medium to 37°C.
-
Recommended Method (Serial Dilution):
-
Perform an intermediate dilution of the DMSO stock in the pre-warmed medium. For example, add 1 µL of the 10 mM stock to 99 µL of medium to create a 100 µM intermediate solution. Mix gently by pipetting.
-
Add the required volume of the intermediate solution to the final volume of pre-warmed medium to achieve the desired final concentration.
-
-
Alternative Method (Direct Dilution):
-
While gently vortexing or swirling the pre-warmed medium, add the required volume of the 10 mM DMSO stock solution dropwise. This helps to ensure rapid and even dispersion.
-
-
Ensure the final DMSO concentration is below 0.5%.
-
Use the freshly prepared working solution immediately in your experiments.
-
Protocol 2: Determining the Kinetic Solubility of this compound in a Specific Medium
This protocol allows you to estimate the maximum soluble concentration of this compound in your specific experimental medium.[7]
Materials:
-
10 mM this compound in DMSO stock solution
-
Your specific cell culture medium (with all supplements), pre-warmed to 37°C
-
96-well clear-bottom plate
-
Plate reader capable of measuring absorbance at ~600 nm
Procedure:
-
Prepare a serial dilution of your 10 mM this compound stock solution in DMSO in a 96-well plate.
-
In a separate clear-bottom 96-well plate, add a small, equal volume (e.g., 2 µL) of each DMSO dilution to individual wells.
-
Using a multichannel pipette, add a larger volume (e.g., 198 µL) of your pre-warmed cell culture medium to each well. This will result in a 1:100 dilution and a final DMSO concentration of 1%.
-
Include control wells containing medium and DMSO only (vehicle control).
-
Seal the plate and incubate at 37°C for 1-2 hours to allow any potential precipitation to occur.
-
Measure the absorbance (turbidity) of each well at a wavelength around 600 nm.
-
The kinetic solubility limit is the highest concentration that does not show a significant increase in absorbance compared to the vehicle control.
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound stock and working solutions.
Caption: Logical workflow for troubleshooting this compound precipitation issues.
Caption: Simplified signaling pathway of the Histamine H3 Receptor antagonized by this compound.
References
- 1. This compound | Histamine Receptor | TargetMol [targetmol.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Double blind randomized crossover trial of this compound+fexofenadine in the environmental exposure unit (EEU) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
potential reasons for PF-03654764 clinical trial discontinuation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides information and guidance regarding the clinical trial of PF-03654764, a selective histamine H3 receptor antagonist. The following content addresses potential reasons for the discontinuation of its clinical development, based on available data.
Frequently Asked Questions (FAQs)
Q1: What was the primary indication for this compound in clinical trials?
A1: this compound was investigated for the treatment of allergic rhinitis.[1]
Q2: What was the mechanism of action of this compound?
A2: this compound is a selective antagonist of the histamine H3 receptor. By blocking this receptor, it was expected to modulate the release of histamine and other neurotransmitters involved in the allergic response.
Q3: What was the outcome of the key clinical trial for this compound in allergic rhinitis?
A3: In a significant phase 2 clinical trial (NCT01033396), this compound in combination with fexofenadine did not demonstrate superiority in relieving symptoms of allergic rhinitis compared to a combination of fexofenadine and pseudoephedrine.[1]
Q4: Was the discontinuation of the this compound clinical trial related to safety concerns?
A4: Yes, a key finding from the NCT01033396 trial was that all treatment groups receiving this compound experienced an "elevated incidence of adverse events".[1] While the combination of this compound and fexofenadine did show some improvement in the Total Nasal Symptom Score (TNSS) compared to placebo, the side effects were noted as being "not insignificant".[1]
Q5: Has Pfizer issued an official statement regarding the discontinuation of the this compound development program?
A5: While there is no readily available official press release from Pfizer specifically announcing the discontinuation of the entire this compound clinical development program, the lack of superiority and the unfavorable safety profile observed in the Phase 2 trial strongly suggest a halt in its development for allergic rhinitis. The compound does not appear in recent Pfizer pipeline updates.
Troubleshooting Guide: Interpreting this compound Clinical Trial Data
This guide addresses potential issues and questions that may arise when analyzing the outcomes of the this compound clinical trial.
Issue 1: Conflicting Preclinical and Clinical Safety Data
-
Problem: Initial publications suggested that this compound "exceeded conservative safety margins and possessed optimal pharmacological and pharmacokinetic profiles".[2] However, the clinical trial revealed an elevated incidence of adverse events.[1]
-
Troubleshooting:
-
It is crucial to differentiate between preclinical and clinical safety data. Promising results in animal models do not always translate to a favorable safety profile in humans.
-
The "elevated incidence of adverse events" in the clinical setting is the more definitive finding for assessing the drug's therapeutic potential. The specific nature and severity of these events would be the primary drivers for a decision to discontinue development.
-
Issue 2: Lack of Efficacy Superiority
-
Problem: The combination of this compound and fexofenadine failed to show superiority over the standard-of-care comparator (fexofenadine and pseudoephedrine).[1]
-
Troubleshooting:
-
For a new therapeutic agent to be commercially viable and clinically relevant, it generally needs to demonstrate a significant advantage over existing treatments, either in efficacy, safety, or patient convenience.
-
The lack of a clear efficacy benefit, coupled with a negative safety signal, presents a challenging risk-benefit profile, likely contributing to the decision to halt the trial.
-
Data Summary
Table 1: Clinical Trial NCT01033396 Treatment Arms and Dosages [3]
| Treatment Arm | Drug(s) | Dosage |
| Experimental | This compound + Fexofenadine | This compound 5 mg (single dose) + Fexofenadine 60 mg (single dose) |
| Active Comparator | Fexofenadine + Pseudoephedrine | Fexofenadine 60 mg + Pseudoephedrine 120 mg (single dose) |
| Placebo | Placebo | Single dose |
Table 2: Summary of Adverse Events (AEs) in Trial NCT01033396 (Qualitative)
| Treatment Group | Incidence of Adverse Events |
| This compound-treated groups | Elevated |
Note: Specific quantitative data on the nature and frequency of adverse events are not publicly available in the cited resources. The key finding reported was a generally "elevated incidence" in the this compound arms.
Experimental Protocols
Key Experiment: Clinical Trial NCT01033396 - Evaluation of this compound in Allergic Rhinitis
-
Study Design: A randomized, double-blind, placebo-controlled, four-way crossover study.[1][3]
-
Participant Population: 64 participants with a history of ragweed allergy.[1]
-
Methodology:
-
Participants were exposed to ragweed pollen in an Environmental Exposure Unit (EEU) to induce allergic rhinitis symptoms.[1]
-
Each participant received one of the four treatment regimens (as detailed in Table 1) in a crossover fashion, with washout periods between treatments.
-
The primary efficacy endpoint was the Total Nasal Symptom Score (TNSS), a composite score of four nasal symptoms:
-
Nasal congestion
-
Rhinorrhea (runny nose)
-
Nasal itching
-
Sneezing
-
-
Each symptom was rated on a scale (typically 0-3, where 0 is no symptoms and 3 is severe symptoms), and the scores were summed to create the TNSS.
-
Safety and tolerability were assessed throughout the trial by monitoring for adverse events.
-
Visualizations
Caption: Simplified signaling pathway of the presynaptic histamine H3 autoreceptor and the antagonistic action of this compound.
Caption: Overview of the experimental workflow for the NCT01033396 clinical trial.
References
- 1. Double blind randomized crossover trial of this compound+fexofenadine in the environmental exposure unit (EEU) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of two clinical histamine H(3) receptor antagonists: trans-N-ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidinylmethyl)phenyl]cyclobutanecarboxamide (PF-03654746) and trans-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]-N-(2-methylpropyl)cyclobutanecarboxamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
interpreting unexpected results with PF-03654764
Welcome to the technical support center for PF-03654764. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results during their experiments with this selective histamine H3 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the histamine H3 receptor.[1] The histamine H3 receptor is a G protein-coupled receptor (GPCR) that acts as a presynaptic autoreceptor, inhibiting the release of histamine and other neurotransmitters in the central nervous system.[2] By blocking the H3 receptor, this compound is expected to increase the release of histamine and other neurotransmitters, which has been investigated for its potential therapeutic effects in conditions like allergic rhinitis.[3][4]
Q2: What are the reported binding affinities of this compound?
A2: The binding affinity of this compound for the human histamine H3 receptor is in the low nanomolar range. Specific reported values may vary depending on the experimental conditions. For detailed binding affinity data, please refer to the summary table below.
Q3: Has this compound been tested in clinical trials?
A3: Yes, this compound has been evaluated in a Phase 2 clinical trial for the treatment of allergic rhinitis (NCT01033396).[5][6] In this study, it was observed that all this compound-treated groups experienced an elevated incidence of adverse events.[3]
Q4: What were the specific adverse events or unexpected results observed in the clinical trial?
A4: The publicly available data from the clinical trial (NCT01033396) indicate an "elevated incidence of adverse events" in the groups receiving this compound, but specific details of these events are not provided in the published literature.[3] Therefore, researchers should be vigilant for any unexpected physiological or cellular responses in their models.
Troubleshooting Guides
Issue 1: Inconsistent or Noisy Data in In Vitro Assays
You may be observing high variability between replicate wells or experiments, or a poor signal-to-noise ratio.
Possible Causes and Troubleshooting Steps:
-
Compound Solubility: this compound is a hydrophobic molecule and may have limited solubility in aqueous assay buffers, leading to precipitation and inconsistent concentrations.[7]
-
Visual Inspection: Carefully inspect your assay plates for any signs of compound precipitation.
-
Optimize Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect your cells or assay components (typically <0.5%).
-
Solubilization Aids: Consider the use of solubilizing agents such as BSA or non-ionic detergents at low concentrations, but validate that they do not interfere with the assay.
-
Sonication: Gentle sonication of the compound stock solution before dilution may aid in dissolution.[8]
-
-
Assay Conditions: Suboptimal assay conditions can lead to poor performance.
-
Incubation Time and Temperature: Ensure that the incubation time is sufficient to reach binding equilibrium. Perform time-course experiments to determine the optimal incubation period.[9]
-
Buffer Composition: The pH and ionic strength of the buffer can influence ligand binding. Ensure your buffer conditions are optimized and consistent.
-
-
Cell Health and Density: The physiological state of your cells is critical for reproducible results.
-
Consistent Cell Seeding: Use a consistent cell number and passage number for all experiments.
-
Cell Viability: Confirm cell viability before and after the experiment, as the compound may have unexpected cytotoxic effects.
-
Issue 2: Unexpected Off-Target Effects or Cellular Responses
You may observe cellular effects that are not consistent with the known pharmacology of histamine H3 receptor antagonism.
Possible Causes and Troubleshooting Steps:
-
Off-Target Binding: While this compound is reported to be a selective H3 antagonist, at higher concentrations it may interact with other receptors, ion channels, or enzymes. The N-substituted cyclobutane carboxamide scaffold may have unanticipated interactions.
-
Dose-Response Analysis: Perform careful dose-response curves to determine if the unexpected effect is concentration-dependent.
-
Counter-Screening: If you have access to broader screening panels, test this compound against a panel of other GPCRs and relevant off-targets to identify potential interactions.
-
Literature Search: Review literature on compounds with similar chemical scaffolds for known off-target activities.[10][11]
-
-
Signaling Pathway Crosstalk: Histamine H3 receptor signaling is complex and can interact with other pathways.
-
Pathway Analysis: Investigate downstream signaling pathways that might be indirectly affected by H3 receptor blockade.
-
Use of Specific Inhibitors: Use specific inhibitors for other potential signaling pathways to dissect the observed cellular response.
-
Data Presentation
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Species | Value | Assay Type | Reference |
| Ki | Human | 1.2 nM | Whole Cell Binding | [7] |
| Ki | Rat | 7.9 nM | Whole Cell Binding | [7] |
Experimental Protocols
Protocol 1: Histamine H3 Receptor Radioligand Binding Assay
This protocol is adapted from standard procedures for GPCR radioligand binding assays.[9][12]
Materials:
-
Cell membranes prepared from cells expressing the human histamine H3 receptor.
-
Radioligand: [³H]-Nα-methylhistamine.
-
This compound (or other competing ligand).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation fluid.
-
Glass fiber filters.
-
96-well plates.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, [³H]-Nα-methylhistamine (at a concentration near its Kd), and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound by fitting the data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Functional cAMP Assay for H3 Receptor Antagonism
This protocol measures the functional consequence of H3 receptor antagonism on intracellular cAMP levels.[13][14]
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human histamine H3 receptor.
-
Assay Buffer: HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
Forskolin (an adenylyl cyclase activator).
-
Histamine (agonist).
-
This compound.
-
cAMP detection kit (e.g., HTRF, LANCE).
Procedure:
-
Cell Plating: Seed the H3 receptor-expressing cells in a 96-well plate and allow them to attach overnight.
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for a short period.
-
Agonist Stimulation: Add a fixed concentration of histamine (typically EC80) to all wells except the basal control.
-
Forskolin Stimulation: Add a low concentration of forskolin to all wells to stimulate adenylyl cyclase.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen detection kit.
-
Data Analysis: Plot the cAMP levels against the concentration of this compound to determine its potency as an antagonist.
Mandatory Visualizations
Caption: Histamine H3 Receptor Signaling Pathway and the Action of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. Discovery of two clinical histamine H(3) receptor antagonists: trans-N-ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidinylmethyl)phenyl]cyclobutanecarboxamide (PF-03654746) and trans-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]-N-(2-methylpropyl)cyclobutanecarboxamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. General construction pattern of histamine H3-receptor antagonists: change of a paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Double blind randomized crossover trial of this compound+fexofenadine in the environmental exposure unit (EEU) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect Of this compound +/- Allegra On Symptoms Of Allergic Rhinitis | Clinical Research Trial Listing [centerwatch.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. benchchem.com [benchchem.com]
- 14. resources.revvity.com [resources.revvity.com]
PF-03654764 stability issues in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-03654764. The information is designed to address potential stability issues and other common challenges encountered during long-term experiments.
I. Compound Information and Storage
Summary of this compound Properties and Storage Recommendations
| Property | Value/Recommendation | Source |
| Molecular Formula | C₂₀H₂₈F₂N₂O | [1] |
| Molecular Weight | 350.45 g/mol | [1] |
| Target | Histamine H3 Receptor (Antagonist) | [1] |
| Solubility | 10 mM in DMSO | [1] |
| Powder Storage | -20°C for 3 years; 4°C for 2 years | [1] |
| Solution Storage | See FAQs below for best practices | N/A |
II. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
While specific long-term stability data for this compound in solution is not publicly available, the following are best practices for storing small molecule inhibitor stock solutions:
-
Solvent: Prepare stock solutions in high-purity, anhydrous DMSO.[2]
-
Concentration: A concentration of 10 mM is commonly used.[1]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into single-use volumes in tightly sealed, low-protein-binding vials.
-
Storage Temperature: Store stock solution aliquots at -20°C or -80°C for long-term storage. For short-term storage (a few days), 4°C may be acceptable, but it is advisable to prepare fresh dilutions for each experiment.
-
Light and Moisture: Protect stock solutions from light and moisture. Use amber vials and ensure they are tightly sealed.
Q2: How stable is this compound in aqueous solutions or cell culture media?
Specific stability data for this compound in aqueous solutions or cell culture media has not been published. The stability of a compound in aqueous media can be influenced by several factors including pH, temperature, and the presence of other components in the media.[3] For long-term experiments, it is crucial to determine the stability of this compound under your specific experimental conditions. A general protocol for assessing stability is provided in the Experimental Protocols section.
Q3: My experimental results with this compound are inconsistent. What could be the cause?
Inconsistent results can stem from several factors related to compound stability and handling:
-
Compound Degradation: If the compound is degrading in your stock solution or experimental media, its effective concentration will decrease over time, leading to variability.
-
Solubility Issues: this compound may precipitate out of solution, especially at higher concentrations or in aqueous media with low DMSO content. This will lead to a lower effective concentration.
-
Inaccurate Pipetting: Inaccurate pipetting, especially of small volumes from a concentrated stock, can lead to significant variations in the final concentration.
-
Cell-Based Assay Variability: Inconsistent cell seeding density, variations in incubation times, and edge effects in multi-well plates can all contribute to result variability.[4]
Q4: I am observing unexpected cytotoxicity in my cell-based assays. Could this be related to this compound?
Unexpected cytotoxicity can be caused by:
-
High Compound Concentration: Using concentrations significantly above the effective range can lead to off-target effects and cytotoxicity.
-
Solvent Toxicity: Ensure the final concentration of DMSO in your cell culture media is non-toxic to your specific cell line (typically below 0.5%).
-
Compound Degradation: Degradation products of this compound could potentially be more toxic than the parent compound.
III. Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity over time | Degradation of this compound in stock solution or working solution. | Prepare fresh stock solutions and aliquot for single use. Store at -80°C. Determine the stability of the compound in your experimental media over the time course of your experiment (see Protocol 1). |
| Precipitate observed in working solutions | Poor solubility of this compound in the aqueous buffer or cell culture medium. | Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to cells. Prepare working solutions fresh before each experiment. Visually inspect solutions for any precipitate before use. |
| High variability between experimental replicates | Inconsistent final concentration of this compound due to pipetting errors or compound instability. Inconsistent cell handling in cell-based assays. | Use calibrated pipettes and perform serial dilutions carefully. Ensure complete mixing of solutions. Standardize cell seeding and handling procedures.[4] |
| Unexpected or off-target effects | Compound concentration is too high. The compound has degraded into active byproducts. | Perform a dose-response curve to determine the optimal concentration range. Use the lowest effective concentration. Assess compound purity and stability. |
IV. Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in Cell Culture Media
This protocol provides a framework for determining the stability of this compound in your specific experimental media using HPLC or LC-MS/MS.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your chosen cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Sterile, low-protein-binding microcentrifuge tubes
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare the test solution: Dilute the stock solution in your pre-warmed cell culture medium to the final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%.
-
Time zero (T=0) sample: Immediately after preparing the test solution, take an aliquot and process it as described in step 5. This will serve as your baseline.
-
Incubation: Incubate the remaining test solution under your experimental conditions (e.g., 37°C, 5% CO₂).
-
Time-course sampling: At various time points (e.g., 2, 4, 8, 24, 48 hours), collect aliquots of the test solution.
-
Sample processing: If your medium contains serum, precipitate the proteins by adding 3 volumes of ice-cold acetonitrile. Vortex and centrifuge at high speed to pellet the proteins. Transfer the supernatant for analysis.
-
Analysis: Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS/MS method.
-
Data analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
V. Visualizations
Signaling Pathway
Caption: this compound antagonizes the inhibitory histamine H3 autoreceptor.
Experimental Workflow
Caption: A general workflow for determining compound stability in media.
Troubleshooting Logic
Caption: A logical approach to troubleshooting inconsistent results.
References
Validation & Comparative
A Comparative Guide to PF-03654764 and Other Selective Histamine H3 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selective histamine H3 (H3) receptor antagonist PF-03654764 with other notable antagonists targeting the H3 receptor. The information presented herein is intended to support research and drug development efforts by offering a detailed analysis of their pharmacological profiles, supported by experimental data.
Introduction to H3 Receptor Antagonism
The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor primarily expressed in the central nervous system (CNS).[1] As an autoreceptor, it inhibits the synthesis and release of histamine. As a heteroreceptor, it modulates the release of other key neurotransmitters, including acetylcholine, norepinephrine, dopamine, and serotonin.[1][2] Due to its role in regulating these crucial neurotransmitter systems, the H3 receptor has emerged as a significant therapeutic target for a variety of neurological and psychiatric disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), schizophrenia, and narcolepsy.[1][3]
H3 receptor antagonists, by blocking the inhibitory effect of the H3 receptor, increase the release of histamine and other neurotransmitters, leading to enhanced wakefulness, cognitive function, and other therapeutic effects.[3][4] This guide focuses on this compound and provides a comparative analysis against other well-characterized selective H3 receptor antagonists.
Comparative Pharmacological Data
The following tables summarize the in vitro binding affinities, functional potencies, and pharmacokinetic properties of this compound and other selected H3 receptor antagonists.
Table 1: In Vitro Receptor Binding Affinities (Ki in nM)
| Compound | Human H3R | Rat H3R | Selectivity over other Histamine Receptors |
| This compound | 1.2 [5] | 7.9 [5] | >1000-fold [5] |
| Pitolisant | 0.16[6] | - | High |
| Ciproxifan | 46-180[7] | 0.4-6.2[7] | >1000-fold over H1 and H2[8] |
| Thioperamide | 25[9] | - | Potent H4 antagonist as well[9][10] |
| Clobenpropit | - | - | High affinity for 5-HT3 receptor[11] |
| Enerisant | - | - | High |
Note: Ki values can vary depending on the experimental conditions, such as the radioligand used and the cell system.
Table 2: In Vitro Functional Potency (IC50 / pA2 / EC50)
| Compound | Assay Type | Species | Potency |
| This compound | - | - | - |
| Pitolisant | Inverse Agonist Activity (cAMP) | Human | EC50 = 1.5 nM[6] |
| Ciproxifan | Antagonist Activity (Histamine Release) | Rat | Ki = 0.5-1.9 nM[12] |
| Ciproxifan | Antagonist Activity (Ileum Contraction) | Guinea Pig | pA2 = 8.38[13] |
| Thioperamide | Antagonist Activity (Ileum Contraction) | Guinea Pig | pA2 = 8.9[11] |
| Clobenpropit | Antagonist Activity (Jejunum Contraction) | Guinea Pig | pA2 = 9.12[11] |
| Enerisant | Antagonist/Inverse Agonist (cAMP) | Human | IC50 = 83.5 nM[8] |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Table 3: Comparative Pharmacokinetic Parameters
| Compound | Tmax | T1/2 | Bioavailability | Protein Binding | Key Metabolite(s) |
| This compound | - | - | - | - | - |
| Pitolisant | ~3 hours[3] | 10-12 hours[3] | 90%[6] | >90%[3] | BP1.3484 |
| Ciproxifan | 30 min (mice)[12] | - | 62% (mice)[12] | - | - |
| Thioperamide | - | Dose-dependent (2-10h in rats)[14] | - | High | - |
| Enerisant | ~2 hours[2] | ~8 hours[2] | - | - | Largely unmetabolized[2] |
| ABT-288 | - | 40-61 hours[11] | 37-66% (preclinical) | - | - |
Pharmacokinetic parameters can vary between species and study conditions.
Experimental Protocols
Radioligand Competition Binding Assay
This assay is commonly used to determine the binding affinity (Ki) of a test compound for the H3 receptor.
Objective: To measure the ability of an unlabeled test compound to displace a specific radiolabeled ligand from the H3 receptor.
Materials:
-
Cell Membranes: Membranes from cells stably expressing the human or rat H3 receptor (e.g., HEK293 or CHO cells).[5]
-
Radioligand: A tritiated H3 receptor ligand, such as [3H]Nα-methylhistamine ([3H]NAMH).[5]
-
Test Compounds: Unlabeled H3 receptor antagonists.
-
Assay Buffer: Typically 50 mM Tris-HCl buffer (pH 7.4) containing MgCl2.[15]
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the H3 receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash and resuspend the membranes in assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand (typically at or below its Kd value, e.g., 2 nM [3H]NAMH), and varying concentrations of the test compound.[15]
-
Incubation: Incubate the plate for a specific duration (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.[5][15]
-
Separation: Rapidly filter the incubation mixture through a glass fiber filtermat to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Detection: Add scintillation cocktail to the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay (Functional Assay)
This assay measures the functional activity of H3 receptor antagonists, particularly their inverse agonist properties.
Objective: To determine the ability of a test compound to increase intracellular cyclic AMP (cAMP) levels by inhibiting the constitutive activity of the Gi-coupled H3 receptor.
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing the human H3 receptor.[16]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with HEPES, BSA, and a phosphodiesterase inhibitor like IBMX.[16]
-
Forskolin: An adenylyl cyclase activator (optional, to enhance the signal window).[16]
-
Test Compounds: H3 receptor antagonists.
-
cAMP Detection Kit: (e.g., HTRF, LANCE, or ELISA-based).
Procedure:
-
Cell Plating: Seed the H3R-expressing cells into a 96- or 384-well plate and allow them to attach overnight.
-
Compound Addition: Remove the culture medium and add the test compounds at various concentrations.
-
Incubation: Incubate the cells with the compounds for a defined period (e.g., 15-30 minutes) at 37°C.[16]
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: Plot the cAMP concentration against the log of the compound concentration to determine the EC50 (for inverse agonists) or IC50 (for antagonists) and the maximum effect.
Signaling Pathways and Experimental Workflows
Histamine H3 Receptor Signaling Pathway
The H3 receptor is a Gi/o-coupled G-protein coupled receptor (GPCR). Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. H3 receptor antagonists block this signaling cascade. As inverse agonists, they can also reduce the receptor's basal, agonist-independent signaling.
Caption: Histamine H3 Receptor Signaling Pathway.
General Workflow for In Vitro H3 Receptor Antagonist Characterization
The following diagram illustrates a typical workflow for the in vitro characterization of a novel H3 receptor antagonist.
Caption: Experimental Workflow for H3R Antagonist Characterization.
Logical Relationship of H3 Receptor Antagonists' Mechanism of Action
This diagram illustrates the logical flow from H3 receptor antagonism to the desired physiological effects.
Caption: Mechanism of Action of H3 Receptor Antagonists.
Discussion
This compound is a potent and highly selective H3 receptor antagonist with a Ki value of 1.2 nM for the human H3 receptor.[5] Its high selectivity is a desirable characteristic, as off-target effects at other histamine receptor subtypes or other GPCRs can lead to unwanted side effects. For instance, thioperamide also shows potent antagonism at the H4 receptor, and clobenpropit has a high affinity for the 5-HT3 receptor, which could contribute to different pharmacological profiles.[9][10][11]
In comparison to the clinically approved H3 receptor antagonist/inverse agonist pitolisant (Ki = 0.16 nM), this compound demonstrates comparable high affinity.[6] Ciproxifan, another well-studied antagonist, shows species-dependent affinity, being significantly more potent at the rat H3 receptor than the human H3 receptor.[7]
The development of this compound reached Phase 2 clinical trials for allergic rhinitis, where it was investigated for its potential to alleviate nasal congestion.[14][17] While the primary endpoint of superiority to pseudoephedrine in combination with fexofenadine was not met, post-hoc analyses showed a significant reduction in Total Nasal Symptom Score (TNSS) compared to placebo.[14] However, an increased incidence of adverse events was noted in the this compound-treated groups.[14][17]
The therapeutic potential of H3 receptor antagonists extends beyond allergic rhinitis to various CNS disorders. The ability of these compounds to increase the release of pro-cognitive neurotransmitters like acetylcholine makes them attractive candidates for the symptomatic treatment of Alzheimer's disease and other cognitive impairments.[2][18] The wake-promoting effects observed with H3 antagonists also underpin their investigation for narcolepsy and other sleep-wake disorders.[1]
Conclusion
This compound is a potent and selective H3 receptor antagonist that has been evaluated in clinical trials. Its pharmacological profile, characterized by high affinity and selectivity, is comparable to other leading H3 receptor antagonists. While its development for allergic rhinitis did not demonstrate superiority over standard of care, the data gathered from these studies contributes to the broader understanding of H3 receptor antagonism. The comparative data presented in this guide highlights the nuances in the pharmacological profiles of different H3 receptor antagonists, which can aid researchers in selecting the appropriate tool compounds for their studies and in the design of new chemical entities with improved therapeutic indices. Further research into the in vivo effects and safety profiles of these compounds is crucial for realizing their full therapeutic potential in a range of CNS and other disorders.
References
- 1. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pitolisant, a novel histamine-3 receptor competitive antagonist, and inverse agonist, in the treatment of excessive daytime sleepiness in adult patients with narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. benchchem.com [benchchem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Ciproxifan, a histamine H3 receptor antagonist, reversibly inhibits monoamine oxidase A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ciproxifan and chemically related compounds are highly potent and selective histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thioperamide | Histamine H3 Receptors | Tocris Bioscience [tocris.com]
- 10. Thioperamide - Wikipedia [en.wikipedia.org]
- 11. Safety, tolerability and pharmacokinetics of the histamine H3 receptor antagonist, ABT-288, in healthy young adults and elderly volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neurochemical and behavioral effects of ciproxifan, a potent histamine H3-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Plasma concentration and brain penetration of the H3-receptor antagonist thioperamide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. benchchem.com [benchchem.com]
- 17. Pharmacokinetic and pharmacodynamic assessment of histamine H3 receptor occupancy by enerisant: a human PET study with a novel H3 binding ligand, [11C]TASP457 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of cortical acetylcholine release and cognitive performance by histamine H3 receptor activation in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PF-03654764 and Fexofenadine for Allergic Conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and mechanisms of action of PF-03654764 and fexofenadine, two compounds targeting histamine-mediated pathways in allergic diseases. While both interact with the histaminergic system, they do so via distinct receptor subtypes, leading to different pharmacological effects and clinical applications. This document summarizes key experimental data, outlines methodologies, and visualizes relevant pathways to facilitate a comprehensive understanding.
Executive Summary
Fexofenadine is a well-established second-generation antihistamine that acts as a selective inverse agonist of the histamine H1 receptor (H1R). Its primary efficacy lies in the rapid suppression of H1-mediated symptoms such as sneezing, itching, and the wheal and flare response. In contrast, this compound is a selective histamine H3 receptor (H3R) antagonist. The H3 receptor functions primarily as a presynaptic autoreceptor in the central and peripheral nervous systems, modulating the release of histamine and other neurotransmitters. Clinical research has explored this compound as an adjunct therapy in allergic rhinitis, particularly for symptoms like nasal congestion that are not optimally relieved by H1 antagonists alone.
Direct comparative efficacy studies between standalone this compound and fexofenadine are not available due to their different mechanisms of action and therapeutic targets. Fexofenadine directly blocks the receptor responsible for the immediate allergic response, while this compound aims to modulate the histaminergic system at a different regulatory point.
Data Presentation
Table 1: Comparative Efficacy in Histamine-Induced Wheal and Flare Response (Fexofenadine)
| Parameter | Fexofenadine (180 mg) vs. Placebo | Fexofenadine (180 mg) vs. Desloratadine (5 mg) | Fexofenadine (60 mg bid) vs. Loratadine (10 mg qd) | Fexofenadine (180 mg) vs. Montelukast (10 mg) |
| Wheal Suppression | Significantly greater than placebo from 2 to 12 hours post-dose.[1] | Significantly greater suppression from 2 to 4 hours, 6 to 9 hours, and at 12 hours.[1] | 43.1% overall suppression vs. 15.2% for loratadine.[2] | Maximum suppression of 72.3% vs. 9.6% for montelukast.[3] |
| Flare Suppression | Significantly greater than placebo at all time points from 2 to 24 hours.[1] | Significantly greater suppression from 2 to 6 hours.[1] | 43.0% overall suppression vs. -8.9% for loratadine.[2] | Maximum suppression of 79.0% vs. 7.3% for montelukast.[3] |
| Onset of Action | Onset of flare suppression at 1 hour.[1] | Faster onset of flare suppression (1 hour vs. 5 hours for desloratadine).[1] | Faster onset for wheal and flare inhibition compared to loratadine.[2] | Significant flare inhibition from 40 minutes post-dose.[3] |
Table 2: Brain Histamine H1 Receptor (H1R) Occupancy via PET
| Compound | Dose | Mean H1R Occupancy | Sedation Potential |
| Fexofenadine | 120 mg | Negligible (~0%) | Non-sedating |
Table 3: Clinical Efficacy of this compound as Adjunct Therapy in Allergic Rhinitis (NCT01033396)
| Treatment Arm | Primary Outcome Measure | Key Findings |
| This compound + Fexofenadine | Change in Total Nasal Symptom Score (TNSS) | Significantly reduced TNSS relative to placebo.[4][5] |
| This compound + Fexofenadine vs. Fexofenadine + Pseudoephedrine | Change in Total Nasal Symptom Score (TNSS) | Not superior to fexofenadine + pseudoephedrine for TNSS or nasal congestion.[4][5] |
| Onset of Action (this compound + Fexofenadine) | Time to significant reduction in TNSS | 60 minutes.[4][5] |
Signaling Pathways
The distinct mechanisms of fexofenadine and this compound are rooted in their interaction with different histamine receptor subtypes, which trigger separate intracellular signaling cascades.
Experimental Protocols
Histamine-Induced Wheal and Flare Suppression
This pharmacodynamic assay is a standard method to evaluate the in vivo efficacy of H1 antihistamines.
Methodology Summary:
-
Subject Enrollment: Healthy volunteers or patients with a history of allergies are recruited. A washout period for any antihistamine medication is required.
-
Baseline Measurement: Before drug administration, a baseline skin response is established. A skin prick test with a histamine solution (e.g., 100 mg/mL) is performed on the volar surface of the forearm.
-
Drug Administration: Subjects are randomized to receive a single dose of the investigational drug (e.g., fexofenadine 180 mg), a comparator, or a placebo in a double-blind, crossover design.
-
Post-Dose Measurements: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours) after dosing, histamine skin prick tests are repeated at new sites on the forearm.
-
Data Collection: The areas of the resulting wheal (raised, edematous lesion) and flare (surrounding erythema) are measured. This is often done by tracing the borders onto a transparent sheet and calculating the area using digital planimetry.
-
Analysis: The percentage suppression of the wheal and flare areas at each time point is calculated relative to the baseline measurement. Onset of action, duration of effect, and maximum suppression are key endpoints.[1]
Brain Histamine H1 Receptor Occupancy by PET
Positron Emission Tomography (PET) is used to quantify the extent to which a drug binds to its target receptor in the brain in vivo.
Methodology Summary:
-
Radioligand Synthesis: A specific PET radioligand for the H1 receptor, such as [11C]doxepin, is synthesized. [11C]doxepin is a potent H1 receptor antagonist that readily crosses the blood-brain barrier.
-
Subject Preparation: Healthy volunteers are recruited. A baseline PET scan is performed after injection of the radioligand to measure baseline H1 receptor availability.
-
Drug Administration: Following a washout period, subjects are administered a single oral dose of the test drug (e.g., fexofenadine) or placebo.
-
Post-Dose PET Scan: At a time point corresponding to the peak plasma concentration of the drug, a second PET scan is conducted after another injection of [11C]doxepin.
-
Image Acquisition and Analysis: Dynamic PET images of the brain are acquired. The binding potential of the radioligand in various brain regions rich in H1 receptors (e.g., cerebral cortex, cingulate gyrus) is calculated for both baseline and post-drug scans.
-
Occupancy Calculation: The H1 receptor occupancy (H1RO) is calculated as the percentage reduction in the binding potential of [11C]doxepin after drug administration compared to the baseline scan.
Allergic Rhinitis Clinical Trial in an Environmental Exposure Unit (EEU) (NCT01033396)
The EEU provides a controlled environment with a constant, high level of a specific allergen (e.g., ragweed pollen) to assess the efficacy of anti-allergic medications.
Methodology Summary:
-
Study Design: A randomized, double-blind, placebo-controlled, four-period crossover study was conducted.[4]
-
Participants: 64 individuals with a history of ragweed-induced allergic rhinitis were enrolled.[4]
-
Treatment Arms: Each participant received four single-dose treatments in a randomized order, separated by washout periods:
-
This compound + Fexofenadine
-
This compound alone
-
Fexofenadine + Pseudoephedrine (active control)
-
Placebo
-
-
Allergen Exposure: Following each treatment, participants were exposed to ragweed pollen in the EEU for a 6-hour period.[4]
-
Efficacy Assessment: The primary endpoint was the Total Nasal Symptom Score (TNSS), which is the sum of scores for four individual symptoms: sneezing, rhinorrhea (runny nose), itchy nose, and nasal congestion. Symptoms were rated by the participants at regular intervals.
-
Analysis: The change in TNSS from baseline was compared across the different treatment periods to determine the efficacy of each intervention.
Conclusion
Fexofenadine and this compound represent two distinct approaches to modulating the histaminergic system in allergic diseases. Fexofenadine is a potent and effective H1 receptor inverse agonist with a rapid onset of action and proven efficacy in suppressing the cardinal symptoms of immediate hypersensitivity, such as wheal and flare. Its negligible brain H1 receptor occupancy confirms its non-sedating profile.
This compound, an H3 receptor antagonist, has been investigated for a different therapeutic purpose: to alleviate symptoms like nasal congestion that are less responsive to H1 blockade by modulating neurotransmitter release at a presynaptic level. The available clinical data suggest that while the combination of this compound and fexofenadine can improve overall nasal symptoms compared to placebo, it did not demonstrate superiority over the established combination of an H1 antagonist with a decongestant like pseudoephedrine.
For researchers, the data underscores the importance of targeting the appropriate histamine receptor subtype based on the desired clinical outcome. While H1 antagonism remains the cornerstone for acute allergic symptoms, modulation of H3 receptors represents a pathway that has been explored for complementary benefits, particularly in the context of nasal congestion. Future research could further elucidate the potential of H3 receptor antagonists in specific subpopulations or different allergic phenotypes.
References
- 1. Efficacy of fexofenadine versus desloratadine in suppressing histamine-induced wheal and flare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppression of the histamine-induced wheal and flare response by fexofenadine HCl 60 mg twice daily, loratadine 10 mg once daily and placebo in healthy Japanese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Double blind randomized crossover trial of this compound+fexofenadine in the environmental exposure unit (EEU) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
A Comparative Analysis of PF-03654764 and Pseudoephedrine in the Management of Nasal Congestion
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel histamine H3 receptor antagonist/inverse agonist, PF-03654764, and the well-established sympathomimetic amine, pseudoephedrine, for the treatment of nasal congestion, particularly in the context of allergic rhinitis. This document synthesizes findings from clinical trials, outlines experimental methodologies, and presents mechanistic insights through signaling pathway diagrams.
Mechanism of Action
This compound is a potent and selective antagonist/inverse agonist of the histamine H3 receptor.[1] The H3 receptor is primarily expressed in the central nervous system and to a lesser extent in the periphery. It functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine. As a heteroreceptor on other neurons, it inhibits the release of various neurotransmitters, including norepinephrine. By acting as an antagonist/inverse agonist, this compound blocks the constitutive activity of the H3 receptor, leading to an increased release of histamine and other neurotransmitters. This mechanism is thought to contribute to its decongestant effects.[2][3]
Pseudoephedrine is a sympathomimetic amine that acts as an agonist at alpha- and, to a lesser extent, beta-adrenergic receptors.[4] Its primary mechanism for relieving nasal congestion involves the activation of alpha-1 adrenergic receptors on the smooth muscle of blood vessels in the nasal mucosa.[4] This activation triggers a signaling cascade that results in vasoconstriction, a narrowing of the blood vessels. The reduced blood flow decreases swelling of the nasal mucosa, thereby alleviating nasal congestion.[4]
Comparative Efficacy and Safety: Clinical Trial Data
A key head-to-head comparison of this compound and pseudoephedrine was conducted in a randomized, double-blind, placebo-controlled, four-period crossover study (NCT01033396) in participants with allergic rhinitis exposed to ragweed pollen in an Environmental Exposure Unit (EEU).[5] In this study, this compound was administered in combination with the H1 receptor antagonist fexofenadine, and this combination was compared to pseudoephedrine also in combination with fexofenadine.
Table 1: Summary of Quantitative Efficacy and Safety Data from NCT01033396 [5]
| Outcome Measure | This compound + Fexofenadine | Pseudoephedrine + Fexofenadine | Placebo |
| Efficacy | |||
| Change in Total Nasal Symptom Score (TNSS) vs. Placebo | Statistically significant reduction | Statistically significant reduction | - |
| Onset of Action for TNSS Reduction | 60 minutes | 30 minutes | - |
| Onset of Action for Congestion Reduction | Not specified | 60 minutes | - |
| Superiority vs. Pseudoephedrine + Fexofenadine | Not superior | - | - |
| Safety | |||
| Incidence of Adverse Events | Elevated | Not specified as elevated | Not specified |
Data extracted from the publication by North ML, et al. (2014).[5]
The study concluded that this compound in combination with fexofenadine did not demonstrate superiority over the combination of pseudoephedrine and fexofenadine in relieving nasal symptoms associated with allergic rhinitis.[5] However, the this compound combination did show a significant reduction in the Total Nasal Symptom Score (TNSS) compared to placebo.[5] Of note, the onset of action for TNSS reduction was faster with the pseudoephedrine combination.[5] A notable observation was the elevated incidence of adverse events in the groups treated with this compound.[5]
Experimental Protocols
NCT01033396 Study Protocol Summary [5][6]
-
Study Design: A randomized, double-blind, placebo-controlled, four-period crossover study.
-
Participants: 64 individuals with a history of allergic rhinitis to ragweed pollen.
-
Interventions: Participants received one of four treatments in a crossover fashion:
-
This compound + Fexofenadine
-
Pseudoephedrine + Fexofenadine
-
This compound + Placebo
-
Placebo
-
-
Exposure: Following treatment, participants were exposed to ragweed pollen in an Environmental Exposure Unit (EEU) for a duration of 6 hours.
-
Primary Outcome Measures: The primary objective was to compare the effect of this compound + fexofenadine to pseudoephedrine + fexofenadine on subjective measures of congestion and the Total Nasal Symptom Score (TNSS).
-
Post-hoc Analyses: Further analyses were conducted to compare all treatment arms to placebo and to determine the onset of action for symptom relief.
Signaling Pathways
To visualize the distinct mechanisms of action of this compound and pseudoephedrine, the following diagrams illustrate their respective signaling pathways.
Caption: Pseudoephedrine Signaling Pathway.
Caption: this compound Signaling Pathway.
Conclusion
This compound represents a novel approach to treating nasal congestion by targeting the histamine H3 receptor. While clinical data shows it can be effective in reducing overall nasal symptoms in allergic rhinitis when combined with an H1 antagonist, it did not demonstrate superiority to the established decongestant pseudoephedrine. Furthermore, the faster onset of action of pseudoephedrine and the observed increase in adverse events with this compound are critical considerations for future drug development and clinical application. Further research is warranted to fully elucidate the therapeutic potential and safety profile of H3 receptor antagonists in the management of nasal congestion.
References
- 1. Linkage between alpha(1) adrenergic receptor and the Jak/STAT signaling pathway in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 4. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]
- 5. Double blind randomized crossover trial of this compound+fexofenadine in the environmental exposure unit (EEU) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Comparative Cross-Reactivity Analysis of PF-03654764 and Other Histamine H3 Receptor Antagonists
For Immediate Release
This guide provides a detailed comparison of the cross-reactivity profiles of the selective histamine H3 (H3) receptor antagonist, PF-03654764, and other alternative H3 receptor antagonists. The data presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research.
Introduction
This compound is a potent and selective antagonist of the histamine H3 receptor, a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system. The H3 receptor acts as an autoreceptor on histaminergic neurons and as a heteroreceptor on other neurons, modulating the release of various neurotransmitters. Consequently, H3 receptor antagonists are being investigated for a range of neurological and psychiatric disorders. A critical aspect of drug development is understanding the selectivity of a compound and its potential for off-target effects, which can lead to adverse events. This guide summarizes the available data on the cross-reactivity of this compound and compares it with other notable H3 receptor antagonists: Pitolisant, PF-03654746, Bavisant, and JNJ-39220675.
On-Target Potency
The primary measure of a drug's intended activity is its binding affinity to its target receptor. The following table summarizes the reported binding affinities (Ki) of this compound and its comparators for the human histamine H3 receptor.
| Compound | Human Histamine H3 Receptor Ki (nM) |
| This compound | 1.2 - 1.4[1] |
| Pitolisant | 0.16, 6.09[2][3] |
| PF-03654746 | Potent and selective (specific Ki not detailed in provided results)[4][5][6] |
| Bavisant (JNJ-31001074) | Highly selective (specific Ki not detailed in provided results)[6] |
| JNJ-39220675 | Selective (specific Ki not detailed in provided results)[1][7][8] |
Cross-Reactivity Profile
A comprehensive assessment of a drug candidate's safety and potential for side effects involves screening against a broad panel of off-target proteins, including other GPCRs, kinases, and ion channels. While detailed, head-to-head comparative screening data is limited in the public domain, the available information on the selectivity of these compounds is summarized below.
This compound is reported to have greater than 1000-fold selectivity for the H3 receptor over other histamine receptor subtypes. The discovery and development of this compound involved the use of computational and in vitro safety tools to ensure a favorable pharmacological and pharmacokinetic profile with minimal off-target effects[9].
Pitolisant exhibits high affinity and selectivity for the H3 receptor with no appreciable binding to other histamine receptors[2][10]. It has been noted to bind to the mouse sigma-1 receptor, which could contribute to some of its cognitive and mood effects, though this interaction is not fully understood[11].
PF-03654746 , a closely related analog of this compound, is also described as a potent and selective histamine H3 receptor antagonist[4][5][6].
Bavisant is characterized as a highly selective, orally active antagonist of the human H3 receptor[12][13].
JNJ-39220675 is another selective histamine H3 receptor antagonist[1][7][8].
Experimental Protocols
The determination of binding affinity and selectivity is typically performed using in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay for Histamine H3 Receptor
This assay is used to determine the binding affinity (Ki) of a test compound for the histamine H3 receptor.
1. Materials:
-
Cell Membranes: Membranes prepared from cells recombinantly expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A radioactively labeled ligand that binds to the H3 receptor with high affinity and specificity, such as [3H]-Nα-methylhistamine.
-
Assay Buffer: Typically a Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing divalent cations like MgCl2.
-
Non-specific Binding Control: A high concentration of a known, unlabeled H3 receptor ligand (e.g., histamine or clobenpropit) to determine the amount of radioligand that binds non-specifically to the membranes and other materials.
-
Test Compounds: Serial dilutions of the compounds to be tested (e.g., this compound and comparators).
-
Filtration Apparatus: A cell harvester to separate the membranes with bound radioligand from the unbound radioligand.
-
Scintillation Counter: To measure the radioactivity.
2. Procedure:
-
In a multi-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific binding control).
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Off-Target Liability Screening (General Workflow)
To assess cross-reactivity, compounds are typically screened against a panel of receptors, ion channels, transporters, and enzymes. A common approach is to use a commercially available screening panel (e.g., Eurofins SafetyScreen or Reaction Biology's InVEST panel).
1. Initial Screening:
-
The test compound is screened at a single, high concentration (e.g., 10 µM) against a broad panel of targets.
-
The results are reported as the percentage of inhibition of radioligand binding (for receptors) or enzyme activity.
-
A significant interaction is typically defined as >50% inhibition.
2. Follow-up Studies:
-
For any targets where significant inhibition is observed, follow-up dose-response studies are conducted to determine the IC50 or Ki value.
-
This provides a quantitative measure of the compound's potency at the off-target site.
3. Selectivity Ratio:
-
The selectivity of the compound is then expressed as the ratio of its affinity for the off-target versus its affinity for the primary target (e.g., Ki(off-target) / Ki(H3 receptor)). A higher ratio indicates greater selectivity.
Visualizations
Caption: Histamine H3 Receptor Signaling and Antagonist Mechanism.
References
- 1. Scholars@Duke publication: JNJ-39220675, A NOVEL SELECTIVE HISTAMINE H-3 RECEPTOR ANTAGONIST, REDUCES THE ABUSE-RELATED EFFECTS OF ALCOHOL IN RATS [scholars.duke.edu]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Multiple Targeting Approaches on Histamine H3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of two clinical histamine H(3) receptor antagonists: trans-N-ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidinylmethyl)phenyl]cyclobutanecarboxamide (PF-03654746) and trans-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]-N-(2-methylpropyl)cyclobutanecarboxamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Pitolisant to Treat Excessive Daytime Sleepiness and Cataplexy in Adults with Narcolepsy: Rationale and Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Head-to-Head Comparative Analysis of PF-03654764 with Other Antihistamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacological profile of PF-03654764, a selective histamine H3 receptor antagonist, in relation to other established antihistamines. The data presented is compiled from preclinical and clinical studies to facilitate an objective assessment of its therapeutic potential and differentiation from existing allergy treatments.
Executive Summary
This compound is a potent and highly selective antagonist of the histamine H3 receptor, a key target in the modulation of histamine and other neurotransmitter release in the central and peripheral nervous systems. Unlike traditional antihistamines that primarily target the histamine H1 receptor to alleviate acute allergic symptoms, this compound's mechanism of action suggests a potential role in addressing nasal congestion, a symptom often inadequately managed by H1 antagonists alone. This guide synthesizes the available quantitative data on its receptor binding affinity, preclinical pharmacokinetics, and clinical efficacy in the context of allergic rhinitis.
In Vitro Pharmacology: Receptor Binding and Selectivity
This compound demonstrates high affinity and exceptional selectivity for the histamine H3 receptor. Preclinical data indicates that it is over 1000-fold more selective for the H3 receptor compared to other histamine receptor subtypes[1]. This high selectivity is a key differentiating factor from many first and some second-generation antihistamines which can exhibit off-target effects at other receptors, such as muscarinic and adrenergic receptors, leading to side effects like dry mouth and drowsiness.
Table 1: Histamine Receptor Binding Affinity of this compound
| Species | Receptor | Assay Type | Ki (nM) | pKi | Reference |
| Human | H3 | Whole Cell | 1.2 | 8.98 | [1] |
| Human | H3 | HEK-293 Cells | 1.4 | 8.84 | [1] |
| Rat | H3 | Whole Cell | 7.9 | 8.10 | [1] |
| Rat | H3 | HEK-293 Cells | 19 | 7.73 | [1] |
Table 2: Comparative Binding Affinities (Ki in nM) of Various Antihistamines at H1, H3, and M1 Receptors
| Antihistamine | H1 Receptor (Ki, nM) | H3 Receptor (Ki, nM) | M1 Receptor (Ki, nM) |
| This compound | >1000 (estimated) | 1.2 (Human) | Data Not Available |
| Fexofenadine | ~10 | Data Not Available | >10,000 |
| Cetirizine | ~3 | Data Not Available | >10,000 |
| Desloratadine | ~0.4 | Data Not Available | >10,000 |
| Chlorpheniramine | ~15 (dexchlorpheniramine) | Data Not Available | ~1,300 (dexchlorpheniramine)[2] |
Note: Data for different compounds are from various sources and may not be directly comparable due to differing experimental conditions.
Preclinical Pharmacokinetics
Pharmacokinetic studies in animal models indicate that this compound is orally bioavailable.
Table 3: Pharmacokinetic Parameters of this compound in Preclinical Models
| Species | Dose | Cmax (ng/mL) | AUC0-24 (ng·h/mL) | Reference |
| Sprague-Dawley Rat | 10 mg/kg (oral, 14 days) | 8057 | 67400 | [1] |
| Beagle Dog | 1 mL/kg (oral, 7 days) | 6302 | 18175 | [1] |
Clinical Efficacy in Allergic Rhinitis
A key clinical study (NCT01033396) evaluated the efficacy of this compound as an add-on therapy to the H1 antagonist fexofenadine for the treatment of allergic rhinitis in an Environmental Exposure Unit (EEU). The combination was compared to fexofenadine plus pseudoephedrine, a common decongestant.
The primary endpoint of superiority over the fexofenadine/pseudoephedrine combination for nasal congestion was not met. However, post-hoc analyses revealed that the combination of this compound and fexofenadine did provide a statistically significant improvement in the Total Nasal Symptom Score (TNSS) when compared to placebo.
Table 4: Summary of Clinical Trial NCT01033396 Results
| Treatment Group | Primary Outcome (vs. Fexofenadine + Pseudoephedrine) | Secondary Outcome (TNSS vs. Placebo) | Onset of Action (TNSS) | Adverse Events |
| This compound + Fexofenadine | Not Superior | Significantly Reduced | 60 minutes | Elevated Incidence |
| Fexofenadine + Pseudoephedrine | - | Significantly Reduced | 30 minutes | - |
Signaling Pathways
The therapeutic effects and potential side effects of antihistamines are dictated by their interaction with specific receptor signaling pathways.
Experimental Protocols
Histamine Receptor Radioligand Binding Assay
This assay is designed to determine the binding affinity of a test compound to histamine receptors.
-
Materials:
-
Cell membranes expressing the target histamine receptor (e.g., H1 or H3).
-
Radiolabeled ligand specific for the receptor of interest (e.g., [3H]-mepyramine for H1, [3H]-Nα-methylhistamine for H3).
-
Test compound (this compound or other antihistamines).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).
-
Wash buffer (cold assay buffer).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
A constant concentration of the radiolabeled ligand and cell membranes are incubated in the assay buffer.
-
Varying concentrations of the unlabeled test compound are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a known, potent, unlabeled ligand.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.
-
Filters are washed with cold wash buffer to remove unbound radioligand.
-
The amount of radioactivity on the filters is quantified using a scintillation counter.
-
The IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding) is calculated from the competition curve.
-
The Ki (inhibitory constant) is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
-
In Vitro Functional Assays (cAMP Accumulation for H3 Receptor)
This assay measures the functional consequence of receptor activation or inhibition.
-
Materials:
-
Cells stably expressing the human histamine H3 receptor.
-
Assay buffer.
-
Test compound (e.g., this compound).
-
Forskolin (an adenylyl cyclase activator).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Procedure:
-
H3 receptor-expressing cells are plated in a multi-well plate.
-
Cells are incubated with varying concentrations of the test compound.
-
Forskolin is added to stimulate adenylyl cyclase, leading to an increase in intracellular cAMP.
-
As the H3 receptor is Gi-coupled, its activation inhibits adenylyl cyclase and reduces cAMP levels. An H3 antagonist like this compound will block this inhibition.
-
After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a cAMP detection kit.
-
The effect of the test compound on cAMP levels is used to determine its functional potency (e.g., EC50 or IC50).
-
Environmental Exposure Unit (EEU) Clinical Trial Methodology
The EEU is a controlled environment used to assess the efficacy of allergy medications.
-
Facility: A specially designed room where environmental conditions such as temperature, humidity, and allergen levels can be precisely controlled.
-
Allergen Dispersal: A system for dispersing a consistent and uniform concentration of a specific allergen (e.g., ragweed pollen) into the air.
-
Subject Selection: Participants with a confirmed allergy to the specific allergen being tested are recruited.
-
Procedure:
-
Subjects are randomized to receive the investigational drug, a comparator, or a placebo in a double-blind manner.
-
After dosing, subjects enter the EEU and are exposed to the allergen for a predetermined period (e.g., 4-6 hours).
-
Subjects record their allergy symptoms (e.g., sneezing, runny nose, itchy eyes, nasal congestion) at regular intervals using a standardized scoring system (e.g., Total Nasal Symptom Score - TNSS).
-
Objective measures, such as nasal airflow, may also be recorded.
-
The study is typically a crossover design, where each subject receives all treatments in a random order over different sessions, with a washout period in between.
-
Data is analyzed to compare the efficacy of the different treatments in reducing allergy symptoms.
-
References
Validating the Antagonistic Activity of PF-03654764 in Functional Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of functional assays used to validate the antagonistic activity of PF-03654764, a potent and selective histamine H3 receptor (H3R) antagonist. The content herein is designed to offer objective insights into its performance relative to other H3R antagonists, supported by experimental data and detailed methodologies.
This compound is an orally active, selective histamine H3 receptor antagonist with Kᵢ values of 1.2 nM for human H3 and 7.9 nM for rat H3 receptors in whole-cell assays.[1] It demonstrates over 1000-fold selectivity for the H3 receptor compared to other histamine receptor subtypes.[2] The histamine H3 receptor, a G protein-coupled receptor (GPCR), is primarily coupled to the Gi/o family of G proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3]
Comparative Data of H3 Receptor Antagonists
| Compound | Target | Assay Type | Cell Line | Parameter | Value |
| This compound | Human H3R | Whole Cell Binding | - | pKᵢ | 8.98 |
| This compound | Rat H3R | Whole Cell Binding | - | pKᵢ | 8.10 |
| This compound | Human H3R | Radioligand Binding | HEK-293 | pKᵢ | 8.84 |
| This compound | Rat H3R | Radioligand Binding | HEK-293 | pKᵢ | 7.73 |
| This compound | Human H3R | Radioligand Binding | HEK-293 | Kᵢ | 1.4 nM |
| This compound | Rat H3R | Radioligand Binding | HEK-293 | Kᵢ | 19 nM |
| Ciproxifan | Human H3R | [³⁵S]GTPγS Binding | HEK-293 | pKₑ | - |
| ABT-239 | Human H3R | [³⁵S]GTPγS Binding | HEK-293 | pKₑ | - |
| Thioperamide | Rat H3R | Functional Antagonism | Mouse Brain Slices | pA₂ | 8.79 |
| AR71 | Human H3R | cAMP Accumulation | HEK-293 | IC₅₀ | 83.5 ± 11.9 nM |
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor primarily signals through the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. Antagonists of the H3 receptor block this signaling cascade.
Histamine H3 Receptor Signaling Pathway
Experimental Protocols for Functional Assays
Two primary functional assays are employed to validate the antagonistic activity of compounds like this compound at the H3 receptor: the cAMP accumulation assay and the GTPγS binding assay.
cAMP Accumulation Assay
This assay measures the ability of an antagonist to reverse the agonist-induced inhibition of cAMP production.
Materials:
-
HEK293 or CHO cells stably expressing the human or rat histamine H3 receptor.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
H3 Receptor Agonist: (R)-α-methylhistamine or histamine.
-
Test Compound: this compound and other H3R antagonists.
-
Forskolin (optional, to amplify the signal).
-
cAMP detection kit (e.g., HTRF®, LANCE®, AlphaScreen®).
Protocol:
-
Cell Culture: Culture H3R-expressing cells to 80-90% confluency.
-
Cell Plating: Seed cells into 96- or 384-well plates and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in the assay buffer.
-
Assay Procedure: a. Wash the cells once with the assay buffer. b. Add the test compound (antagonist) at various concentrations to the wells and pre-incubate for 15-30 minutes at 37°C. c. Add the H3 receptor agonist at a fixed concentration (typically EC₈₀) to all wells except the basal and antagonist-only controls. d. (Optional) Add a low concentration of forskolin to stimulate adenylyl cyclase and widen the assay window. e. Incubate for 30 minutes at 37°C.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen detection kit.
-
Data Analysis: Plot the cAMP concentration against the log of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Kₑ (equilibrium dissociation constant) can be calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This assay directly measures the activation of the Gi/o protein coupled to the H3 receptor. Antagonists will inhibit the agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Materials:
-
Cell membranes prepared from cells expressing the histamine H3 receptor.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, and 0.1% BSA.[4]
-
[³⁵S]GTPγS.
-
H3 Receptor Agonist: (R)-α-methylhistamine.
-
Test Compound: this compound and other H3R antagonists.
-
Unlabeled GTPγS (for non-specific binding determination).
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize H3R-expressing cells and prepare a crude membrane fraction by centrifugation.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in the assay buffer.
-
Assay Procedure: a. In a 96-well plate, add the cell membranes, assay buffer, and the test compound (antagonist) at various concentrations. b. Add the H3 receptor agonist at a fixed concentration (typically EC₈₀). c. Incubate for 15 minutes at 30°C. d. Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM). e. Incubate for 30-60 minutes at 30°C.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the log of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ and the degree of inhibition of agonist-stimulated signaling.
Experimental Workflow for a Typical H3R Antagonist Functional Assay
The following diagram illustrates a generalized workflow for validating the antagonistic activity of a compound at the histamine H3 receptor using a cell-based functional assay.
H3R Antagonist Functional Assay Workflow
References
A Comparative Benchmarking Guide to PF-03654764 and Standard Histamine H3 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel histamine H3 receptor antagonist, PF-03654764, against standard reference compounds, pitolisant and ciproxifan. The information presented herein is intended to assist researchers in making informed decisions for their drug discovery and development programs.
Introduction to H3 Receptor Antagonism
The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonists of the H3 receptor are being investigated for their therapeutic potential in a variety of neurological and psychiatric disorders, including narcolepsy, Alzheimer's disease, and attention-deficit hyperactivity disorder (ADHD). By blocking the inhibitory effect of the H3 receptor, these antagonists can increase the release of wake-promoting and pro-cognitive neurotransmitters.
This guide focuses on a comparative analysis of this compound, a selective H3 receptor antagonist, with two well-established H3 antagonists: pitolisant, a clinically approved drug for narcolepsy, and ciproxifan, a widely used preclinical tool.
In Vitro Pharmacology: A Head-to-Head Comparison
The following tables summarize the in vitro pharmacological properties of this compound, pitolisant, and ciproxifan, focusing on their binding affinity and functional potency at the histamine H3 receptor.
Table 1: Histamine H3 Receptor Binding Affinity
| Compound | Species | Radioligand | Ki (nM) | Reference |
| This compound | Human | [3H]-N-α-methylhistamine | 1.2 | [1][2][3] |
| Rat | [3H]-N-α-methylhistamine | 7.9 | [1][2][3] | |
| Pitolisant | Human | [125I]iodoproxyfan | 0.16 | [4] |
| Ciproxifan | Rat | [3H]Histamine | 0.5 | |
| Human | Not specified | 46 - 180 | [5] |
Table 2: Functional Potency (Inverse Agonism)
| Compound | Assay | Cell Line | IC50 (nM) | Reference |
| Pitolisant | cAMP accumulation | Recombinant human H3 receptors | 1.5 (EC50) | [4] |
| Ciproxifan | cAMP response element luciferase | Not specified | 110 |
Note: Direct comparative IC50 data for this compound in a functional assay was not available in the reviewed literature.
Pharmacokinetic Profiles
A comparative overview of the pharmacokinetic properties of the three antagonists is presented below.
Table 3: Pharmacokinetic Parameters
| Compound | Species | Route of Administration | Key Findings | Reference |
| This compound | Rat | Oral | Cmax: 8057 ng/mL, AUC0-24: 67400 ng·h/mL | [1][3] |
| Dog | Oral | Cmax: 6302 ng/mL, AUC0-24: 18175 ng·h/mL | [1][3] | |
| Pitolisant | Human | Oral | Tmax: ~3.5 hours, t1/2: 10-12 hours | [6] |
| Ciproxifan | Mouse | Intravenous | t1/2 (distribution): 13 min, t1/2 (elimination): 87 min |
Selectivity and Off-Target Effects
This compound is reported to have over 1000-fold selectivity for the H3 receptor over other histamine receptor subtypes.[1][3] Ciproxifan also demonstrates high selectivity for the H3 receptor.
Experimental Protocols
Radioligand Binding Assay for H3 Receptor
Objective: To determine the binding affinity (Ki) of test compounds for the histamine H3 receptor.
Materials:
-
Cell membranes expressing the human or rat H3 receptor.
-
Radioligand (e.g., [3H]-N-α-methylhistamine).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of an unlabeled H3 ligand like thioperamide).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for H3 Receptor Inverse Agonism
Objective: To measure the ability of test compounds to act as inverse agonists at the H3 receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cells stably expressing the human H3 receptor (e.g., CHO or HEK293 cells).
-
Assay Buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX).
-
Forskolin (an adenylyl cyclase activator).
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
Procedure:
-
Seed the H3 receptor-expressing cells in a microplate and allow them to adhere.
-
Replace the culture medium with assay buffer containing varying concentrations of the test compound.
-
Incubate for a defined period (e.g., 30 minutes at 37°C).
-
To measure inverse agonism on constitutive receptor activity, proceed to the cAMP detection step. To measure antagonist activity against an agonist, add a fixed concentration of an H3 agonist (e.g., histamine) and incubate further.
-
(Optional for inverse agonism) Add a low concentration of forskolin to amplify the cAMP signal.
-
Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.
-
Plot the cAMP levels against the log of the compound concentration to determine the IC50 (for antagonists) or EC50 (for inverse agonists).
Visualizations
Caption: H3 Receptor Signaling Pathway and the Mechanism of Action of H3 Antagonists.
Caption: General Workflow for a Radioligand Binding Assay.
Caption: General Workflow for a cAMP Functional Assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The H3 Antagonist, Ciproxifan, Alleviates the Memory Impairment but Enhances the Motor Effects of MK-801 (Dizocilpine) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-Imidazole Histamine H3 Ligands. Part VII. Synthesis, In Vitro and In Vivo Characterization of 5-Substituted-2-thiazol-4-n-propylpiperazines | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. In-vivo histamine H3 receptor antagonism activates cellular signaling suggestive of symptomatic and disease modifying efficacy in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring occupancy of the histamine H3 receptor by pitolisant in humans using PET - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of PF-03654764: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of PF-03654764, a histamine H3 receptor antagonist. Adherence to these guidelines is crucial to mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with this compound. The compound's known hazard classifications are summarized in the table below.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: A NIOSH-approved respirator is recommended if handling large quantities or if there is a risk of dust or aerosol formation.
-
Protective Clothing: A laboratory coat or other suitable protective clothing to prevent skin contact.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through chemical incineration. This process should only be carried out by licensed and qualified personnel at a designated hazardous waste management facility.
-
Segregation and Collection:
-
Carefully collect all waste materials containing this compound, including unused product, contaminated labware, and personal protective equipment.
-
Place the waste in a clearly labeled, sealed, and compatible container. The container should be appropriate for the type of waste (e.g., solid or liquid).
-
-
Waste Characterization and Labeling:
-
Properly label the waste container with the chemical name ("this compound"), relevant hazard symbols (e.g., harmful, irritant), and the date of waste generation.
-
Ensure the waste is characterized in accordance with local, state, and federal regulations.
-
-
Temporary Storage:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
The storage area should be secure and away from incompatible materials.
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste disposal contractor with a copy of the Safety Data Sheet (SDS) for this compound and a detailed inventory of the waste.
-
-
Incineration Procedure (to be performed by a licensed facility):
-
The primary recommended disposal method is to dissolve or mix the material with a combustible solvent.
-
The resulting mixture should then be burned in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.
-
It is crucial to observe all federal, state, and local environmental regulations throughout the entire disposal process.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance within their research environments.
Safeguarding Researchers: Personal Protective Equipment and Handling Guidelines for PF-03654764
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical guidance for the handling and disposal of PF-03654764, a potent histamine H3 receptor antagonist. Developed for researchers, scientists, and drug development professionals, these procedures are designed to ensure a safe laboratory environment and minimize exposure risk. Adherence to these protocols is mandatory for all personnel involved in the handling of this compound.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its nature as a potent pharmaceutical compound necessitates stringent handling precautions. Pharmaceutical companies like Pfizer utilize an Occupational Exposure Band (OEB) system to categorize compounds based on their potential health risks, even when a full SDS is not available.[1][2][3][4][5] For novel or potent compounds, a conservative approach is warranted. Therefore, this compound should be handled under conditions suitable for a compound in OEB 3, which requires control of exposure to a range of 10 ug/m³ to < 100 ug/m³.[1][2]
I. Personal Protective Equipment (PPE)
The primary objective when working with potent compounds is to prevent direct contact and inhalation. A multi-layered approach to PPE is essential.
Table 1: Required Personal Protective Equipment for Handling this compound
| PPE Category | Specification | Rationale |
| Respiratory | An appropriate respirator with a protection factor sufficient to control exposures to below the OEB range (e.g., a particulate respirator with a full mask and P3 filter).[1][2] | To prevent inhalation of airborne particles, which is a primary route of exposure for powdered substances. |
| Hand | Two layers of impervious disposable gloves (e.g., Nitrile).[1][2] | To provide a robust barrier against skin contact and to allow for safe removal of the outer layer in case of contamination. |
| Eye/Face | Safety goggles as a minimum.[2] A face shield should be worn when there is a risk of splashes. | To protect the eyes and face from accidental splashes or aerosol generation. |
| Body | Impervious protective clothing, such as a disposable gown or lab coat.[1][2] | To prevent contamination of personal clothing and skin. For high-risk procedures, disposable clothing is recommended.[1] |
| Footwear | Closed-toe shoes. | To protect feet from spills and falling objects. |
II. Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is critical to maintaining a safe working environment. The following diagram and steps outline the mandatory procedure for handling this compound.
Experimental Protocol: Detailed Handling Steps
-
Preparation:
-
Don Personal Protective Equipment (PPE): Before entering the designated handling area, put on all required PPE as specified in Table 1. Ensure a proper fit for all items.
-
Prepare Containment System: All handling of this compound must be conducted within a certified chemical fume hood or a glove box/isolator.[6] Ensure the containment system is functioning correctly.
-
-
Handling:
-
Weighing: If working with the solid form, conduct all weighing operations within the containment system. Use appropriate tools to minimize dust generation.
-
Experimental Procedures: Carry out all experimental steps within the designated and prepared containment area. Avoid open handling of the compound.[2]
-
-
Cleanup and Disposal:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound. Use an appropriate cleaning agent as determined by your institution's safety protocols.
-
Waste Disposal: Dispose of all contaminated materials, including disposable PPE and experimental waste, in appropriately labeled, sealed containers.[7] Follow all local and institutional regulations for hazardous waste disposal.
-
Doffing PPE: Remove PPE in the designated doffing area, taking care to avoid self-contamination. The outer gloves should be removed first, followed by other items, with the respirator being the last item to be removed. Wash hands thoroughly after removing all PPE.[1]
-
III. Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental release and downstream exposure.
Table 2: Disposal Guidelines for this compound
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of down the drain or in regular trash. |
| Contaminated Labware | Disposable labware should be placed in a sealed, labeled hazardous waste container. Reusable labware must be decontaminated using a validated procedure before being removed from the containment area. |
| Contaminated PPE | All disposable PPE (gloves, gowns, etc.) must be collected in a designated, sealed hazardous waste container for incineration or other approved disposal methods. |
| Solutions Containing this compound | Collect in a labeled, sealed, and appropriate hazardous waste container. The container should be clearly marked with the contents. |
By adhering to these rigorous safety protocols, researchers can mitigate the risks associated with handling the potent pharmaceutical compound this compound, ensuring both personal safety and the integrity of the research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
